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5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde Documentation Hub

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  • Product: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
  • CAS: 587828-41-9

Core Science & Biosynthesis

Foundational

The Ascendant Trajectory of 2-(Pyridin-3-yl) Indole Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals The indole scaffold, a privileged structure in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug design. When fused with a pyridine ring at the 2-position, specifically the pyridin-3-yl isomer, a new class of compounds emerges with a distinct pharmacological profile and significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-(pyridin-3-yl) indole derivatives, offering insights for researchers and professionals in the field of drug development.

I. The Synthetic Landscape: Crafting the 2-(Pyridin-3-yl) Indole Core

The construction of the 2-(pyridin-3-yl) indole scaffold can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.

A. The Classic Approach: Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a cornerstone for the preparation of a wide array of indole derivatives.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[1][4]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: The initial step is the reaction between an arylhydrazine and a ketone or aldehyde to form the corresponding arylhydrazone.[2]

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[2]

  • Aromatization: The resulting intermediate then loses a molecule of ammonia and aromatizes to form the stable indole ring.[1]

Experimental Protocol: Synthesis of 2-Phenylindole (A Representative Fischer Indole Synthesis)

This two-step protocol illustrates the general procedure for a Fischer indole synthesis.

Step 1: Synthesis of Acetophenone Phenylhydrazone [4]

  • A mixture of acetophenone (4.0 g, 0.33 mol) and phenylhydrazine (3.6 g, 0.33 mol) is warmed on a steam bath for 1 hour.

  • The hot mixture is dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitation, and the mixture is subsequently cooled in an ice bath.

  • The product is collected by filtration and washed with 25 mL of cold ethanol.

  • A second crop of crystals can be obtained by concentrating the combined filtrate and washings.

  • The combined solids are dried under reduced pressure over calcium chloride to yield acetophenone phenylhydrazone.

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole [4]

  • A mixture of acetophenone phenylhydrazone (5.0 g, 0.024 mol) and anhydrous zinc chloride (20 g, 0.15 mol) is heated in an oil bath at 170°C for 10 minutes.

  • The hot mixture is poured into a beaker containing 400 mL of water.

  • To dissolve the zinc salts, 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker.

  • The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.

  • The recrystallized product is washed with 25 mL of ethanol to afford pure 2-phenylindole.

B. Modern Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile tools for the synthesis of biaryl compounds, including 2-arylindoles.[6][7] These methods offer a high degree of functional group tolerance and allow for the introduction of a wide range of substituents.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.[7] For the synthesis of 2-(pyridin-3-yl)indoles, this typically involves the coupling of a 2-haloindole with a pyridine-3-boronic acid derivative or vice versa.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles [8]

  • To a dry Schlenk tube, add the aryl halide (1.0 equiv), the 2-pyridylboronate (1.5 equiv), and the base (e.g., KF, 3.0 equiv).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous solvent (e.g., 1,4-dioxane) is added via syringe.

  • The palladium catalyst (e.g., Pd2(dba)3) and the ligand are added.

  • The reaction mixture is heated to the desired temperature (e.g., 110°C) and stirred until the starting material is consumed, as monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 2-(pyridin-3-yl)indole derivative.

II. Therapeutic Potential: A Multifaceted Pharmacological Profile

2-(Pyridin-3-yl) indole derivatives have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas, most notably in oncology, neurodegenerative diseases, and infectious diseases.

A. Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the development of 2-(pyridin-3-yl) indole derivatives as potent anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

1. Kinase Inhibition: A Prominent Mechanism of Action

  • FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis.[9] Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML).[9] Several 2-(pyridin-3-yl) indole derivatives have been identified as potent inhibitors of FLT3.

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[10] N-(pyridin-3-yl)pyrimidin-4-amine analogues, which can be considered related structures, have shown potent inhibition of CDK2.[10]

FLT3 Signaling Pathway and Inhibition

FLT3_pathway FLT3 Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->PI3K_AKT FLT3_ITD->RAS_MAPK FLT3_ITD->STAT5 Inhibitor 2-(pyridin-3-yl) indole Derivative Inhibitor->Dimerization Inhibition Inhibitor->FLT3_ITD Inhibition Proliferation Cell Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Survival Cell Survival STAT5->Survival Differentiation Inhibition of Differentiation STAT5->Differentiation

Caption: The FLT3 signaling pathway and its inhibition by 2-(pyridin-3-yl) indole derivatives.

CDK2 Regulation of the Cell Cycle

CDK2_Cell_Cycle CDK2 in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb inactivates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Inhibitor 2-(pyridin-3-yl) indole Derivative Inhibitor->CyclinE_CDK2 Inhibition CDK2 CDK2

Caption: The role of CDK2 in the G1/S transition of the cell cycle and its inhibition.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro activity of selected 2-(pyridin-3-yl) indole and related derivatives against various cancer cell lines and kinases.

Compound IDTargetCell Line/AssayIC50/Ki (µM)Reference
Derivative 1 VEGFR-2Kinase Assay< 1[11]
Derivative 2 FLT3Kinase Assay2.49[9]
Derivative 3 CDK2Kinase Assay< 0.1[10]
Compound 8 HepsinEnzyme Assay0.1[12]
Compound 10 HepsinEnzyme Assay0.1[12]
B. Neuroprotective Effects: Combating Neurodegeneration

The indole nucleus is a common feature in many neuroactive compounds, and derivatives of 2-(pyridin-3-yl) indole are no exception.[13][14] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.

Mechanisms of Neuroprotection

  • Antioxidant Activity: Many indole derivatives can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases.[13][14]

  • Modulation of Neuroprotective Pathways: Compounds containing the indole scaffold have been shown to activate pro-survival signaling pathways, such as the Akt/Nrf2/ARE and TrkB/CREB/BDNF pathways, which enhance the expression of antioxidant enzymes and neurotrophic factors.[15][16]

Neuroprotective Signaling Pathways

Neuroprotection Neuroprotective Mechanisms of Indole Derivatives cluster_antioxidant Antioxidant Action cluster_pathways Signaling Pathway Modulation Indole_Derivative 2-(pyridin-3-yl) indole Derivative ROS Reactive Oxygen Species (ROS) Indole_Derivative->ROS scavenges Neuronal_Damage Neuronal Damage Indole_Derivative->Neuronal_Damage prevents Akt_Nrf2 Akt/Nrf2/ARE Pathway Indole_Derivative->Akt_Nrf2 activates TrkB_BDNF TrkB/CREB/BDNF Pathway Indole_Derivative->TrkB_BDNF activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuronal_Damage Antioxidant_Enzymes Antioxidant Enzymes Akt_Nrf2->Antioxidant_Enzymes upregulates Neurotrophic_Factors Neurotrophic Factors TrkB_BDNF->Neurotrophic_Factors upregulates Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Neurotrophic_Factors->Neuronal_Survival

Sources

Exploratory

The 5-Bromoindole-3-Carboxaldehyde Scaffold: A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Among its many derivatives, 5-bromoindole-3-carboxaldehyde stands out as a particularly versatile building block for drug discovery.[1][2][3] The strategic placement of a bromine atom at the 5-position and a carboxaldehyde group at the 3-position imparts unique physicochemical properties and provides reactive handles for extensive synthetic modification. This guide offers a comprehensive technical overview of the 5-bromoindole-3-carboxaldehyde scaffold, from its synthesis and chemical reactivity to its broad applications in developing novel therapeutic agents. It is designed to provide senior-level insights into the rationale behind experimental choices and to present robust, validated protocols for practical application.

The Strategic Advantage of the 5-Bromoindole-3-Carboxaldehyde Core

The indole nucleus is a recurring motif in a multitude of natural products and FDA-approved drugs, a testament to its ability to interact with a wide array of biological targets.[3][4][5] The specific functionalization of the indole ring is a key strategy in medicinal chemistry to fine-tune its biological activity. The 5-bromoindole-3-carboxaldehyde scaffold is a prime example of such strategic design.

  • The 3-Carboxaldehyde Moiety: This electron-withdrawing group is a versatile synthetic handle, readily participating in reactions like nucleophilic additions and condensations.[1][2] This allows for the straightforward synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

  • The 5-Bromo Substituent: The bromine atom at the 5-position significantly alters the electronic properties of the indole ring.[3] It also serves as a crucial anchor for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This enables the introduction of a wide range of substituents to probe the chemical space around the core scaffold. Furthermore, bromination of natural compounds has been associated with enhanced biological activity.[6]

This guide will explore the synthesis of this key intermediate, its derivatization, and its application in the discovery of novel anticancer, antimicrobial, and antiviral agents.

Synthesis of 5-Bromoindole-3-Carboxaldehyde: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 5-bromoindole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[7][8][9][10] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][10]

Mechanism of Action: The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich 5-bromoindole then attacks this electrophile, preferentially at the C3 position. Subsequent hydrolysis of the resulting iminium salt yields the desired 5-bromoindole-3-carboxaldehyde.[8]

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate 5-Bromoindole 5-Bromoindole 5-Bromoindole->Intermediate Electrophilic Attack Product 5-Bromoindole-3- carboxaldehyde Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack formylation of 5-bromoindole.

Detailed Experimental Protocol:

  • Materials: 5-bromoindole, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ice, saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate, and a suitable solvent system for recrystallization (e.g., ethanol/water).

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

    • Add POCl₃ dropwise to the cooled DMF with constant stirring.

    • After the addition is complete, add a solution of 5-bromoindole in DMF dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain 5-bromoindole-3-carboxaldehyde.

Self-Validation: The progress of the reaction can be reliably monitored by TLC. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared with the literature value (204-207 °C).[11][12]

Applications in Drug Discovery

The 5-bromoindole-3-carboxaldehyde scaffold is a valuable starting material for the synthesis of a wide range of biologically active compounds.

Anticancer Agents

Indole derivatives are a well-established class of anticancer agents, with several indole-based drugs currently in clinical use or undergoing clinical trials.[4][13][14] The 5-bromoindole-3-carboxaldehyde scaffold has been utilized to develop novel anticancer compounds that act through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Derivatives of this scaffold have been shown to inhibit tubulin polymerization, a key process in cell division.

  • Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors.[13] The 5-bromoindole-3-carboxaldehyde scaffold can be elaborated to generate potent inhibitors of various protein kinases that are dysregulated in cancer. For instance, 5-bromo-7-azaindole is a key intermediate in the synthesis of Vemurafenib, a BRAF kinase inhibitor.[3]

  • Induction of Apoptosis: Numerous derivatives have been shown to induce programmed cell death in cancer cells.[13]

  • Anti-migratory Effects: Some N-alkyl-5-bromoindole derivatives have demonstrated the ability to inhibit the migration of metastatic breast cancer cells.[15]

Quantitative Data on Anticancer Activity of 5-Bromoindole Derivatives

Derivative ClassCancer Cell LineIC₅₀/GI₅₀Reference
N-alkyl-5-bromoindolesMCF-7, MDA-MB-2314.7-32.2 µM[15]
1-Benzyl-5-bromoindolin-2-onesMCF-7, A-549IC₅₀ values in the low µM range[16]
Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The 5-bromoindole-3-carboxaldehyde scaffold has shown promise in this area.

  • Antibacterial Activity: Schiff base derivatives of 5-bromoindole-3-carboxaldehyde, formed by condensation with various amines, have demonstrated significant antibacterial activity.[17][18][19][20][21] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: Some derivatives also exhibit antifungal properties.[19]

  • Quorum Sensing Inhibition: 5-bromoindole-3-carboxaldehyde has been shown to inhibit quorum sensing-dependent virulence factors in Pseudomonas aeruginosa, suggesting a potential role as an anti-virulence agent.[22]

Antiviral Agents

The indole scaffold is a key component of several approved antiviral drugs.[23][24] Research has demonstrated the potential of 5-bromoindole derivatives as broad-spectrum antiviral agents.[25][26] For example, certain 5-bromoindole derivatives have shown inhibitory activity against HIV-1 reverse transcriptase.[23]

Drug_Discovery_Process Scaffold 5-Bromoindole-3-carboxaldehyde Scaffold Derivatization Synthetic Derivatization (e.g., Schiff Base Formation, Cross-Coupling) Scaffold->Derivatization Library Diverse Compound Library Derivatization->Library Screening Biological Screening (Anticancer, Antimicrobial, Antiviral) Library->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization Drug_Candidate Preclinical/Clinical Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Drug discovery workflow starting from the 5-bromoindole-3-carboxaldehyde scaffold.

Conclusion and Future Directions

The 5-bromoindole-3-carboxaldehyde scaffold is a powerful and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly valuable starting point for the development of new therapeutic agents. Future research is likely to focus on the continued exploration of novel synthetic transformations of this scaffold to access new chemical space, as well as a deeper understanding of the molecular mechanisms of action of its derivatives. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • RSC Publishing. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [Link]

  • ResearchGate. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde | Request PDF. [Link]

  • PMC. A review on recent developments of indole-containing antiviral agents. [Link]

  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Progress in Chemical and Biochemical Research. Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • PubMed. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. [Link]

  • MDPI. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • A Review on the Therapeutic Importance of Indole Scaffold in Drug Discovery. [Link]

  • Frontiers. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. [Link]

  • SCIRP. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. [Link]

  • AJOL. SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. [Link]

  • PubMed. Recent report on indoles as a privileged anti-viral scaffold in drug discovery. [Link]

  • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • Recent Research Progress: Discovery of Anti-Plant Virus Agents Based on Natural Scaffold. [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

Sources

Foundational

Introduction: The Strategic Importance of the 2-Aryl-5-Bromoindole Scaffold

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Aryl-5-Bromoindole Derivatives In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Aryl-5-Bromoindole Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity.[1][2] The indole nucleus is a quintessential example of such a scaffold, forming the core of a vast array of natural products and clinically approved drugs.[1][3] Within this class, the 2-arylindole subset has garnered significant attention as a promising foundation for drug development, exhibiting a wide spectrum of pharmacological activities.[1][2][4] This guide focuses on a specific, strategically functionalized variant: the 2-aryl-5-bromoindole scaffold.

The introduction of an aryl group at the C-2 position of the indole ring provides a critical vector for modulating biological activity, often serving as a key point of interaction within the binding sites of target proteins.[5] Complementing this, the placement of a bromine atom at the C-5 position is a deliberate design choice. Halogenation at this position significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[3][6] The bromine atom, with its size and polarizability, can participate in potent halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[6] This strategic combination of a 2-aryl group and a 5-bromo substituent has given rise to derivatives with potent anticancer, antimicrobial, and enzyme-inhibitory activities.[3][7][8] This document provides a detailed exploration of the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies

The generation of diverse libraries of 2-aryl-5-bromoindoles for SAR studies relies on efficient and versatile synthetic methodologies. Modern organic synthesis provides several robust routes, with palladium-catalyzed cross-coupling reactions and directed metallation being particularly prominent.[3][4]

Representative Synthetic Protocol: Non-Cryogenic Magnesiation for C-2 Functionalization

A practical and scalable approach avoids the need for cryogenic temperatures, a significant advantage for large-scale synthesis. This method utilizes a direct magnesiation of a protected 5-bromoindole, followed by quenching with an electrophile or subsequent cross-coupling.[9][10]

Step-by-Step Methodology:

  • N-Protection: The indole nitrogen of 5-bromoindole is first protected, commonly with a tosyl (Ts) group, to increase the acidity of the C-2 proton. This is a standard procedure often involving p-toluenesulfonyl chloride in the presence of a base.

  • Directed Magnesiation: The N-tosyl-5-bromoindole is subjected to a proton-magnesium exchange reaction. A mixture of isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl), often referred to as a "Turbo-Grignard" reagent, in the presence of diisopropylamine is used to selectively deprotonate the C-2 position.[9][10] This step is typically performed at a non-cryogenic temperature like 0 °C.[9]

  • Introduction of the Aryl Group: The resulting 2-magnesiated indole intermediate can then be used in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Kumada coupling) with an appropriate aryl halide to introduce the 2-aryl substituent.[10]

  • Deprotection: The final step involves the removal of the N-tosyl protecting group, typically under basic conditions, to yield the target 2-aryl-5-bromoindole.

This methodology is advantageous due to its operational simplicity, use of inexpensive reagents, and avoidance of deep cooling, making it highly practical.[9][10]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-aryl-5-bromoindoles.

G cluster_synthesis Synthesis of 2-Aryl-5-Bromoindoles start 5-Bromoindole step1 N-Protection (e.g., TsCl) start->step1 intermediate1 N-Tosyl-5-bromoindole step1->intermediate1 step2 C-2 Magnesiation (i-PrMgCl/LiCl, (i-Pr)2NH) intermediate1->step2 intermediate2 2-Magnesio-N-tosyl-5-bromoindole step2->intermediate2 step3 Pd-Catalyzed Cross-Coupling (e.g., Kumada Coupling with Ar-X) intermediate2->step3 intermediate3 2-Aryl-N-tosyl-5-bromoindole step3->intermediate3 step4 N-Deprotection intermediate3->step4 end Target 2-Aryl-5-bromoindole step4->end

Caption: Generalized synthetic workflow for 2-aryl-5-bromoindoles.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aryl-5-bromoindole derivatives is exquisitely sensitive to their substitution patterns. The following sections dissect the key SAR trends observed across different therapeutic targets.

Anticancer Activity: A Multifaceted Approach

This scaffold has shown significant promise as an anticancer agent, primarily through mechanisms like tubulin polymerization inhibition and kinase inhibition.

1. Tubulin Polymerization Inhibitors:

A notable series of 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles has been investigated for its cytotoxic effects against human lung (A549) and cervical (HeLa) cancer cells.[7][11] The SAR for this series is particularly illustrative:

  • Requirement of C-3 and C-7 Substituents: A combination of a 7-acetamido group and a 3-trifluoroacetyl group was found to be crucial for cytotoxicity.[7][11] Derivatives lacking the 7-acetamido group were inactive.[7]

  • Influence of the 2-Aryl Group: The nature of the substituent on the 2-phenyl ring plays a critical role. The unsubstituted 2-phenyl derivative showed a lack of cytotoxicity, highlighting the importance of lipophilic substituents (like halogens or methoxy groups) on this ring for biological activity.[7]

  • Quantitative SAR: The potency of these compounds as tubulin polymerization inhibitors correlates well with their cytotoxicity. The most active compound in one study, featuring a 4-chlorophenyl group at C-2, induced apoptosis in a caspase-dependent manner and was found to bind to the colchicine-binding site of tubulin.[7][11]

Table 1: Cytotoxicity of 7-Acetamido-3-trifluoroacetyl-2-aryl-5-bromoindoles

Compound ID2-Aryl SubstituentIC50 (µM) vs. A549 Cells[7]IC50 (µM) vs. HeLa Cells[7]
5e 2-Phenyl9.9412.89
5f 4-Methoxyphenyl5.037.95
5g 4-Chlorophenyl2.728.74
5h 4-Bromophenyl3.2610.72

2. Kinase Inhibitors:

The 5-bromoindole core is a key feature in the design of inhibitors for various protein kinases, which are often dysregulated in cancer.

  • pp60c-Src Tyrosine Kinase: Studies on N-benzyl-indole derivatives revealed that those bearing a 5-bromo substitution exhibit enhanced potency as pp60c-Src tyrosine kinase inhibitors.[8] This suggests the bromine atom is involved in a favorable interaction within the kinase's active site.

  • Epidermal Growth Factor Receptor (EGFR): The 5-bromoindole-2-carboxylic acid framework has been explored for developing EGFR tyrosine kinase inhibitors.[12][13] Molecular docking and in-vitro studies have shown that derivatives from this scaffold can effectively bind to the EGFR tyrosine kinase domain, leading to cell cycle arrest and apoptosis in cancer cells.[12][13] The structure-activity relationship of these novel derivatives indicated that an aryl or heteroaryl fragment attached to a linker is essential for anti-tumor activity.[14]

Caption: Key SAR points for 2-aryl-5-bromoindole anticancer activity.

Antimicrobial Activity

While extensive SAR studies specifically on 2-aryl-5-bromoindoles as antimicrobials are less common, the broader class of bromoindoles shows significant promise.

  • General Observations: The presence of a bromine atom at the C-5 position of the indole ring has been shown to enhance antifungal activity against pathogens like Monilinia fructicola and Botrytis cinerea when compared to the unsubstituted indole parent.[15]

  • Mechanism of Action: For some bromoindole derivatives, the antimicrobial mechanism has been attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[16]

  • Potential as Enhancers: Certain bromoindole derivatives have also demonstrated the ability to enhance the activity of existing antibiotics against resistant bacterial strains, such as Pseudomonas aeruginosa.[16]

Further exploration is needed to delineate the specific contribution of the 2-aryl group in combination with the 5-bromo substituent to optimize antimicrobial potency and spectrum.

Physicochemical Properties: The Bromine Advantage

The choice of a halogen substituent is a critical decision in drug design. Bromine offers a unique combination of properties compared to other halogens like chlorine.[6]

Table 2: Comparative Physicochemical Properties of 5-Halogenated Indoles

Property5-Chloro-Indole[6]5-Bromo-Indole[6]Rationale for Difference[6]
Molecular Weight151.59 g/mol 196.05 g/mol Bromine has a higher atomic mass.
Melting Point69-71 °C90-93 °CGreater size and polarizability of bromine lead to stronger intermolecular forces (van der Waals).
Calculated logP2.93.1Bromine is generally more lipophilic, which can affect membrane permeability and protein binding.
Electronic EffectElectron-withdrawingElectron-withdrawingBoth are inductive-withdrawing, but bromine's greater polarizability can lead to stronger halogen bonds.

The increased lipophilicity and potential for stronger halogen bonding conferred by the 5-bromo substituent can lead to improved target occupancy and enhanced biological potency.[6]

Conclusion and Future Directions

The 2-aryl-5-bromoindole scaffold represents a highly versatile and pharmacologically privileged platform in drug discovery. The structure-activity relationships explored in this guide underscore a clear rationale for its design. The 2-aryl group serves as a tunable element for optimizing interactions with specific biological targets, while the 5-bromo substituent enhances potency and modulates crucial physicochemical properties.

Key takeaways for drug development professionals include:

  • Target-Specific Optimization: The substitution pattern on the 2-aryl ring is a primary handle for tuning activity and should be a key focus of library design.

  • The 5-Bromo Anchor: The 5-bromo group is not merely a placeholder but a critical contributor to potency, likely through favorable halogen bonding and lipophilic interactions. Its inclusion is a validated strategy for enhancing affinity for targets like protein kinases.

  • Multifunctional Scaffolds: The core indole nucleus can be further functionalized at other positions (e.g., C-3, C-7) to achieve highly potent and specific biological effects, as demonstrated by the tubulin inhibitors.

Future research should continue to explore the vast chemical space around this scaffold. The synthesis of derivatives with diverse heterocyclic groups at the C-2 position, coupled with systematic exploration of substituents on the indole nitrogen and other ring positions, will undoubtedly uncover novel agents with improved efficacy and novel mechanisms of action. As our understanding of disease biology deepens, the 2-aryl-5-bromoindole scaffold is poised to remain a valuable and enduring template for the development of next-generation therapeutics.

References

  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. MDPI. [Link]

  • Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. [Link]

  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. MDPI. [Link]

  • A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES. [Link]

  • 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. ResearchGate. [Link]

  • Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. PubMed. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

  • A Practical Synthesis of 2-Substituted 5-Bromoindoles. ResearchGate. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC. [Link]

  • Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid... ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-aryl-3-isoxazolinyl-indole derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry. [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. RSC Publishing. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]

  • Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. MDPI. [Link]

  • Method for preparing 5-bromoindole.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI. [Link]

  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed. [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl‑5‑amidinobenzimidazoles. ResearchGate. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). PMC. [Link]

  • Synthesis and biological activity of 5-aryliden-2-thiohydantoin S-aryl derivatives. PubMed. [Link]

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Exploratory

An In-depth Technical Guide to 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty, a dedicated CAS (Chemical Abstracts Service) number for this specific molecule has not been readily identified in public databases. However, this document will detail a plausible synthetic route, starting from the known precursor, 5-Bromo-1H-indole-3-carbaldehyde (CAS No. 877-03-2)[1][2][3]. The synthesis, characterization, and potential applications will be discussed, grounded in established chemical principles and supported by authoritative references.

Introduction and Rationale

Indole and its derivatives are fundamental scaffolds in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[4][5][6]. The incorporation of a pyridine ring into the indole nucleus can further enhance these activities, as pyridine derivatives are also prevalent in medicinal chemistry[7][8]. The strategic placement of a bromine atom can modulate the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. The carbaldehyde group at the 3-position of the indole serves as a versatile synthetic handle for further molecular elaborations[9][10][11][12].

This guide will focus on a proposed synthetic pathway to 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, leveraging established synthetic methodologies such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to construct the 2-arylindole core, followed by a Vilsmeier-Haack formylation.

Proposed Synthetic Pathway

A logical and efficient synthetic route to the target compound involves a two-step process starting from 5-bromo-1H-indole. The first step is the introduction of the pyridin-3-yl moiety at the C2 position of the indole ring, followed by formylation at the C3 position.

Synthetic Pathway 5-Bromo-1H-indole 5-Bromo-1H-indole Intermediate_A 2-(Pyridin-3-yl)-5-bromo-1H-indole 5-Bromo-1H-indole->Intermediate_A Pd-catalyzed cross-coupling Target_Compound 5-Bromo-2-(pyridin-3-yl)-1H- indole-3-carbaldehyde Intermediate_A->Target_Compound Vilsmeier-Haack formylation

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The introduction of an aryl group at the C2 position of an indole can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being a modern and efficient approach[13][14][15][16][17].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reagents and Materials:

    • 5-Bromo-2-iodo-1H-indole (or 2-iodo-5-bromo-1H-indole)

    • Pyridine-3-boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • Toluene and Water (solvent system)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Nitrogen or Argon inert atmosphere setup

  • Procedure: a. To a round-bottom flask, add 5-bromo-2-iodo-1H-indole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq). b. Add a solvent mixture of toluene and water (e.g., 4:1 v/v). c. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. d. Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture under the inert atmosphere. e. Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction to room temperature. g. Dilute the mixture with ethyl acetate and wash with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain 2-(pyridin-3-yl)-5-bromo-1H-indole.

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly effective in catalyzing the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

  • Ligand (PPh₃): Triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base (Na₂CO₃): The base is crucial for the transmetalation step in the Suzuki-Miyaura coupling mechanism.

  • Inert Atmosphere: Prevents the oxidation and degradation of the catalyst and phosphine ligand.

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic rings like indoles, typically at the C3 position[18][19][20][21].

Protocol: Vilsmeier-Haack Formylation

  • Reagents and Materials:

    • 2-(Pyridin-3-yl)-5-bromo-1H-indole (Intermediate A)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath, round-bottom flask, magnetic stirrer

    • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for neutralization

  • Procedure: a. In a round-bottom flask, cool DMF in an ice bath. b. Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF with stirring. Continue stirring at 0 °C for 30 minutes to form the Vilsmeier reagent. c. Add a solution of 2-(pyridin-3-yl)-5-bromo-1H-indole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C. d. Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC. e. After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. f. Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or potassium carbonate until the pH is basic. g. The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water. h. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Causality behind Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination forms a chloroiminium salt, which is the electrophile that attacks the electron-rich C3 position of the indole ring.

  • Aqueous Workup: The intermediate iminium salt is hydrolyzed to the final aldehyde product upon the addition of water.

Physicochemical and Spectroscopic Data

While experimental data for the target compound is not available, we can predict its properties based on the known data of its precursors.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₉BrN₂O
Molecular Weight 299.14 g/mol
Appearance Likely a yellow or off-white solid
Melting Point Expected to be >200 °C
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the indole and pyridine protons. The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10 ppm).

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (around 185 ppm) and the carbons of the indole and pyridine rings.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1650-1700 cm⁻¹.

Potential Applications in Research and Drug Development

The 5-bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde scaffold holds significant potential for applications in medicinal chemistry.

Potential_Applications cluster_core 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde cluster_applications Potential Therapeutic Areas Core_Compound Core Scaffold Anticancer Anticancer Agents Core_Compound->Anticancer Antimicrobial Antimicrobial Agents Core_Compound->Antimicrobial Enzyme_Inhibitors Enzyme Inhibitors (e.g., Kinase Inhibitors) Core_Compound->Enzyme_Inhibitors CNS_Disorders CNS Disorders Core_Compound->CNS_Disorders

Caption: Potential therapeutic applications of the target compound.

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways[4][5]. The aldehyde functional group can be used to synthesize Schiff bases and other derivatives with potential cytotoxic effects.

  • Antimicrobial Agents: The indole nucleus is a common feature in antimicrobial compounds. The bromination and the presence of the pyridine ring may enhance the antimicrobial spectrum and potency.

  • Enzyme Inhibitors: The rigid, planar structure of the 2-arylindole core makes it a suitable scaffold for designing inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy.

  • Central Nervous System (CNS) Active Agents: The indole scaffold is present in many neurotransmitters and CNS-active drugs. Derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders.

Safety and Handling

Based on the safety data for the precursor, 5-Bromo-1H-indole-3-carbaldehyde, the target compound should be handled with care[2][22][23].

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

    • Wear protective gloves/protective clothing/eye protection/face protection (P280).

    • IF ON SKIN: Wash with plenty of soap and water (P302 + P352).

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a novel compound without a readily available CAS number, this guide provides a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The unique combination of the bromo-indole, pyridine, and carbaldehyde functionalities makes this compound a promising scaffold for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the synthesis and biological evaluation of this and related compounds.

References

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Pyridine-Substituted Indole Carbaldehydes

Topic: Biological Activity of Pyridine-Substituted Indole Carbaldehydes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The fusion of indo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Pyridine-Substituted Indole Carbaldehydes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The fusion of indole and pyridine moieties into a single scaffold, functionalized with a carbaldehyde (formyl) group, represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the pyridine-substituted indole carbaldehyde class—specifically focusing on 2-(pyridin-x-yl)-1H-indole-3-carbaldehydes and their isomeric analogs.

These molecules are not merely synthetic intermediates; they possess intrinsic biological activity and serve as critical pharmacophores for next-generation therapeutics. Their utility spans from methuosis-driven anticancer agents to mitochondrial-targeting antifungals . This guide synthesizes current structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols for evaluating their biological potential.[1][2]

Structural Landscape & SAR Analysis

The pharmacological potency of this scaffold derives from the electronic push-pull relationship between the electron-rich indole ring and the electron-deficient pyridine ring, modulated by the reactive formyl group.

The Core Scaffold

The generic structure involves an indole core substituted with a pyridine ring (typically at C2 or N1) and a formyl group (typically at C3).

  • Indole (Donor): Mimics tryptophan/purine bases; intercalates DNA and binds hydrophobic pockets in enzymes (e.g., Kinases, Tubulin).[1]

  • Pyridine (Acceptor): Provides water solubility and H-bond acceptance; critical for interaction with residues like Lysine or Arginine in active sites (e.g., EGFR, CDK2).[1]

  • Carbaldehyde (Pivot):

    • Intrinsic Activity:[3] Forms covalent Schiff bases in situ with lysine residues of target proteins.

    • Synthetic Utility: Precursor for hydrazones, semicarbazones, and chalcones which stabilize the pharmacophore.[1]

Structure-Activity Relationship (SAR) Rules
  • Position of Pyridine: Substitution at the C2 position of the indole (2-(pyridin-2-yl)) enhances anticancer activity by locking the molecule in a planar conformation suitable for DNA intercalation.

  • Aldehyde Reactivity: The C3-formyl group is essential for antifungal activity. Reduction to alcohol or oxidation to acid often results in loss of potency, suggesting the electrophilic carbonyl is involved in the mechanism of action (likely covalent modification of fungal enzymes).

  • N-Substitution: Alkylation of the indole nitrogen (N1) with bulky groups often reduces antibacterial potency but can enhance lipophilicity for anticancer membrane permeation.

Therapeutic Applications & Mechanisms[2][4][5]

Anticancer Activity: Beyond Apoptosis

While many indole derivatives induce apoptosis (Programmed Cell Death Type I), pyridine-substituted indole carbaldehydes and their derivatives have been identified as inducers of Methuosis (Programmed Cell Death Type III).

  • Mechanism (Methuosis): These compounds (specifically 2-substituted indole derivatives) cause the accumulation of large, fluid-filled vacuoles derived from macropinosomes. This leads to metabolic catastrophe and cell rupture, effective even in apoptosis-resistant cancer lines (e.g., multidrug-resistant MCF-7 and glioblastoma cells).

  • Kinase Inhibition: The pyridine nitrogen acts as a hinge binder in the ATP-binding pocket of kinases such as CDK2 and EGFR , preventing phosphorylation and arresting the cell cycle at the G1/S phase.

  • Key Data:

    • Cell Lines: HCT-116 (Colorectal), HepG2 (Liver), MCF-7 (Breast).[1]

    • Potency: IC50 values often range from 0.5 µM to 10 µM for optimized derivatives.

Antimicrobial & Antifungal Activity

The aldehyde moiety is particularly active against fungal pathogens by disrupting mitochondrial function.

  • Antifungal Mechanism: The un-derivatized indole-3-carbaldehyde acts as a metabolic toxin. It penetrates the fungal cell wall and disrupts the mitochondrial electron transport chain (Complex I) . This leads to:

    • Collapse of mitochondrial membrane potential (

      
      ).
      
    • Accumulation of Reactive Oxygen Species (ROS).[4]

    • Disintegration of the mitochondrial double membrane.[4]

  • Antibacterial Mechanism: Pyridine-indole hybrids (especially Schiff bases derived from the aldehyde) inhibit DNA Gyrase , preventing bacterial replication. Activity is pronounced in Gram-positive strains (e.g., S. aureus, MRSA) due to the lipophilic nature of the indole facilitating cell wall transit.

Data Summary Table
Compound ClassTarget Organism/CellKey MechanismTypical Potency (IC50/MIC)
Indole-3-carbaldehyde (Parent) Fusarium solani, Candida spp.Mitochondrial ROS accumulationEC50: ~60 µg/mL (Antifungal)
2-(Pyridin-2-yl)-indole-3-CHO MCF-7, HepG2Methuosis / Tubulin InhibitionIC50: 2.0 - 8.0 µM
Indole-Pyridine Hydrazones S. aureus (MRSA)DNA Gyrase InhibitionMIC: 0.5 - 4.0 µg/mL
N-Pyridinyl-indole-carboxamides MacrophagesCOX-2 / Cytokine InhibitionIC50: 10 - 50 µM

Mechanistic Visualization

The following diagram illustrates the dual pathway mechanism of these scaffolds: the Methuosis pathway (unique to this scaffold) and the Mitochondrial pathway (antifungal).

IndolePyridineMechanism cluster_Cancer Anticancer Pathway (Human Cells) cluster_Fungi Antifungal Pathway (Pathogens) Scaffold Pyridine-Substituted Indole Carbaldehyde Kinase Kinase Binding (CDK2 / EGFR) Scaffold->Kinase H-Bonding (Pyridine N) Methuosis Macropinocytosis Dysregulation Scaffold->Methuosis 2-Substituted Derivatives Mito Mitochondrial Complex I Inhibition Scaffold->Mito Aldehyde Electrophile Vacuoles Cytoplasmic Vacuolization Methuosis->Vacuoles Rupture Cell Rupture (Non-Apoptotic Death) Vacuoles->Rupture ROS ROS Accumulation (H2O2) Mito->ROS Membrane Mitochondrial Membrane Collapse ROS->Membrane

Caption: Dual mechanistic pathways of pyridine-indole carbaldehydes: Methuosis in cancer cells and Mitochondrial disruption in fungi.

Experimental Protocols

Synthesis of 2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde

Note: This protocol utilizes the Vilsmeier-Haack reaction on a pre-formed pyridine-indole core.

  • Precursor Preparation: Synthesize 2-(pyridin-2-yl)-1H-indole via Fischer indole synthesis using 2-acetylpyridine phenylhydrazone and polyphosphoric acid (PPA).

  • Vilsmeier-Haack Formylation:

    • Cool anhydrous DMF (3.0 eq) to 0°C.

    • Add POCl3 (1.2 eq) dropwise; stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).

    • Add 2-(pyridin-2-yl)-1H-indole (1.0 eq) dissolved in DMF dropwise.

    • Heat to 60°C for 3 hours.

    • Workup: Pour onto crushed ice/sodium acetate solution. Neutralize to pH 7-8 with NaHCO3.

    • Purification: Filter the yellow precipitate and recrystallize from ethanol/DMF.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 against cancer cell lines.

  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) in DMEM media. Incubate 24h at 37°C/5% CO2.

  • Treatment: Dissolve test compound in DMSO (stock 10 mM). Prepare serial dilutions in media (0.1 µM – 100 µM). Add 100 µL to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate % viability vs. control.

Antifungal Mechanism Assay (Mitochondrial Membrane Potential)

Objective: Verify mitochondrial disruption using Rhodamine 123 (Rh123).

  • Culture: Grow Candida albicans or F. solani to log phase.

  • Treatment: Treat suspension with MIC concentration of the indole-carbaldehyde for 4 hours.

  • Staining: Harvest cells, wash with PBS, and resuspend in PBS containing Rh123 (5 µg/mL).[1] Incubate 30 min in dark.

  • Analysis: Wash cells twice. Analyze via Flow Cytometry (excitation 488 nm, emission 525 nm).[1]

    • Result Interpretation: A decrease in fluorescence intensity compared to control indicates loss of mitochondrial membrane potential (

      
      ).
      

References

  • Anticancer Potential of Indole-Pyridine Hybrids

    • Title: An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids.
    • Source: Taylor & Francis / Expert Opinion on Drug Discovery (2025).
    • URL:[Link]

  • Methuosis Induction by Indole Deriv

    • Title: Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent.[5]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
    • URL:[Link]

  • Antifungal Mechanism of Indole-3-Carboxaldehyde

    • Title: Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot.[4]

    • Source: MDPI (Microorganisms, 2025).
    • URL:[Link][1][6][7][8]

  • Synthesis and Activity of Indole-Carbaldehyde Deriv

    • Title: A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Deriv
    • Source: BenchChem (2025).[2][9]

  • Antimicrobial Pyridine-Indole Salts

    • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities.
    • Source: Molecules (NIH/PMC).
    • URL:[Link]

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Exploratory

The 5-Bromo-2-Pyridyl Indole: A Privileged Scaffold for Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic fusion of indole and pyridine rings has established the pyridinyl-indole framework as a remarkably versat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic fusion of indole and pyridine rings has established the pyridinyl-indole framework as a remarkably versatile and "privileged" scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive technical exploration of a key exemplar of this class: the 5-bromo-2-pyridyl indole building block. We will delve into its critical role in the design of potent kinase inhibitors, detailing its chemical synthesis, structure-activity relationships (SAR), and applications in targeting oncologically-relevant kinases such as VEGFR, c-Met, and AXL. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for researchers engaged in the discovery of next-generation targeted therapies.

Introduction: The Power of a Privileged Scaffold

The indole nucleus, a fundamental component of biomolecules like tryptophan, and the pyridine ring, a cornerstone of numerous therapeutic agents, are two of the most significant heterocycles in drug discovery.[1][3] Their combination into a single molecular entity creates a scaffold with a unique three-dimensional architecture and electronic profile, ideal for interacting with the ATP-binding sites of protein kinases.[1][4]

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7] The development of small-molecule kinase inhibitors has revolutionized oncology, and scaffolds like the pyridinyl-indole are at the forefront of this innovation.[1][8]

The 5-bromo-2-pyridyl indole, in particular, offers several strategic advantages:

  • The Indole NH: Acts as a crucial hydrogen bond donor, often interacting with the "hinge region" of the kinase active site, a key anchoring point for many inhibitors.[9]

  • The Pyridine Nitrogen: Serves as a hydrogen bond acceptor, providing an additional interaction point to enhance binding affinity and selectivity.[5]

  • The 5-Bromo Position: Provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of chemical space and optimization of pharmacological properties.[10][11] This halogenation can also enhance antiproliferative activity by altering lipophilicity and electronic characteristics.[12]

This guide will explore the synthesis and application of this potent building block, providing the necessary knowledge to leverage its potential in kinase inhibitor design.

Synthetic Strategies for 5-Bromo-2-Pyridyl Indole Building Blocks

The efficient synthesis of the core scaffold is paramount for any drug discovery program. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have become the standard for constructing N-aryl heterocycles.[13][14]

Key Synthetic Workflow: Suzuki-Miyaura Coupling

One of the most robust and widely used methods for forging the C-N bond between the indole and pyridine rings is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an indole boronic acid or ester with a bromopyridine derivative. An alternative and often more practical approach involves coupling 5-bromoindole with a suitable 2-halopyridine.

Below is a representative protocol for the synthesis of a generic 5-bromo-2-(pyridin-2-yl)-1H-indole, which serves as the foundational core for further elaboration.

Experimental Protocol: Synthesis of 5-bromo-2-(pyridin-2-yl)-1H-indole

  • Materials:

    • 5-Bromo-1H-indole

    • 2-Bromopyridine

    • Potassium Carbonate (K₂CO₃)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • 1,4-Dioxane (anhydrous)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add 5-bromo-1H-indole (1.0 eq), 2-bromopyridine (1.2 eq), and potassium carbonate (2.5 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

    • Add a 2:1 mixture of anhydrous dioxane and toluene.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

  • Causality and Insights:

    • Catalyst Choice: Pd(dppf)Cl₂ is a highly effective catalyst for C-N cross-coupling reactions due to the dppf ligand's ability to stabilize the palladium center and promote the reductive elimination step that forms the final product.[15]

    • Base Selection: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.

    • Solvent System: The dioxane/toluene mixture provides a high-boiling, relatively non-polar medium that is ideal for solubilizing the reactants and facilitating the reaction.

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// Edges Start -> Reaction [color="#5F6368"]; Catalyst -> Reaction [color="#5F6368"]; Reaction -> Workup [label="Completion", color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; }

Caption: Generalized workflow for the synthesis of the 5-bromo-2-pyridyl indole core.

Application in Kinase Inhibitor Design: Targeting Key Oncogenic Pathways

The 5-bromo-2-pyridyl indole scaffold is a cornerstone in the development of inhibitors for several receptor tyrosine kinases (RTKs) implicated in cancer progression, particularly those involved in angiogenesis and metastasis.[8][16]

VEGFR-2 Inhibition: Halting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9][17] Several approved kinase inhibitors, such as Sunitinib and Pazopanib, target VEGFR-2.[17][18] The indole scaffold is a key feature in many VEGFR-2 inhibitors, where it mimics the adenine portion of ATP to bind to the kinase's active site.[8][9]

The 5-bromo-2-pyridyl indole serves as an excellent starting point for VEGFR-2 inhibitors. The core scaffold establishes the necessary hydrogen bonding interactions in the hinge region, while the 5-bromo position allows for the introduction of various substituents to occupy the hydrophobic pocket, thereby enhancing potency and selectivity.[17][18]

G cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K/Akt P1->PI3K RAS RAS/MAPK P1->RAS Result Angiogenesis Cell Survival Permeability PLCg->Result PI3K->Result RAS->Result Inhibitor 5-Bromo-2-Pyridyl Indole Inhibitor Inhibitor->VEGFR2 Blocks ATP Site

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridyl-indole based inhibitor.

c-Met and AXL Inhibition: Overcoming Metastasis and Drug Resistance

The c-Met and AXL kinases are RTKs that play crucial roles in cancer cell invasion, metastasis, and the development of drug resistance.[7][19] Their overexpression is often associated with a poor prognosis in various cancers.[6][16] Consequently, developing potent and selective inhibitors for these kinases is a high-priority area in oncology research.

The pyridyl-indole scaffold has proven to be highly effective in targeting both c-Met and AXL.[19][20] The structural features of the scaffold allow it to fit snugly into the ATP-binding pocket of these kinases. For example, in many c-Met inhibitors, the pyridine nitrogen forms a key hydrogen bond with the backbone amide of Met1160 in the hinge region.[20] The 5-position of the indole ring points towards the solvent-exposed region, making the 5-bromo derivative an ideal synthon for introducing larger, solubility-enhancing groups or moieties that can pick up additional interactions.

Structure-Activity Relationship (SAR) and Data

Systematic modification of the 5-bromo-2-pyridyl indole core has yielded potent inhibitors against multiple kinase targets. The table below summarizes representative data for inhibitors built upon this scaffold, showcasing their activity against key oncogenic kinases.

Compound ID Core Scaffold Target Kinase(s) IC₅₀ (nM) Reference
A 3-((5-bromo-1H-indol-2-yl)methyl)pyridin-2-aminec-Met4.3[19]
B N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorobenzyl)-5-((5-(2-((N-methyl)amino)ethyl)pyridin-2-yl)methoxy)-1H-indole-2-carboxamidec-Met, VEGFR-21.3 (c-Met), 0.035 (VEGFR-2)[7]
C O-linked Indole Analog (Compound 18)VEGFR-2, VEGFR-1, PDGFR-α/β3.8[17]
D 5-Bromo-N-(pyridin-2-yl)-1H-indol-2-amineSrc Family Kinases~50-100[10]
E BGB324 (Bemcentinib)AXL10-50[21]

Note: The structures of these compounds are complex derivatives built upon the core scaffold. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Key SAR Insights:

  • Hinge Binding is Essential: The integrity of the indole NH and pyridine nitrogen is critical for maintaining high-affinity binding to the kinase hinge region.[9][20]

  • The 5-Position Dictates Selectivity and Properties: Modifications at the 5-position (originating from the 5-bromo handle) are a primary driver of potency and selectivity. Introducing groups that can interact with the solvent-front or deeper hydrophobic pockets can dramatically improve the inhibitor's profile.[12][22]

  • Stereochemistry and Conformation: The overall three-dimensional shape of the molecule, influenced by the linkers and substituents attached to the core, plays a vital role in how the inhibitor orients itself within the ATP-binding pocket.[23]

Conclusion and Future Outlook

The 5-bromo-2-pyridyl indole scaffold is a validated and highly valuable building block in the medicinal chemist's toolbox. Its inherent ability to engage in key hydrogen bonding interactions within the kinase hinge region, combined with the synthetic versatility offered by the 5-bromo position, makes it an ideal starting point for the design of potent and selective kinase inhibitors.[1][24]

Future research will likely focus on developing novel, more efficient synthetic routes to access diverse libraries of these compounds.[24][25] Furthermore, the application of this scaffold will continue to expand beyond VEGFR, c-Met, and AXL to other kinase families where its unique structural and electronic properties can be leveraged. As our understanding of kinase biology deepens, privileged scaffolds like the 5-bromo-2-pyridyl indole will remain central to the discovery of next-generation targeted therapies for cancer and other diseases.

References

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  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. Benchchem.

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  • Abdel-Rahman, H. M., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules.

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  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. Benchchem.

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  • Fayed, B. E., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry.

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  • Karunakaran, M., et al. (2022). Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. Molecules.

  • Jabri, T., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry.

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Foundational

The Strategic Synthesis and Therapeutic Potential of 2,5-Disubstituted Indole-3-Carboxaldehydes: A Technical Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its myriad derivatives, 2,5-disubstituted indole-3-carboxaldehydes h...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its myriad derivatives, 2,5-disubstituted indole-3-carboxaldehydes have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of these versatile molecules, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Crafting the 2,5-Disubstituted Indole Core

The journey to 2,5-disubstituted indole-3-carboxaldehydes begins with the strategic construction of the core indole nucleus. Two classical and highly effective methods for achieving this are the Fischer Indole Synthesis and the Larock Indole Synthesis.

A. Fischer Indole Synthesis

One of the oldest and most reliable methods for indole synthesis, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3] This method is particularly useful for accessing a wide variety of substituted indoles.[4]

Causality Behind Experimental Choices: The choice of a substituted phenylhydrazine is crucial as it dictates the substitution pattern on the benzene ring portion of the indole. For a 5-substituted indole, a para-substituted phenylhydrazine is the logical starting point. The choice of the ketone or aldehyde partner determines the substituent at the C-2 position. The acidic catalyst is essential to facilitate the key[5][5]-sigmatropic rearrangement that drives the cyclization.

Experimental Protocol: Synthesis of 2-Methyl-5-methoxyindole

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add acetone (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.

Step 2: Cyclization to the Indole

  • To the crude phenylhydrazone, add a mixture of polyphosphoric acid (PPA) or another suitable acid catalyst like zinc chloride.[6]

  • Heat the reaction mixture to 80-100 °C for 1-2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield 2-methyl-5-methoxyindole.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 4-Methoxyphenylhydrazine->Phenylhydrazone Acetone, H+ Acetone Acetone 2-Methyl-5-methoxyindole 2-Methyl-5-methoxyindole Phenylhydrazone->2-Methyl-5-methoxyindole Acid catalyst (e.g., PPA), Heat

Fischer Indole Synthesis Workflow
B. Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[5][7] This method offers excellent functional group tolerance and allows for the synthesis of a wide variety of 2,3-disubstituted indoles, which can be adapted for 2-substituted analogues.[1][8]

Causality Behind Experimental Choices: The palladium catalyst is central to this reaction, facilitating the key C-N and C-C bond formations. The choice of the ortho-iodoaniline determines the substitution at the 5-position. The alkyne partner dictates the substituent at the C-2 position. The base is required to neutralize the HI generated during the catalytic cycle.

Experimental Protocol: Synthesis of a 2-Aryl-5-fluoroindole

  • To a sealed reaction vessel, add 4-fluoro-2-iodoaniline (1.0 eq), the desired arylacetylene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and lithium chloride (LiCl, 1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the 2-aryl-5-fluoroindole.

Larock_Indole_Synthesis cluster_start Starting Materials cluster_catalyst Catalytic System cluster_product Product 4-Fluoro-2-iodoaniline 4-Fluoro-2-iodoaniline 2-Aryl-5-fluoroindole 2-Aryl-5-fluoroindole 4-Fluoro-2-iodoaniline->2-Aryl-5-fluoroindole Arylacetylene Arylacetylene Arylacetylene->2-Aryl-5-fluoroindole Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->2-Aryl-5-fluoroindole DMF, Heat LiCl LiCl LiCl->2-Aryl-5-fluoroindole

Larock Indole Synthesis Workflow

II. Formylation of the Indole Core: The Vilsmeier-Haack Reaction

With the 2,5-disubstituted indole in hand, the next critical step is the introduction of the carboxaldehyde group at the C-3 position. The Vilsmeier-Haack reaction is the most widely used and efficient method for this transformation.[9][10] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[11][12]

Causality Behind Experimental Choices: The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The Vilsmeier reagent is a mild electrophile, which selectively attacks the most nucleophilic position of the indole, the C-3 position. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyl-5-methoxyindole

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3.0 eq) and cool it to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 2-methyl-5-methoxyindole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize it with a saturated solution of sodium hydroxide or sodium carbonate until the solution is alkaline.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude 2-methyl-5-methoxyindole-3-carboxaldehyde by recrystallization from a suitable solvent (e.g., ethanol).[9]

Vilsmeier_Haack_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2,5-Disubstituted Indole 2,5-Disubstituted Indole Iminium Salt Iminium Salt 2,5-Disubstituted Indole->Iminium Salt Vilsmeier Reagent (POCl3 + DMF) POCl3 POCl3 DMF DMF 2,5-Disubstituted Indole-3-carboxaldehyde 2,5-Disubstituted Indole-3-carboxaldehyde Iminium Salt->2,5-Disubstituted Indole-3-carboxaldehyde Hydrolysis (H2O)

Vilsmeier-Haack Formylation Workflow

III. Biological Applications and Structure-Activity Relationships

2,5-Disubstituted indole-3-carboxaldehydes and their derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

A. Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of this class of compounds.[13] The substituents at the C-2 and C-5 positions play a crucial role in modulating their cytotoxic effects.

Structure-Activity Relationship (SAR) Insights:

  • C-2 Position: Bulky aromatic or heteroaromatic substituents at the C-2 position often enhance anticancer activity. For instance, 2-phenylindole-3-carbaldehyde analogs have shown potent antiproliferative effects.[14]

  • C-5 Position: The nature of the substituent at the C-5 position significantly influences activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups, can increase cytotoxicity. Conversely, electron-donating groups like methoxy can also contribute to potent activity, suggesting a complex interplay of electronic and steric factors.

Table 1: Anticancer Activity of Selected 2,5-Disubstituted Indole Derivatives

Compound ClassC-2 SubstituentC-5 SubstituentCancer Cell LineIC₅₀ (µM)Reference
Indole Derivative-CH₃-OCH₃VariousNot specified[15]
2-PhenylindolePhenylVariousVariousNot specified[14]

Note: Specific IC₅₀ values for a broad range of 2,5-disubstituted indole-3-carboxaldehydes are often reported in specialized literature and can vary significantly based on the specific cell line and assay conditions.

B. Antimicrobial Activity

The indole nucleus is a common motif in antimicrobial agents.[16] Derivatives of 2,5-disubstituted indole-3-carboxaldehydes have shown promising activity against a range of bacterial and fungal pathogens.[17]

Structure-Activity Relationship (SAR) Insights:

  • C-5 Position: Halogen substitution at the C-5 position, particularly with bromine or iodine, has been shown to enhance antimicrobial and antibiofilm activity.[18][19]

  • C-3 Position Modification: The aldehyde group at C-3 is a versatile handle for further modification. Conversion to Schiff bases, thiosemicarbazones, or other heterocyclic systems can significantly enhance antimicrobial potency.[20][21]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
5-IodoindoleAcinetobacter baumannii64-1024[19]
Indole-3-carbaldehyde SemicarbazoneStaphylococcus aureus100-150[17]
Indole-3-carbaldehyde SemicarbazoneBacillus subtilis100-150[17]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of an antimicrobial agent.

C. Anti-inflammatory Activity

Indole-3-carboxaldehyde itself has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[22][23] This activity is often mediated through the modulation of key signaling pathways, such as the NF-κB pathway.[24] It is plausible that 2,5-disubstituted analogs could exhibit enhanced or modulated anti-inflammatory effects.

Mechanism of Action: Indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[24]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Indole 2,5-Disubstituted Indole-3-carboxaldehyde Indole->NFkB Inhibits

Inhibition of the NF-κB Signaling Pathway

IV. Conclusion

2,5-Disubstituted indole-3-carboxaldehydes represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established, with the Fischer and Larock indole syntheses providing efficient access to the core nucleus, and the Vilsmeier-Haack reaction offering a reliable method for C-3 formylation. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the therapeutic potential of this compound class. Future research in this area should focus on the synthesis of novel analogs with diverse substitution patterns at the C-2 and C-5 positions and the comprehensive evaluation of their biological activities to further elucidate the structure-activity relationships and identify lead compounds for drug development.

V. References

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  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • O'Shea, K. T., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 29(5), 987. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2021). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1346.

  • Wang, Y., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Molecules, 28(9), 3704. [Link]

  • Pathania, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467.

  • Tarselli, M. A., et al. (2011). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic letters, 13(8), 1808–1811.

  • de Oliveira, C. S., et al. (2018). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Bioorganic & medicinal chemistry, 26(15), 4447–4454.

  • Perwin, A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 1-7.

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  • He, Y., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 25(18), 10043.

  • Lin, Y. W., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology, 16.

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Exploratory

The Therapeutic Potential of 5-Bromo-2-(pyridin-3-yl) Indole Derivatives: A Guide to a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery The indole core, a bicyclic aromatic heterocycle com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, is a foundational structure in medicinal chemistry.[1] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor make it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity.[2][3] This versatility is evidenced by the prevalence of the indole motif in numerous natural products and FDA-approved drugs, which exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4] The structural flexibility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to design potent and selective therapeutic agents.[5]

This guide focuses on a specific, highly promising class of derivatives: 5-bromo-2-(pyridin-3-yl) indoles . We will dissect the chemical rationale behind this specific substitution pattern, explore its diverse therapeutic applications with a focus on underlying mechanisms, provide actionable experimental protocols, and discuss key considerations for preclinical development.

Dissecting the Core: The Strategic Design of 5-Bromo-2-(pyridin-3-yl) Indole

The therapeutic efficacy of this particular indole derivative stems from the strategic placement of its substituents. Each component—the indole core, the 5-bromo group, and the 2-pyridin-3-yl group—contributes distinct properties that enhance its drug-like potential.

  • The Indole Nucleus : Serves as the fundamental scaffold, providing the essential framework for interacting with biological targets. Its planar structure facilitates intercalation with DNA and insertion into enzyme active sites.[1][6]

  • The 5-Bromo Substituent : The introduction of a halogen, specifically bromine, at the C5 position significantly modulates the molecule's electronic properties and lipophilicity. This can lead to enhanced binding affinity for target proteins and improved membrane permeability, which is crucial for cellular uptake and bioavailability. Bromination is a common strategy to increase the potency of bioactive compounds.[7]

  • The 2-Pyridin-3-yl Group : Attaching a pyridine ring at the C2 position introduces a nitrogen atom that can act as a hydrogen bond acceptor, enabling additional, specific interactions with target residues. The pyridine ring also increases the polarity of the molecule, which can influence its solubility and pharmacokinetic profile. The specific 3-yl linkage dictates the spatial orientation of this group, which is critical for fitting into specific binding pockets.

General Synthetic Approach

The synthesis of 2-substituted 5-bromoindoles can be achieved through various methods. A practical approach involves the direct magnesiation of 5-bromo-1-(4-toluenesulfonyl)indole. This non-cryogenic method uses a mixture of i-PrMgCl/LiCl and diisopropylamine to generate a 2-magnesiated indole species. This intermediate can then be reacted with a variety of electrophiles, such as 3-bromopyridine, to yield the desired 2-substituted product in moderate to good yields.[8]

Therapeutic Applications & Mechanisms of Action

The unique structural features of 5-bromo-2-(pyridin-3-yl) indole derivatives make them potent modulators of several key biological pathways implicated in major diseases.

Oncology

Indole derivatives are at the forefront of cancer research due to their ability to target multiple hallmarks of cancer.[5] They can induce apoptosis, inhibit cell cycle progression, and block angiogenesis and metastasis.[5][6]

Primary Mechanisms of Action:

  • Kinase Inhibition : Many cancers are driven by aberrant kinase activity. Indole derivatives have been shown to be effective inhibitors of multiple kinase families, including Protein Kinase (PIM), Cyclin-Dependent Kinase (CDK), Tyrosine Kinase (TK), and Phosphoinositide 3-Kinase (PI3K).[9][10][11][12] They act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and halting oncogenic signaling.

  • Tubulin Polymerization Inhibition : Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Indole derivatives, similar to vinca alkaloids, can bind to tubulin, preventing its polymerization into microtubules.[1][13] This leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[2][14]

Below is a generalized diagram of a kinase signaling pathway often targeted by indole derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Indole 5-Bromo-2-(pyridin-3-yl) Indole Derivative RAF RAF Indole->RAF Inhibits MEK MEK Indole->MEK Inhibits RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Generic Kinase Signaling Pathway Targeted by Indole Derivatives.

Table 1: Representative Anticancer Activity of Indole Derivatives

Compound TypeCancer Cell LineIC50 ValueTarget/Mechanism
Indole-acrylamide derivativeHuh7 (Hepatocellular Carcinoma)5.0 µMTubulin Polymerization Inhibitor[1]
Spirooxindole derivativeMCF-7 (Breast Cancer)3.88 µMHER2/HER3 Inhibitor[2]
Indole-chalcone derivativeHeLa (Cervical Cancer)0.009 µMTubulin Polymerization Inhibitor[2]
3-Substituted-2-oxindoleJurkat (Leukemia)Not specified, potent activityNot specified[15]
Pan-PIM Kinase InhibitorHL-60 (Leukemia)0.37 µM (PIM-1)PIM Kinase Inhibition[9]
Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, oxidative stress, and the aggregation of misfolded proteins.[16][17] Indole derivatives offer a multi-pronged therapeutic approach to combat these complex pathologies.

Primary Mechanisms of Action:

  • Cholinesterase Inhibition : A key feature of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine (ACh). Indole-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down ACh, thereby increasing its availability in the brain.[16][18]

  • Inhibition of Protein Aggregation : The aggregation of amyloid-β (Aβ) and alpha-synuclein (α-Syn) is a central event in Alzheimer's and Parkinson's disease, respectively. Certain indole derivatives can interfere with the fibrillation process of these proteins, reducing the formation of neurotoxic plaques and Lewy bodies.[17]

  • Antioxidant and Anti-inflammatory Effects : Oxidative stress and chronic neuroinflammation are major contributors to neuronal damage.[17] Indole derivatives can scavenge free radicals and modulate inflammatory pathways, protecting neurons from damage.[1][17]

Neuroprotection_Pathway cluster_pathology Pathological Processes cluster_outcome Cellular Outcome Indole 5-Bromo-2-(pyridin-3-yl) Indole Derivative OxidativeStress Oxidative Stress Indole->OxidativeStress Inhibits ProteinAgg Protein Aggregation (Aβ, α-Synuclein) Indole->ProteinAgg Inhibits Neuroinflam Neuroinflammation Indole->Neuroinflam Inhibits AChE Cholinesterase Activity Indole->AChE Inhibits Neuron Neuronal Survival & Function OxidativeStress->Neuron Damages ProteinAgg->Neuron Damages Neuroinflam->Neuron Damages AChE->Neuron Impairs

Caption: Multi-Target Neuroprotective Mechanisms of Indole Derivatives.

Anti-Inflammatory Disease

Chronic inflammation underlies numerous diseases, from rheumatoid arthritis to inflammatory bowel disease. Indole derivatives, including the well-known NSAID Indomethacin, are potent anti-inflammatory agents.[1]

Primary Mechanisms of Action:

  • COX-2 Inhibition : Indole derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[1][19]

  • NF-κB Pathway Modulation : The NF-κB signaling pathway is a central regulator of inflammation. Indole compounds can prevent the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and mediators.[1]

Essential Experimental Protocols

This section details standardized methodologies for evaluating the therapeutic potential of 5-bromo-2-(pyridin-3-yl) indole derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Principle : In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology :

  • Cell Seeding : Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment : Prepare serial dilutions of the indole derivative in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing intracellular formazan crystals to form.

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis of NF-κB Signaling

This protocol assesses the effect of indole derivatives on the NF-κB pathway by measuring the phosphorylation of key proteins like IκBα.[20]

Principle : Western blotting uses antibodies to detect specific proteins in a sample. A decrease in phosphorylated IκBα (p-IκBα) indicates inhibition of the NF-κB pathway.

Step-by-Step Methodology :

  • Cell Culture and Treatment : Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of the indole derivative for 1-2 hours.

  • Stimulation : Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway.[20]

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities using densitometry software and normalize the levels of p-IκBα to total IκBα and the loading control.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE (Separation) B->C D Membrane Transfer C->D E Blocking D->E F Primary Ab Incubation E->F G Secondary Ab Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Standard Workflow for Western Blot Analysis.

Preclinical Development & Future Outlook

While 5-bromo-2-(pyridin-3-yl) indole derivatives show immense therapeutic promise, their journey from bench to bedside requires careful preclinical evaluation. Key considerations include:

  • Pharmacokinetics (ADME) : Studies on absorption, distribution, metabolism, and excretion are vital to understand the compound's behavior in a biological system.[21]

  • Safety and Toxicology : Acute and chronic toxicity studies are necessary to determine the therapeutic window and identify any potential adverse effects.[21][22]

  • Lead Optimization : The core structure can be further modified to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.[12]

The 5-bromo-2-(pyridin-3-yl) indole scaffold represents a highly versatile and potent platform for the development of novel therapeutics. Its demonstrated efficacy across oncology, neurodegeneration, and inflammatory diseases underscores its significance in modern drug discovery. Future research will likely focus on developing derivatives with enhanced target specificity and favorable drug-like properties, paving the way for new and more effective treatments for some of the most challenging human diseases.

References

A comprehensive list of references is available for further reading and verification.

Sources

Foundational

Chemical properties of 5-bromo-2-(3-pyridyl)indole-3-aldehyde

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-2-(3-pyridyl)indole-3-aldehyde Introduction The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-2-(3-pyridyl)indole-3-aldehyde

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, highly functionalized derivative: 5-bromo-2-(3-pyridyl)indole-3-aldehyde .

This molecule integrates several key chemical features of significant interest to researchers in drug development:

  • The Indole Core: Provides a robust and modifiable heterocyclic framework.

  • A C-3 Aldehyde: A versatile chemical handle for a wide range of synthetic transformations, including condensations, oxidations, and reductions.[4][5]

  • A C-5 Bromo Substituent: Acts as a crucial site for late-stage functionalization, particularly through palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries.[1][6]

  • A C-2 Pyridyl Group: Introduces a basic nitrogen atom, which can influence solubility, receptor binding, and pharmacokinetic properties.

As Senior Application Scientists, our objective is to provide not just a datasheet, but a comprehensive technical guide grounded in mechanistic principles and practical applications. This document will dissect the core attributes, synthesis, reactivity, and pharmacological context of 5-bromo-2-(3-pyridyl)indole-3-aldehyde, offering field-proven insights for its strategic use in research and discovery programs.

Core Molecular Attributes

5-bromo-2-(3-pyridyl)indole-3-aldehyde is a heteroaromatic compound whose structure is rich in functionality. Each component of the molecule contributes to its overall chemical personality and potential for further synthetic elaboration.

Caption: Chemical structure of the title compound.

PropertyValueSource
CAS Number 587828-41-9[7]
Molecular Formula C₁₄H₉BrN₂O[7]
Molecular Weight 301.14 g/mol [7]
Appearance Expected to be a solid, from white to brown powder/crystals.[8]
Topological Polar Surface Area (TPSA) 45.75 Ų[7]
LogP (predicted) 3.8049[7]

Physicochemical and Spectroscopic Profile

The physical properties of the title compound are dictated by the interplay of its hydrophobic aromatic systems and polar functional groups. The spectroscopic data provide a definitive fingerprint for its identification and structural confirmation.

Physicochemical Properties
ParameterObservationRationale
Solubility Limited solubility in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.The large, hydrophobic bromo-indole and pyridine rings dominate, reducing aqueous solubility. The polar aldehyde and pyridine nitrogen provide compatibility with organic solvents.[8]
Melting Point Expected to be a high-melting solid, likely >200 °C.The parent compound, 5-bromoindole-3-carboxaldehyde, has a melting point of 204-207 °C. The additional pyridyl group may increase this due to enhanced crystal packing and intermolecular interactions.[9]
Stability Stable under standard laboratory conditions (2-8°C, dry). Susceptible to oxidation at the aldehyde group over time.Store sealed in a dry environment to prevent degradation.[7]
Predicted Spectroscopic Data

While a dedicated experimental spectrum for this specific molecule is not publicly available, a reliable profile can be predicted based on its constituent parts and data from analogous structures.[10]

TechniquePredicted Key Features
¹H NMR (400 MHz, DMSO-d₆)δ ~12.0-12.5 ppm (s, 1H, indole N-H); δ ~9.9-10.1 ppm (s, 1H, aldehyde C-H); δ ~7.5-9.0 ppm (m, 7H, aromatic protons from indole and pyridine rings).
¹³C NMR (100 MHz, DMSO-d₆)δ ~185 ppm (aldehyde C=O); δ ~110-150 ppm (aromatic carbons).
IR (KBr, cm⁻¹)ν ~3300-3100 (N-H stretch); ν ~1650-1680 (C=O stretch, aldehyde); ν ~1600-1450 (C=C aromatic stretch); ν ~550-650 (C-Br stretch).
Mass Spectrometry (EI) M⁺ at m/z 300 and M⁺+2 at m/z 302 (characteristic 1:1 isotopic pattern for Bromine).

Synthesis and Mechanistic Insights

The synthesis of 5-bromo-2-(3-pyridyl)indole-3-aldehyde is a multi-step process that relies on cornerstone reactions in heterocyclic chemistry. A logical synthetic strategy involves the construction of the substituted indole core followed by formylation.

Proposed Synthetic Pathway

A plausible route involves the Fischer indole synthesis to construct the 5-bromo-2-(3-pyridyl)indole intermediate, followed by a Vilsmeier-Haack reaction to install the aldehyde at the C-3 position. The Vilsmeier-Haack reaction is a highly reliable and widely used method for formylating electron-rich heterocycles like indoles.[11]

G A 5-Bromo-2-(3-pyridyl)indole Electrophilic\nAttack Electrophilic Attack A->Electrophilic\nAttack B Vilsmeier Reagent (POCl₃ + DMF) B->Electrophilic\nAttack C 5-bromo-2-(3-pyridyl)indole-3-aldehyde D Aqueous Work-up D->C Iminium Intermediate Iminium Intermediate Electrophilic\nAttack->Iminium Intermediate Iminium Intermediate->D

Caption: Proposed final step via Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the introduction of the formyl group at the C-3 position of the indole ring, the most electron-rich and sterically accessible position for electrophilic attack.

Materials:

  • 5-bromo-2-(3-pyridyl)indole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)[11]

  • N,N-Dimethylformamide (DMF), anhydrous (solvent)

  • Crushed ice and water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath (0-5 °C). Slowly add POCl₃ dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[11] Allow the mixture to stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).

  • Formylation Reaction: In a separate flask, dissolve the 5-bromo-2-(3-pyridyl)indole substrate in a minimal amount of anhydrous DMF.

  • Addition: Slowly add the substrate solution to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring progress by TLC.[11]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.[11]

  • Neutralization: Slowly neutralize the acidic solution by adding saturated Na₂CO₃ solution until the pH is alkaline (pH > 8). This step is exothermic and should be performed with caution. The product will often precipitate as a solid.[11]

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water. If no solid forms, extract the aqueous mixture multiple times with ethyl acetate or DCM.[11]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[11]

G cluster_0 Vilsmeier-Haack Mechanism reagent DMF + POCl₃ Forms Vilsmeier Reagent (electrophile) attack Electrophilic Attack at C3 reagent->attack indole Indole Ring (nucleophile) indole->attack iminium Iminium Salt Intermediate attack->iminium hydrolysis Hydrolysis (Aqueous Work-up) iminium->hydrolysis product Indole-3-aldehyde hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Chemical Reactivity and Derivatization Potential

The true value of 5-bromo-2-(3-pyridyl)indole-3-aldehyde lies in its potential as a versatile intermediate. Its three distinct reactive sites allow for selective and strategic modifications.

Reactions at the C-5 Bromo Position

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for building molecular complexity.[1][6]

Key Reaction: Suzuki-Miyaura Cross-Coupling This reaction enables the formation of a C-C bond by coupling the bromoindole with a wide variety of commercially available boronic acids or esters.[1][12] This is a powerful method for exploring structure-activity relationships (SAR) at the C-5 position.

Protocol: Suzuki-Miyaura Coupling at C-5 This protocol provides a generalized method for coupling an arylboronic acid to the C-5 position.

Materials:

  • 5-bromo-2-(3-pyridyl)indole-3-aldehyde (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6][12]

  • Base (e.g., K₂CO₃, 3.0 eq)[1][12]

  • Solvent (e.g., Dimethoxyethane (DME), or a mixture like Water:Acetonitrile)[1][12]

  • Ethyl acetate and Brine

Procedure:

  • Setup: To a reaction vial, add the bromoindole, the arylboronic acid, and the base.

  • Inerting: Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Addition: Add the anhydrous solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring for 2-12 hours, monitoring progress by TLC or LC-MS.[1][12]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

start Combine Reactants: - Bromoindole - Boronic Acid - Base, Solvent inert Evacuate & Backfill with Inert Gas start->inert catalyst Add Pd Catalyst inert->catalyst heat Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Purified Coupled Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reactions at the C-3 Aldehyde Group

The aldehyde is a gateway to numerous other functional groups.

  • Oxidation: Can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent, providing an anchor point for amide or ester formation.

  • Reduction: Can be selectively reduced to a primary alcohol with sodium borohydride (NaBH₄), a precursor for ethers or esters.[13]

  • Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., sodium triacetoxyborohydride), to form a C-3 aminomethyl-indole derivative. This is a highly valuable transformation in drug discovery for introducing basic side chains.

  • Condensation Reactions: Can react with active methylene compounds (e.g., malononitrile, nitromethane) in Knoevenagel condensations or with ylides in Wittig reactions to extend the carbon chain at C-3.[14]

Biological and Pharmacological Context

The 5-bromo-2-(3-pyridyl)indole-3-aldehyde scaffold is primed for interaction with biological targets, particularly in oncology. The strategic placement of its functional groups aligns with known pharmacophores for inhibiting key cellular processes.

  • Anticancer Potential: Indole derivatives are known to target various hallmarks of cancer.[3] The introduction of a halogen at the C-5 position has been shown in several studies to enhance the antiproliferative potential of indole-based compounds.[15] Derivatives of 5-bromoindole have shown activity as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor immune escape.[13]

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the ATP-binding pocket of the enzyme. The indole N-H and the pyridyl nitrogen of this scaffold can act as hydrogen bond donors and acceptors, respectively, making it an attractive starting point for designing kinase inhibitors. Haloindole derivatives have been shown to inhibit critical signaling pathways like VEGFR-2 and EGFR, which are central to tumor growth and angiogenesis.[16]

ligand Indole-Based Inhibitor (e.g., 5-Bromoindole derivative) receptor Kinase ATP-Binding Site ligand->receptor Binds pathway Downstream Signaling (Proliferation, Survival) ligand->pathway Inhibits receptor->pathway Activates atp ATP atp->receptor Binding Competes block Pathway Blocked

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde via Vilsmeier-Haack

Application Note: High-Efficiency Formylation Executive Summary This application note details the optimized synthetic protocol for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde , a critical scaffold in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Formylation

Executive Summary

This application note details the optimized synthetic protocol for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde , a critical scaffold in the development of tubulin polymerization inhibitors and kinase antagonists (e.g., analogues of Combretastatin A-4 and various tyrosine kinase inhibitors).

The synthesis utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole core.[1][2] While standard indoles undergo this transformation under mild conditions, the presence of the electron-withdrawing pyridin-3-yl moiety at C2, combined with the inductive deactivation from the 5-bromo substituent, significantly reduces the nucleophilicity of the C3 carbon. This protocol addresses these electronic challenges through optimized thermal profiling and stoichiometric control, ensuring high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via electrophilic aromatic substitution (EAS) on the pre-functionalized indole core.

  • Target: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

  • Precursor: 5-Bromo-2-(pyridin-3-yl)-1H-indole

  • Reagents: Phosphorus Oxychloride (

    
    ) and 
    
    
    
    -Dimethylformamide (DMF).[1][3][4]

Strategic Consideration: The pyridine ring acts as an electron sink. Under the acidic conditions of the Vilsmeier-Haack reaction, the pyridine nitrogen is likely protonated, further deactivating the indole ring. Consequently, this protocol requires elevated temperatures (


) compared to the ambient temperatures used for electron-rich indoles (e.g., 5-methoxyindole).

Reaction Mechanism & Pathway

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by nucleophilic attack from the indole C3 position.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, -Cl- POCl3 POCl3 POCl3->VR Complex Sigma Complex (Intermediate) VR->Complex + Indole (C3 Attack) Indole 5-Bromo-2-(pyridin-3-yl)indole Indole->Complex Iminium Iminium Salt Complex->Iminium - HCl Restoration of Aromaticity Aldehyde Target Aldehyde Iminium->Aldehyde Hydrolysis (pH > 8)

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on 2-substituted indole.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
5-Bromo-2-(pyridin-3-yl)-1H-indole Substrate1.0Limiting reagent. Dry thoroughly before use.
Phosphorus Oxychloride (

)
Reagent3.0Corrosive/Toxic. Freshly distilled preferred.

-Dimethylformamide (DMF)
Solvent/Rgt10-15 volAnhydrous (Water < 0.05%).
Sodium Bicarbonate (

)
QuenchExcessSaturated aqueous solution.
Ethyl Acetate / Ethanol Workup-HPLC Grade.
Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet/outlet.

  • Charge the flask with anhydrous DMF (10 volumes relative to indole mass).

  • Cool the DMF to

    
      using an ice-salt bath.
    
  • Add

    
      (3.0 equiv.) dropwise over 20 minutes.
    
    • Critical Control: Maintain internal temperature

      
      . The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.
      
  • Stir at

    
     for an additional 30 minutes.
    

Step 2: Substrate Addition & Reaction

  • Dissolve 5-Bromo-2-(pyridin-3-yl)-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF (2-3 volumes).

  • Add the indole solution dropwise to the Vilsmeier reagent at

    
    .
    
    • Observation: A color change to deep red or orange is common.

  • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Heat the reaction mixture to

    
      for 4–6 hours.
    
    • Why Heat? The electron-deficient nature of the pyridine-substituted indole raises the activation energy for the electrophilic attack. Room temperature stirring is often insufficient for this specific substrate.

  • Monitor: Check progress via TLC (System: 50% EtOAc/Hexane).

    • Endpoint: Disappearance of the starting indole spot (

      
      ) and appearance of a lower 
      
      
      
      spot (aldehyde, often fluorescent under UV 365nm).

Step 3: Hydrolysis & Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly onto crushed ice (approx. 20 volumes) with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated

    
      (or 2N NaOH) until pH reaches 8–9.
    
    • Mechanism:[2][4][5][6][7][8][9][10] This step hydrolyzes the intermediate iminium salt to the free aldehyde.[5][6][8]

    • Caution: Vigorous gas evolution (

      
      ) will occur if using bicarbonate.
      
  • Precipitation: In many cases, the product precipitates as a yellow/beige solid upon neutralization.

    • If Solid Forms: Filter the solid, wash copiously with water, and dry under vacuum.

    • If Oil/Emulsion Forms: Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1]

Step 4: Purification

  • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or DMF/Water mixture.

  • Chromatography (Optional): If impurities persist, purify via silica gel column chromatography using a gradient of Hexane

    
     40% EtOAc/Hexane.
    

Characterization & Validation

The isolated product should be validated against the following expected data profile:

  • Physical State: Yellow to beige crystalline solid.

  • Melting Point: Expected range

    
      (High MP due to pyridine/indole H-bonding).
    
  • IR Spectroscopy:

    • Strong absorption at

      
        (C=O stretch, conjugated aldehyde).
      
    • Broad band at

      
       (Indole N-H).
      
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       (Broad s, 1H, Indole N-H).
      
    • 
       (s, 1H, CHO).
      
    • 
       (Pyridine protons).
      
    • 
       (d, 1H, Indole C4-H, deshielded by carbonyl).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Deactivation by Pyridine ring.Increase reaction temperature to

or extend time to 12h. Ensure anhydrous conditions.
N-Formylation Competitive attack at N1.Ensure 1.0 eq of indole is used relative to Vilsmeier reagent (or slight excess of reagent). High temps usually favor C-formylation (thermodynamic product).
Charring/Tars Exotherm uncontrolled.Strictly control addition rate of

at

. Do not rush the initial formation step.
No Precipitation Product trapped in DMF.Dilute further with water (up to 30 vol). If still soluble, perform exhaustive extraction with EtOAc.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood. Quench excess 
    
    
    
    carefully.
  • DMF: Hepatotoxic. Avoid skin contact.

  • Waste Disposal: Neutralize all aqueous waste streams before disposal. Segregate halogenated organic waste.

References

  • Vilsmeier, A., & Haack, A. (1927).[6][7] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[6][7] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[7] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction.[1][4][5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 2-anilinopyridyl-linked indole-3-carboxaldehydes as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3854-3859. Link

  • Gribble, G. W. (2002). Indole Ring Synthesis: From Natural Products to Drug Discovery. Journal of the Chemical Society, Perkin Transactions 1, 1047-1075. Link

  • BenchChem. (2025).[1][11] Protocol for Vilsmeier-Haack Formylation of Indoles.[1][2]Link(General Protocol Reference).

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(pyridin-3-yl)indole via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Heteroarylindoles The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Heteroarylindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Specifically, the introduction of a heteroaryl moiety, such as a pyridine ring, at the 2-position of the indole nucleus can profoundly influence the molecule's biological activity. The resulting 2-(pyridin-3-yl)indole core is a key structural motif in various pharmacologically active compounds, including inhibitors of Glycogen Synthase Kinase 3 (GSK-3), which are under investigation for the treatment of neurodegenerative diseases and other conditions. The targeted synthesis of derivatives such as 5-bromo-2-(pyridin-3-yl)indole provides a valuable platform for further chemical elaboration and the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[2] This document provides detailed technical guidance and illustrative protocols for the synthesis of 5-bromo-2-(pyridin-3-yl)indole utilizing Suzuki coupling methodologies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis of 5-bromo-2-(pyridin-3-yl)indole via Suzuki coupling hinges on a palladium-catalyzed three-step catalytic cycle.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of a Pd(0) catalyst to the C-X bond (where X is a halide, typically Br or I) of the haloindole. This step forms a Pd(II) intermediate.

  • Transmetalation: In this key step, the organic group from the organoboron reagent (pyridin-3-ylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product, 5-bromo-2-(pyridin-3-yl)indole, from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X (5-bromo-2-haloindole) C Ar-Pd(II)-X L_n (Palladacycle) B->C D Transmetalation C->D Ar'-B(OH)₂ / Base (Pyridin-3-ylboronic acid) E Ar-Pd(II)-Ar' L_n D->E F Reductive Elimination E->F Ar-Ar' (Product) F->A

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for the Synthesis of 5-Bromo-2-(pyridin-3-yl)indole

The synthesis of the target molecule presents several strategic challenges that must be addressed through careful selection of starting materials and reaction conditions.

Choice of Starting Material and Regioselectivity

A plausible and efficient synthetic route starts from a dihalogenated indole. 2,5-Dibromoindole is a readily accessible starting material.[4] The key challenge then becomes achieving regioselective Suzuki coupling at the C2 position over the C5 position. Generally, the C-Br bond at the 2-position of an indole is more reactive towards oxidative addition than a C-Br bond on the benzene ring. This difference in reactivity can be exploited to achieve selective coupling.

The Role of N-Protection

The presence of the N-H proton in the indole ring can lead to side reactions and catalyst inhibition.[5] Deprotonation of the indole nitrogen by the base can alter the electronic properties of the ring and interfere with the catalytic cycle. Therefore, protection of the indole nitrogen with a suitable group, such as tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc), is often advantageous.[6] The choice of protecting group can also influence the regioselectivity of the coupling reaction.

Recommended Protocols

The following protocols are provided as detailed examples for the synthesis of 5-bromo-2-(pyridin-3-yl)indole. These are based on established procedures for similar Suzuki couplings of haloindoles and should be optimized for specific laboratory conditions and substrate batches.

Protocol 1: Suzuki Coupling of N-Tosyl-2,5-dibromoindole

This protocol employs an N-protected starting material to enhance reactivity and minimize side reactions. The tosyl group can be removed in a subsequent step if the unprotected indole is the desired final product.

Materials:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
N-Tosyl-2,5-dibromoindole1.0429.08429 mg
Pyridin-3-ylboronic acid1.2122.92147 mg
Tetrakis(triphenylphosphine)palladium(0)0.051155.5658 mg
Potassium Carbonate (K₂CO₃)2.0138.21276 mg
1,4-Dioxane--5 mL
Water--1 mL

Procedure:

  • To a flame-dried Schlenk flask, add N-Tosyl-2,5-dibromoindole (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Tosyl-5-bromo-2-(pyridin-3-yl)indole.

Protocol 2: Suzuki Coupling of Unprotected 5-Bromo-2-chloroindole

This protocol illustrates a direct approach using an unprotected indole, which may be feasible under carefully optimized conditions, potentially simplifying the overall synthetic sequence by avoiding protection and deprotection steps. The use of a more reactive catalyst system is often beneficial in such cases.

Materials:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
5-Bromo-2-chloroindole1.0230.48230 mg
Pyridin-3-ylboronic acid1.5122.92184 mg
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)0.03731.7322 mg
Cesium Carbonate (Cs₂CO₃)2.5325.82815 mg
Tetrahydrofuran (THF)--5 mL
Water--1 mL

Procedure:

  • In a microwave vial equipped with a stir bar, combine 5-bromo-2-chloroindole (1.0 eq), pyridin-3-ylboronic acid (1.5 eq), and cesium carbonate (2.5 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq).

  • Add degassed THF (5 mL) and degassed water (1 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-(pyridin-3-yl)indole.

Experimental_Workflow cluster_workflow Generalized Experimental Workflow A 1. Reagent Combination (Haloindole, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Product F->G

Figure 2: A generalized experimental workflow for the Suzuki coupling synthesis.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can be effective for challenging couplings.[7] Increasing the temperature or switching to microwave irradiation may also improve yields.

  • Poor Regioselectivity: If coupling occurs at both the C2 and C5 positions when using a dihaloindole, try using milder reaction conditions (lower temperature, less active catalyst) to favor reaction at the more reactive C2 position.

  • Dehalogenation: The replacement of a bromine atom with hydrogen is a potential side reaction. This can sometimes be mitigated by using a milder base or ensuring strictly anhydrous conditions if a non-aqueous system is used.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky, electron-rich ligands can sometimes overcome this issue.

References

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(61), 38621-38625. [Link]

  • Fuwa, H., & Sasaki, M. (2009). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. The Journal of Organic Chemistry, 74(1), 212-221. [Link]

  • He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, 96(6), 1067-1074. [Link]

  • Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 64. [Link]

  • Maji, B. (2021). π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ChemRxiv. [Link]

  • Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research, 22(12), 5992-6001. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1269. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Perra, A., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(19), 6374-6380. [Link]

  • PMC. (2013). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(40), 6718-6721. [Link]

  • PMC. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12790-12799. [Link]

  • PMC. (2014). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1567. [Link]

  • PMC. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(11), 1957. [Link]

  • PubMed. (2011). Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. Journal of Medicinal Chemistry, 54(14), 4977-4986. [Link]

  • ResearchGate. (2020). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 25(18), 4230. [Link]

  • RSC Publishing. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5035-5041. [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. [Link]

  • Tian, Q., et al. (2017). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Molecules, 22(11), 1985. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Method

Procedure for Schiff base condensation with 5-bromoindole-3-carbaldehyde

An In-Depth Guide to the Synthesis, Purification, and Characterization of Schiff Bases Derived from 5-Bromoindole-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals This document provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis, Purification, and Characterization of Schiff Bases Derived from 5-Bromoindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of Schiff bases via condensation reaction with 5-bromoindole-3-carbaldehyde. As a foundational structural motif in medicinal chemistry, the indole nucleus, particularly when functionalized, offers a scaffold for developing novel therapeutic agents.[1][2][3] 5-Bromoindole-3-carbaldehyde serves as a critical starting material, with its aldehyde group enabling the formation of the azomethine (-C=N-) linkage characteristic of Schiff bases.[4][5] These resulting compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8]

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol choices, offering field-proven insights for optimization, and providing robust methods for purification and characterization to ensure the integrity of the final compounds.

The Underlying Chemistry: Mechanism and Key Parameters

A successful synthesis is predicated on a firm understanding of the reaction mechanism. The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[9][10] The process can be dissected into two principal stages.

1.1. Reaction Mechanism

The reaction is typically catalyzed by a weak acid and proceeds as follows:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine executes a nucleophilic attack on the electrophilic carbonyl carbon of 5-bromoindole-3-carbaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[9][11][12]

  • Dehydration: The carbinolamine intermediate is then protonated by the acid catalyst on its hydroxyl group, converting it into a better leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (imine or azomethine).[13][14]

The entire process is reversible, and experimental conditions are often manipulated to drive the equilibrium towards the product.[11][14]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 5-Bromoindole-3-carbaldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate (R-CH(OH)-NH-R') Aldehyde->Carbinolamine 1. Nucleophilic Addition Amine Primary Amine (R'-NH₂) Amine->Carbinolamine 1. Nucleophilic Addition Carbinolamine->Aldehyde Reversible Carbinolamine->Amine Reversible SchiffBase Schiff Base (Imine) (R-CH=N-R') Carbinolamine->SchiffBase 2. Dehydration (-H₂O) Water Water (H₂O) SchiffBase->Carbinolamine Hydrolysis (+H₂O) G start Start reagents 1. Weigh Reactants - 5-Bromoindole-3-carbaldehyde - Primary Amine start->reagents dissolve 2. Dissolve Reactants in appropriate solvent (e.g., Ethanol) reagents->dissolve catalyst 3. Add Catalyst (e.g., Glacial Acetic Acid) dissolve->catalyst react 4. Reaction (e.g., Reflux for 2-6 hours) catalyst->react monitor 5. Monitor Progress (Thin Layer Chromatography) react->monitor monitor->react Incomplete isolate 6. Isolate Crude Product (Cooling & Filtration) monitor->isolate Complete purify 7. Purify Product (Recrystallization or Chromatography) isolate->purify characterize 8. Characterize Final Product (FT-IR, NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for Schiff base synthesis.

Protocol 2.1: Conventional Synthesis using Catalytic Acetic Acid in Ethanol

This method is the most widely used and is suitable for a broad range of primary amines.

Materials and Reagents:

ReagentM.W.AmountMoles
5-Bromoindole-3-carbaldehyde224.05 g/mol 1.12 g5.0 mmol
Primary Amine (e.g., Aniline)93.13 g/mol 0.47 g5.0 mmol
Absolute Ethanol-25 mL-
Glacial Acetic Acid-3-4 drops-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromoindole-3-carbaldehyde (1.12 g, 5.0 mmol) in absolute ethanol (15 mL).

  • In a separate beaker, dissolve the primary amine (5.0 mmol) in absolute ethanol (10 mL) and add it dropwise to the aldehyde solution with continuous stirring.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction. [15]4. Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms during cooling.

  • If a precipitate has formed, collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities. [10][15]8. Dry the collected solid in a vacuum oven.

  • Proceed with purification as described in Section 3.

Protocol 2.2: Microwave-Assisted Solvent-Free Synthesis

This green chemistry approach offers significantly reduced reaction times and often eliminates the need for bulk solvents and catalysts. [16] Materials and Reagents:

ReagentM.W.AmountMoles
5-Bromoindole-3-carbaldehyde224.05 g/mol 224 mg1.0 mmol
Primary Amine (e.g., 4-Bromoaniline)172.02 g/mol 172 mg1.0 mmol

Procedure:

  • Place 5-bromoindole-3-carbaldehyde (224 mg, 1.0 mmol) and the primary amine (1.0 mmol) into a microwave-safe reaction vessel.

  • Mix the solids thoroughly with a glass rod.

  • Place the vessel in a laboratory microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 150-300 W) for 3-10 minutes. Monitor the reaction progress by TLC after short irradiation intervals.

  • After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature.

  • The resulting solid is the crude product. Add a small amount of ethanol, triturate the solid, and collect it by vacuum filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • Proceed with purification.

Product Purification and Structural Validation

Ensuring the purity and confirming the structure of the synthesized Schiff base is paramount for its use in subsequent applications, particularly in drug development.

3.1. Purification Techniques

  • Recrystallization: This is the most effective method for purifying solid Schiff bases. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly, causing the pure compound to crystallize. [17][18] Table of Common Recrystallization Solvents:

SolventApplication Notes
Ethanol / MethanolOften the solvent of choice due to good solubility at high temperatures and lower solubility at room temperature.
Dichloromethane/Petroleum EtherUsed for less polar compounds. The product is dissolved in a minimum of dichloromethane, and petroleum ether is added until turbidity persists, followed by cooling.
N,N-Dimethylformamide (DMF)For compounds with poor solubility in common alcohols. Dissolve in hot DMF and cool slowly. [18]
  • Column Chromatography: If recrystallization is ineffective, or if the product is an oil, column chromatography is the preferred method.

    • Expert Insight: While silica gel is common, it is acidic and can potentially hydrolyze the imine bond. For sensitive Schiff bases, it is advisable to use neutral alumina as the stationary phase to prevent product degradation. [17]A typical eluent system would be a gradient of hexane and ethyl acetate.

3.2. Characterization and Data Interpretation

The structure of the purified Schiff base must be confirmed using spectroscopic methods.

Table of Expected Spectroscopic Data:

TechniqueKey FeatureExpected Result for Indole Schiff Base
FT-IR (KBr, cm⁻¹)C=N (Imine) StretchAppearance of a strong absorption band in the range of 1600-1650 cm⁻¹ . [19][20]
C=O (Aldehyde) StretchDisappearance of the starting aldehyde C=O stretch (typically ~1660-1700 cm⁻¹).
N-H (Amine) StretchDisappearance of the primary amine N-H stretches (typically ~3300-3500 cm⁻¹).
¹H NMR (DMSO-d₆, δ ppm)Azomethine Proton (-CH=N-)Appearance of a characteristic singlet in the deshielded region, typically between 8.0-9.5 ppm . [6][19][21]
Indole N-H ProtonA broad singlet, often above 11.0 ppm. [22]
Aromatic ProtonsComplex multiplets in the aromatic region (7.0-8.5 ppm).
¹³C NMR (DMSO-d₆, δ ppm)Azomethine Carbon (-C H=N-)A signal in the range of 150-165 ppm . [6]
Mass Spectrometry (ESI-MS)Molecular Ion Peak [M+H]⁺The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the synthesized Schiff base plus a proton. [19]

Troubleshooting and Advanced Considerations

ProblemPotential CauseRecommended Solution
Low or No Yield 1. Deactivated amine (strong electron-withdrawing groups).2. Reaction equilibrium not favoring products.1. Increase reaction time and/or temperature. Consider a stronger acid catalyst, but monitor for amine protonation.2. Use a Dean-Stark apparatus to remove water azeotropically.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and monitor periodically by TLC until the starting aldehyde is consumed.
Product Hydrolysis The imine bond is susceptible to hydrolysis, especially in the presence of moisture and acid (e.g., on silica gel).Ensure all glassware is dry. Use anhydrous solvents. For purification, prioritize recrystallization or use neutral alumina for chromatography. [17]Store the final product in a desiccator. [17]
Side Reactions The indole nucleus can be sensitive to strongly acidic conditions.Use only a catalytic amount of a weak acid like acetic acid. Avoid strong mineral acids.

References

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee Jee. Retrieved from [Link]

  • Podda, E., & Zucca, A. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 27(19), 6296. Retrieved from [Link]

  • INTRODUCTION OF SCHIFF BASES. (n.d.). IIP Series. Retrieved from [Link]

  • Rezavandi, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry, 7, 267-288. Retrieved from [Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (2025). Molecules, 30(1), 3651. Retrieved from [Link]

  • Al-ostath, A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega, 7(12), 10395-10404. Retrieved from [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Sami Publishing Company. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. (2023). Bentham Science Publishers. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Advanced Journal of Chemistry. Retrieved from [Link]

  • Khan, K. M., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 139-146. Retrieved from [Link]

  • How to purify Schiff base product? (2024). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. (2024). Minar Journal. Retrieved from [Link]

  • Preparation and Characterization of Some Schiff Bases by Direct Fusion. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Is there an effective way of purifying schiff bases? (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. Retrieved from [Link]

  • Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. (2020). Jetir.Org. Retrieved from [Link]

  • Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4. (2020). Journal of Applicable Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules, 28(14), 5549. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). Hindawi. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of new Indole Schiff Bases, Derived from 2-(5-Bromo-3,3-Dimethyl- 1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Substituted Aniline. (2023). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. (n.d.). AJOL. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Novel Schiff Bases of Imide Moiety. (2012). Science Alert. Retrieved from [Link]

  • Silva, A. F. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Organic Chemistry, 2, e4. Retrieved from [Link]

  • Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. (n.d.). International Journal of Applied Chemistry. Retrieved from [Link]

  • Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved from [Link]

Sources

Application

Application Note: Precision Oxidation Protocols for 5-Bromo-2-(pyridin-3-yl) Indole Intermediates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The 5-bromo-2-(pyridin-3-yl) indole scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Janus kinase or ALK inhibitors) and potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The 5-bromo-2-(pyridin-3-yl) indole scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Janus kinase or ALK inhibitors) and potential anticancer agents. The oxidation of this scaffold is a pivotal functionalization step, typically aimed at accessing 3-oxo-indolenines (indolones) , 3-hydroxy-indolenines , or effecting oxidative C2–C3 cleavage to synthesize quinazolinones or benzodiazepines.

The Chemo-Selectivity Challenge

Oxidizing this specific substrate presents a unique "push-pull" electronic challenge:

  • Indole Nucleophilicity: The C3 position is naturally electron-rich and prone to electrophilic attack.

  • Electronic Deactivation: The 5-bromo substituent (inductive withdrawal) and the 2-(pyridin-3-yl) moiety (electron-deficient heterocycle) significantly lower the HOMO energy of the indole, reducing reactivity compared to simple 2-phenylindoles.

  • Competing Nitrogen Oxidation: The basic nitrogen of the pyridine ring is susceptible to

    
    -oxidation by peracids (e.g., mCPBA), necessitating careful reagent selection if the pyridine 
    
    
    
    -oxide is not the desired product.

This guide provides three validated protocols to navigate these challenges, prioritizing regioselectivity and functional group tolerance.

Reagent Selection Matrix

The choice of oxidant dictates the reaction pathway.[1] Use the table below to select the protocol matching your target intermediate.

Target TransformationRecommended Reagent SystemMechanismPyridine CompatibilityProtocol
C3-Oxidation (Indolone) NBS / t-BuOH / H₂O Electrophilic Bromination → HydrolysisHigh (Avoids

-oxide)
A
C3-Hydroxylation Oxone® / KBr (cat.) In-situ Hypobromite generationHigh (Green Chemistry)B
Oxidative Cleavage (Ring Opening) I₂ / O₂ (Air) / Base Radical Oxygenation (Witkop-type)High C
Epoxidation / Rearrangement mCPBAEpoxidationLow (High risk of Pyridine

-oxidation)
Not Recommended without N-protection

Mechanistic Pathways & Decision Tree

The following diagram illustrates the divergent pathways based on the initial electrophilic attack at C3.

IndoleOxidation Start 5-bromo-2-(pyridin-3-yl) indole C3_Attack C3-Electrophilic Attack (Formation of Indoleninium) Start->C3_Attack Oxidant Interaction BromoIndolenine 3-Bromo-Indolenine Intermediate C3_Attack->BromoIndolenine NBS (Br+) HydroxyIndolenine TARGET B: 3-Hydroxy-Indolenine C3_Attack->HydroxyIndolenine Oxone/KBr (OH-) Dioxetane 1,2-Dioxetane Intermediate C3_Attack->Dioxetane O2 / I2 (Radical) Indolone TARGET A: 3-Oxo-Indolenine (Indolone) BromoIndolenine->Indolone Hydrolysis (-HBr) KetoAmide TARGET C: 2-Keto-Benzamide (Ring Cleavage) Dioxetane->KetoAmide C2-C3 Bond Scission

Caption: Divergent oxidation pathways for 5-bromo-2-(pyridin-3-yl) indole. Selection of oxidant determines C3-functionalization vs. ring cleavage.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-bromo-2-(pyridin-3-yl)-3H-indol-3-one (Indolone)

Best for: Creating a reactive electrophilic center at C3 for further condensation or SAR studies. Reagent:


-Bromosuccinimide (NBS) in aqueous organic solvent.
Materials
  • Substrate: 5-bromo-2-(pyridin-3-yl) indole (1.0 equiv)

  • Oxidant: NBS (2.1 equiv) — Freshly recrystallized preferred.

  • Solvent: THF/H₂O (10:1 v/v) or

    
    -BuOH/H₂O.
    
  • Base: NaHCO₃ (saturated aqueous).

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mmol of the indole substrate in 10 mL of THF. Add 1 mL of water.

    • Note: The pyridine moiety improves solubility in polar organic solvents compared to purely lipophilic indoles.

  • Addition: Cool the solution to 0 °C. Add NBS (2.1 equiv) portion-wise over 15 minutes.

    • Mechanistic Insight: The first equivalent forms the 3-bromo-indolenine. The second equivalent (or excess) facilitates the formation of the 3,3-dibromo intermediate or promotes the hydrolysis equilibrium towards the ketone.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours. Monitor by TLC (expect a significant polarity shift).

  • Hydrolysis: Add 5 mL of saturated NaHCO₃ solution and stir vigorously for 30 minutes. This ensures hydrolysis of any gem-dibromide or imine intermediates to the carbonyl.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The indolone is typically a bright yellow/orange solid.

Protocol B: Green Synthesis of 3-Hydroxy-Indolenine

Best for: Introducing chirality (if using chiral catalysts) or mild functionalization without halogenation byproducts. Reagent: Oxone® (Potassium peroxymonosulfate) with catalytic KBr.

Materials
  • Substrate: 1.0 equiv

  • Oxidant: Oxone® (1.2 equiv)

  • Catalyst: KBr (0.1 equiv)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology
  • Preparation: Dissolve substrate in MeCN/H₂O.

  • In-situ Catalyst Generation: Add KBr (10 mol%). The bromide is oxidized by Oxone to hypobromite (

    
    ) or bromine (
    
    
    
    ) in situ, which acts as the active electrophile.
  • Oxidation: Add Oxone portion-wise at RT.

    • Observation: The reaction typically proceeds rapidly (< 30 mins).

  • Quenching: Quench with aqueous sodium sulfite (

    
    ) to destroy excess oxidant.
    
  • Isolation: Extract with DCM. This method avoids the use of succinimide byproducts found in Protocol A.

Protocol C: Oxidative Cleavage (Witkop-Type)

Best for: Synthesizing keto-amide precursors for quinazolinones. Reagent: Molecular Oxygen (


) and Iodine (

).[2]
Materials
  • Substrate: 1.0 equiv

  • Catalyst:

    
     (10–20 mol%)
    
  • Oxidant:

    
     (balloon) or Air bubbling.
    
  • Solvent: Methanol or DMSO (DMSO accelerates the reaction).

Step-by-Step Methodology
  • Setup: Dissolve substrate in MeOH. Add catalytic Iodine.[3][2]

  • Oxygenation: Sparge the solution with

    
     for 5 minutes, then maintain under an 
    
    
    
    balloon atmosphere.
  • Irradiation/Heat: Stir at 40–50 °C. Light (visible) can accelerate the radical initiation steps.

  • Completion: Reaction is complete when the starting material is consumed (TLC). The product is the 2-acylamino-5-bromo-benzoylpyridine derivative.

  • Purification: Remove solvent and purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pyridine N-Oxide Formation Use of mCPBA or excess peracid.[4][5]Switch to Protocol A (NBS) or Protocol C (I₂/O₂) . If mCPBA is mandatory, pre-complex pyridine with Lewis acid.
Over-Bromination (Ring) Excess NBS or high temperature.Maintain 0 °C strictly. Ensure stoichiometry is < 2.2 equiv. The 5-Br position blocks the most reactive site, but C6/C4 are still vulnerable.
Incomplete Hydrolysis Insufficient water or base in Protocol A.Increase reaction time with NaHCO₃ or use 5% citric acid wash if the product is stable to acid.
Low Solubility Indole/Pyridine stacking.Use DMSO or DMF as co-solvent, though this may require more rigorous workup.

References

  • Oxidative Coupling and Dearomatiz

    • Source: N
    • Title: Oxidative Coupling of 3-Oxindoles with Indoles and Arenes[6]

    • URL:[Link](Note: Representative link for validated chemistry)

  • Halide Catalysis for Indole Oxid

    • Source: Nature Communications (Tong et al., 2019)[4]

    • Title: Green oxidation of indoles using halide catalysis[4][7][5]

    • URL:[Link][4]

  • NBS Oxid

    • Source: Organic Chemistry Portal
    • Title: N-Bromosuccinimide (NBS) - Reagents and Mechanisms
    • URL:[Link]

  • Oxid

    • Source: Organic Letters (Zhou et al., 2020)[3]

    • Title: Selective Oxidative Cleavage of 3-Methylindoles with Primary Amines
    • URL:[Link]

  • Synthesis of 5-Bromo Indole Deriv

    • Source: Beilstein Archives
    • Title: Design, synthesis and biological evaluation of novel 5-bromo deriv
    • URL:[Link]

Sources

Method

Application Note: Solvent Selection for 2-Pyridyl Indole Aldehyde Reactions

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It provides an advanced, protocol-driven guide to solvent selection for reactions involving 2-(pyridin-2-yl)-1H-indole-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It provides an advanced, protocol-driven guide to solvent selection for reactions involving 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde and its derivatives.

Executive Summary & Scaffold Analysis

The 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde scaffold represents a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors, fluorescent sensors, and bioactive Schiff bases.

Chemo-Structural Insight: Unlike simple indole-3-carboxaldehydes, the introduction of the 2-pyridyl group creates a unique Intramolecular Hydrogen Bond (IMHB) between the indole N-H and the pyridine nitrogen.

  • Consequence: This locks the molecule in a planar syn-conformation in non-polar solvents, reducing solubility and altering the electrophilicity of the C3-aldehyde.

  • Solvent Strategy: The ideal solvent must balance solubility (breaking the crystal lattice) with reactivity (stabilizing the transition state).

Solvent Selection Matrix

Select your solvent based on the specific reaction class. Data is synthesized from standard indole protocols and specific pyridyl-indole literature.

Reaction ClassPreferred SolventsGreen AlternativesMechanistic Rationale
Schiff Base Formation (Condensation with Amines)Ethanol (EtOH) , Methanol (MeOH)Ethyl Lactate , 2-MeTHFProtic solvents facilitate proton transfer during the formation of the carbinolamine intermediate. EtOH is often sufficient to precipitate the product (Schiff base) upon cooling.
Knoevenagel Condensation (Active Methylenes)Acetonitrile (MeCN) , DMFWater/EtOH (1:1) , GlycerolPolar aprotic solvents (MeCN) enhance the nucleophilicity of the active methylene anion. Water/EtOH mixtures exploit the "hydrophobic effect" to accelerate rates.
Metal Coordination (Ligand Synthesis)DCM/MeOH (1:1) , AcetonitrileAcetone , 2-PropanolAvoid strongly coordinating solvents (DMSO, DMF) that compete with the pyridyl-indole ligand for the metal center.
Oxidation (Aldehyde

Acid)
Acetone , t-BuOHWater , AnisoleSolvents resistant to oxidation are required. Acetone allows for Jones oxidation or KMnO4 variations.

Decision Tree: Solvent Optimization Workflow

Use this logic flow to determine the optimal solvent system for your specific derivative.

SolventSelection Start START: Reaction Goal? RxnType Identify Reaction Type Start->RxnType Schiff Schiff Base / Imine RxnType->Schiff Condense C-C Bond (Knoevenagel) RxnType->Condense Metal Metal Complexation RxnType->Metal SolubilityCheck Check Solubility of 2-Py-Indole Aldehyde Schiff->SolubilityCheck GreenCheck Green Chem Priority? Condense->GreenCheck Coordination Avoid DMSO/DMF Use MeCN or DCM/MeOH Metal->Coordination HighSol Soluble in EtOH? SolubilityCheck->HighSol YesEtOH Use EtOH + cat. AcOH (Reflux) HighSol->YesEtOH Yes NoEtOH Try MeOH or EtOH/DCM mix HighSol->NoEtOH No WaterSystem Water/EtOH (1:1) + Piperidine GreenCheck->WaterSystem Yes (Green) ClassicSystem MeCN or Toluene + Piperidine GreenCheck->ClassicSystem No (Standard)

Caption: Logic flow for selecting solvents based on reaction type and solubility constraints.

Detailed Protocols

Protocol A: Schiff Base Formation (Green & Scalable)

Objective: Synthesis of imine derivatives (e.g., thiosemicarbazones) from 2-pyridyl indole aldehyde. Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration.

Materials:

  • 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde (1.0 eq)

  • Amine/Hydrazine derivative (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step:

  • Dissolution: Suspend the aldehyde (1 mmol) in EtOH (10 mL). Heat to 60°C.

    • Note: If the aldehyde does not dissolve, add minimal DCM dropwise until clear.

  • Activation: Add 2-3 drops of glacial AcOH. Stir for 5 minutes to protonate the carbonyl oxygen.

  • Addition: Add the amine component dropwise.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

  • Workup (Self-Validating): Cool the mixture to 0°C. The Schiff base product typically precipitates as a colored solid (yellow/orange) due to the conjugated

    
    -system.
    
  • Purification: Filter the precipitate and wash with cold EtOH. Recrystallize from EtOH/DMF if necessary.

Protocol B: Knoevenagel Condensation (C-C Bond Formation)

Objective: Reaction with malononitrile or ethyl cyanoacetate.[1] Solvent Focus: Acetonitrile (Standard) vs. Water/EtOH (Green).

Step-by-Step (Standard Method):

  • Dissolve aldehyde (1 mmol) and active methylene (1.2 mmol) in Acetonitrile (MeCN) (5 mL).

  • Add Piperidine (0.1 eq) as a base catalyst.

  • Stir at room temperature. The product often precipitates within 30 minutes.

  • Why MeCN? It is polar enough to dissolve the ionic intermediate but aprotic, preventing hydrogen-bond interference with the base catalyst.

Mechanistic Visualization: Solvent Influence

The solvent plays a critical role in stabilizing the zwitterionic intermediates formed during these reactions.

Mechanism Reactants Aldehyde + Amine TS1 Carbinolamine Intermediate Reactants->TS1 Protic Solvent (EtOH) Stabilizes OH group TS2 Iminium Ion TS1->TS2 Acid Cat. (AcOH) - H2O Product Schiff Base (Precipitate) TS2->Product Solvent Polarity Forces Precipitation

Caption: Role of protic solvents in stabilizing the carbinolamine and driving precipitation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility of Aldehyde Strong crystal lattice energy or IMHB.Switch to 2-MeTHF or add 10% DMF as a co-solvent. Sonication (35 kHz) can break particle agglomerates.
No Precipitation Product is too soluble in the chosen solvent.Add an anti-solvent (e.g., Water or Cold Ether ) to force precipitation.
Hydrolysis of Product Water present in solvent (equilibrium reversal).Use Anhydrous EtOH or add molecular sieves (3Å) to the reaction vessel.
Side Reactions (Aldol) Base concentration too high.Reduce piperidine loading or switch to a weaker base like L-Proline (Organocatalysis).

References

  • Synthesis and Reactions of Indole-3-carboxaldehyde: El-Sawy, E. R., et al. (2017).[2] Egyptian Journal of Chemistry. Link

  • Solvent Effects on Indole Fluorescence & Hydrogen Bonding: Journal of Organic Chemistry / ACS. Link

  • Green Solvent Selection Guides: Byrne, F. P., et al. (2016).[3] Sustainable Chemical Processes. Link

  • Pyridine-2-carbaldehyde Chemistry: Wikipedia Entry (General Properties). Link

  • Indole-3-Carboxaldehyde Protocols: BenchChem Technical Support. Link(Note: Generalized landing page for indole protocols).

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 5-Bromo-2-(pyridin-3-yl)indole Derivatives

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structure allows it to mimic peptides and engage in various interactions with biological targets, making it a versatile template for drug design.[1] Derivatives of indole exhibit a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

The specific structural motif of 5-bromo-2-(pyridin-3-yl)indole is of particular interest to researchers. The bromine atom at the 5-position can serve as a handle for further functionalization or can enhance binding affinity through halogen bonding. The pyridin-3-yl substituent at the 2-position is a key feature in many targeted therapies, including kinase inhibitors, by providing a crucial hydrogen bond acceptor.[4][5] The synthesis of these complex heterocyclic systems, however, often involves multi-step procedures with long reaction times and harsh conditions using conventional heating methods.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid, uniform, and efficient heating.[6][7] This technology dramatically reduces reaction times from hours to minutes, often increases product yields, minimizes the formation of byproducts, and aligns with the principles of green chemistry by reducing energy consumption and enabling the use of safer solvents.[8][9]

This document provides a detailed guide to a robust, two-step microwave-assisted protocol for synthesizing 5-bromo-2-(pyridin-3-yl)indole, designed for researchers in drug development and medicinal chemistry.

Principles of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, where the vessel is heated first, and the energy is then slowly transferred to the reaction mixture. This creates a significant temperature gradient and can lead to localized overheating at the vessel walls, causing decomposition of sensitive reagents and products.

Microwave synthesis operates on a fundamentally different principle.[7] The mechanism involves the direct interaction of microwave radiation with molecules in the solution.[10]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction, which translates into intense, uniform heat throughout the bulk of the solution.[7][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth in the oscillating electric field. Collisions resulting from this migration cause the generation of heat.

This "in-core" volumetric heating is incredibly efficient and allows for precise temperature control, enabling reactions to be performed at temperatures well above the solvent's boiling point in sealed, pressurized vessels.[7]

Overall Synthetic Strategy

Our strategy employs a reliable and modular two-step sequence that is highly amenable to microwave acceleration. The workflow is designed to be robust and adaptable for the synthesis of various analogues.

  • Step 1: Synthesis of the Key Intermediate. We will first synthesize a suitable precursor, 5-bromo-1H-indole . While commercially available, this step illustrates a foundational indole synthesis. We will utilize the microwave-assisted Fischer Indole Synthesis, a classic and powerful method for constructing the indole core.[11][12][13]

  • Step 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling. With the indole core in hand, we will install the pyridin-3-yl moiety at the C2 position. The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[14] This reaction is exceptionally well-suited for microwave acceleration.[15][16]

G SM Starting Materials (4-Bromophenylhydrazine, Ketone) Precursor Intermediate (5-Bromo-1H-indole) SM->Precursor Step 1: Microwave-Assisted Fischer Indole Synthesis FinalProduct Final Product (5-bromo-2-(pyridin-3-yl)indole) Precursor->FinalProduct Step 2: Microwave-Assisted Suzuki Cross-Coupling Reagents_Suzuki Reagents (Pyridine-3-boronic acid, Pd Catalyst, Base)

Figure 1: High-level workflow for the two-step synthesis of the target compound.

PART I: Protocol for Microwave-Assisted Fischer Indole Synthesis of 5-Bromo-1H-indole

A. Principle and Mechanistic Insight

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone, which then undergoes a[17][17]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[11][13] The use of microwave irradiation drastically shortens the often-prolonged reaction times required for the rearrangement and cyclization steps.[12][18] We use 4-bromophenylhydrazine hydrochloride and pyruvic acid, which will subsequently decarboxylate to form the desired 5-bromo-1H-indole.

B. Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (1 mmol scale)
4-Bromophenylhydrazine hydrochlorideC₆H₇BrN₂·HCl223.50223.5 mg (1.0 mmol)
Pyruvic acidC₃H₄O₃88.0697 µL (1.2 mmol)
Polyphosphoric acid (PPA)H(HPO₃)nOHN/A~2 g
Ethyl acetate (EtOAc)C₄H₈O₂88.11For extraction
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01For neutralization
BrineNaCl (aq)58.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying
C. Equipment
  • Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

D. Step-by-Step Experimental Protocol
  • Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 4-bromophenylhydrazine hydrochloride (223.5 mg, 1.0 mmol).

  • Reagent Addition: Add pyruvic acid (97 µL, 1.2 mmol) followed by polyphosphoric acid (~2 g). Note: PPA is highly viscous; it can be heated gently to aid in dispensing.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with the following parameters:

    • Temperature: 180 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (200-400 W, varies by instrument)

    • Stirring: High

  • Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system. Carefully uncap the vial in a fume hood and pour the viscous mixture over crushed ice (~20 g) in a beaker.

  • Neutralization: Stir the mixture until the ice has melted. Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 5-bromo-1H-indole as a solid.

    • Expected Yield: 65-80%

PART II: Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

A. Principle and Mechanistic Insight

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[14] The reaction requires a palladium catalyst, a base, and typically a phosphine ligand. Our protocol will couple 5-bromo-1H-indole with pyridine-3-boronic acid.

G cluster_labels Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-X L₂ Pd0->OA_complex Pd0->OA_complex 1 label_RE Reductive Elimination TM_complex Ar-Pd(II)-Ar' L₂ OA_complex->TM_complex OA_complex->TM_complex 2 label_OA Oxidative Addition TM_complex->Pd0 Ar-Ar' TM_complex->Pd0 3 label_TM Transmetalation ArX Ar-X (5-bromo-1H-indole) Boronic Ar'-B(OR)₂ (Pyridinylboronic acid) + Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-1H-indole to form a Pd(II) complex.

  • Transmetalation: The base activates the pyridine-3-boronic acid, facilitating the transfer of the pyridinyl group from boron to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments (indolyl and pyridinyl) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

B. Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (0.5 mmol scale)
5-Bromo-1H-indoleC₈H₆BrN196.0598 mg (0.5 mmol)
Pyridine-3-boronic acidC₅H₆BNO₂122.9292 mg (0.75 mmol)
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.5629 mg (0.025 mmol, 5 mol%)
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99159 mg (1.5 mmol)
1,4-DioxaneC₄H₈O₂88.113 mL
Water (deionized)H₂O18.021 mL
Ethyl acetate (EtOAc)C₄H₈O₂88.11For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying
C. Step-by-Step Experimental Protocol
  • Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 5-bromo-1H-indole (98 mg, 0.5 mmol), pyridine-3-boronic acid (92 mg, 0.75 mmol), and sodium carbonate (159 mg, 1.5 mmol).

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol). Then add 1,4-dioxane (3 mL) and water (1 mL).

  • Degassing (Optional but Recommended): Bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture with the following parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic

    • Stirring: High

  • Cooling and Work-up: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 40-60% ethyl acetate in hexanes, may require a small percentage of methanol or triethylamine for cleaner elution) to afford 5-bromo-2-(pyridin-3-yl)-1H-indole.

    • Expected Yield: 70-90%

Data and Optimization

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table provides a summary of typical conditions and expected outcomes, which can serve as a starting point for optimization.

EntryCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (min)Approx. Yield (%)
1 Pd(PPh₃)₄ (5) Na₂CO₃ (3) Dioxane/H₂O 140 15 ~85
2PdCl₂(dppf) (3)K₂CO₃ (3)DMF/H₂O15010~90
3XPhosPdG2 (2)K₃PO₄ (3)t-AmylOH/H₂O13020>95
4Pd(OAc)₂/SPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O12025~88

Expert Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is a reliable workhorse, modern Buchwald or Fu-type catalysts (e.g., involving XPhos, SPhos ligands) can offer higher turnover numbers, allowing for lower catalyst loadings and often milder conditions (Entry 3).[14]

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction, especially with sterically hindered or electron-poor substrates.[19]

  • Solvent Effects: The solvent must be polar enough to absorb microwave energy effectively. Aprotic polar solvents like DMF or dioxane, often mixed with water to dissolve the inorganic base, are excellent choices.[16]

Safety Considerations

  • Microwave-assisted reactions are conducted in sealed vessels under pressure. Never exceed the recommended volume for the reaction vial (typically less than 2/3 full).

  • Always allow the reaction vessel to cool completely to a safe temperature before opening to avoid the risk of solvent flash-boiling.

  • Conduct all operations, especially the opening of reaction vials and solvent evaporation, within a certified chemical fume hood.

  • Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient construction of medicinally relevant molecules like 5-bromo-2-(pyridin-3-yl)indole. The protocols detailed herein offer a robust and reliable pathway for researchers, significantly reducing synthesis time while often improving yields and product purity compared to conventional methods. By understanding the principles behind both the chemical reactions and the microwave technology, scientists can effectively leverage this tool to accelerate discovery in the fields of medicinal chemistry and drug development.

References

  • Cravotto, G., & Cintas, P. (2010). Microwave-assisted synthesis of indole. Elsevier.
  • Sharma, V., & Singh, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Valdés, C., & Perumattam, J. (n.d.). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2008).
  • Request PDF. (n.d.). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
  • ResearchGate. (n.d.). Fischer-indole synthesis under microwave irradiation.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online.
  • MDPI. (2025). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. MDPI.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • PubMed. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Anton Paar.
  • PDF. (n.d.). A Review on: A significance of microwave assist technique in green chemistry.
  • ResearchGate. (2025). Microwave-assisted one-pot synthesis of 2-substituted indoles.
  • PMC. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. PMC.
  • MDPI. (2022).
  • PubMed. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. PubMed.
  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Srinivas, A., et al. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.
  • Dalmás, M., et al. (2017).
  • Baxendale Group. (2006).
  • Karu, K., et al. (n.d.). Biomedical Importance of Indoles. PMC.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. PMC.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. jocpr.com.
  • MDPI. (2024).
  • PubMed. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed.
  • Impactfactor. (2022). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. impactfactor.org.

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Method

Functionalization of the Aldehyde Group in 5-Bromo-2-Pyridyl Indoles: Application Notes and Protocols

Introduction: The Strategic Importance of 5-Bromo-2-Pyridyl Indoles in Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Bromo-2-Pyridyl Indoles in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] The strategic incorporation of a 5-bromo-2-pyridyl moiety onto the indole scaffold introduces a versatile handle for further chemical elaboration, significantly expanding the accessible chemical space for drug discovery programs. The aldehyde group, in particular, serves as a reactive linchpin, enabling a diverse array of chemical transformations. This guide provides a detailed exploration of key functionalization strategies for the aldehyde group in 5-bromo-2-pyridyl indoles, offering both mechanistic insights and field-proven protocols for researchers in synthetic and medicinal chemistry. The compounds derived from these reactions are of significant interest due to their potential biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Core Reaction Methodologies and Mechanistic Considerations

The aldehyde functionality is a versatile electrophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the theoretical underpinnings and practical considerations for several high-impact transformations.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines from aldehydes.[5][6] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[5] This one-pot procedure is highly efficient and offers broad functional group tolerance.[6][7]

Mechanism: The reaction is typically initiated by the nucleophilic attack of a primary or secondary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields a transient imine, which is then selectively reduced by a mild reducing agent.[5]

DOT Diagram: Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_process Reaction Aldehyde 5-Bromo-2-Pyridyl Indole Aldehyde Imine_Formation Imine Formation (in situ) Aldehyde->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Product Substituted Amine Product Reduction->Product

Caption: Workflow of the reductive amination process.

Wittig Reaction: Olefination for Carbon-Carbon Bond Extension

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the construction of alkenes from aldehydes and ketones.[8][9] This reaction involves the use of a phosphonium ylide (Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond.[9] The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.[9]

Mechanism: The reaction initiates with the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[9]

DOT Diagram: Wittig Reaction Mechanism

Wittig_Reaction Aldehyde Indole Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Key steps in the Wittig olefination reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound in the presence of a basic catalyst.[10][11] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems.[10][12]

Mechanism: A base abstracts a proton from the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl to form an aldol-type intermediate. Subsequent dehydration of this intermediate yields the α,β-unsaturated product.[13]

DOT Diagram: Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_inputs Starting Materials cluster_reaction_steps Reaction Sequence Aldehyde Indole Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Active_Methylene Active Methylene Compound Carbanion_Formation Carbanion Formation Active_Methylene->Carbanion_Formation Base Carbanion_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: The reaction pathway of Knoevenagel condensation.

Oxidation to Carboxylic Acid: Accessing a Key Functional Group

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that provides access to a key functional group for further derivatization, such as amide bond formation. Various oxidizing agents can be employed, ranging from classic chromium-based reagents to milder, more environmentally benign options like Oxone®.[14][15]

Mechanism (with Oxone®): The oxidation with Oxone® (potassium peroxymonosulfate) in a solvent like DMF is believed to proceed through the formation of a hemiperacetal intermediate upon reaction of the aldehyde with the peroxyacid. This intermediate then undergoes rearrangement to yield the carboxylic acid and a sulfate byproduct.[14]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of a 5-bromo-2-pyridyl indole aldehyde with a primary amine.

Materials:

  • 5-bromo-2-pyridyl indole aldehyde (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-bromo-2-pyridyl indole aldehyde in DCM, add the primary amine.

  • If the amine salt is used, add a suitable base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Typical Range/Value Notes
Temperature Room TemperatureExothermic reactions may require cooling.
Solvent DCM, DCEAnhydrous conditions are recommended.
Reducing Agent NaBH(OAc)₃Other reducing agents like NaBH₃CN can also be used.[5]
Work-up Aqueous basic washTo neutralize any remaining acid and quench the reducing agent.
Purification Column ChromatographyEluent system to be determined based on product polarity.
Protocol 2: Wittig Reaction for Olefination

This protocol outlines a general procedure for the Wittig reaction of a 5-bromo-2-pyridyl indole aldehyde with a phosphonium ylide.

Materials:

  • 5-bromo-2-pyridyl indole aldehyde (1.0 eq)

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)

  • Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base to generate the ylide (a color change is often observed).

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Add a solution of the 5-bromo-2-pyridyl indole aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Typical Range/Value Notes
Temperature -78 °C to Room TempDependent on the base and ylide stability.
Solvent THF, Diethyl etherAnhydrous conditions are crucial.
Base n-BuLi, NaH, KOtBuChoice of base depends on the pKa of the phosphonium salt.
Work-up Aqueous quenchTo neutralize the base and hydrolyze any remaining ylide.
Purification Column ChromatographyTo separate the alkene from triphenylphosphine oxide.
Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the Knoevenagel condensation of a 5-bromo-2-pyridyl indole aldehyde with malononitrile.

Materials:

  • 5-bromo-2-pyridyl indole aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Basic catalyst (e.g., piperidine, triethylamine) (catalytic amount)

  • Ethanol or other suitable protic solvent

  • Ice-cold water

  • Filter paper

Procedure:

  • Dissolve the 5-bromo-2-pyridyl indole aldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the mixture at room temperature. The product may start to precipitate out of the solution.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with ice-cold ethanol or water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum. Further purification by recrystallization may be performed if necessary.

Parameter Typical Range/Value Notes
Temperature Room TemperatureGentle heating may be required for less reactive substrates.
Solvent Ethanol, Acetonitrile, DMFProtic solvents are commonly used.
Catalyst Piperidine, TriethylamineA weak base is typically sufficient.
Work-up Filtration/RecrystallizationThe product often precipitates and can be isolated without extraction.
Protocol 4: Oxidation to Carboxylic Acid with Oxone®

This protocol details the oxidation of a 5-bromo-2-pyridyl indole aldehyde to the corresponding carboxylic acid using Oxone®.

Materials:

  • 5-bromo-2-pyridyl indole aldehyde (1.0 eq)

  • Oxone® (potassium peroxymonosulfate) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the 5-bromo-2-pyridyl indole aldehyde in DMF.

  • Add a solution of Oxone® in water to the reaction mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to quench any remaining oxidant), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude carboxylic acid may be pure enough for subsequent steps, or it can be purified by recrystallization or silica gel column chromatography.

Parameter Typical Range/Value Notes
Temperature Room TemperatureThe reaction is typically exothermic and may require cooling.
Solvent DMF, AcetonitrileA polar aprotic solvent is generally used.
Oxidant Oxone®A cost-effective and environmentally friendly oxidant.[14]
Work-up Aqueous work-up with a reducing agent washTo remove the oxidant and inorganic byproducts.

Conclusion

The functionalization of the aldehyde group in 5-bromo-2-pyridyl indoles provides a powerful platform for the generation of diverse and novel chemical entities. The methodologies outlined in this guide—reductive amination, Wittig olefination, Knoevenagel condensation, and oxidation—represent a core set of tools for medicinal chemists and drug development professionals. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols will enable the successful synthesis of a wide range of derivatives for biological evaluation.

References

  • Vertex AI Search. L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. 10

  • ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. 12

  • Benchchem. troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. 11

  • Canadian Science Publishing. The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. 16

  • PMC. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. 17

  • Organic Letters. A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. 7

  • ResearchGate. Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF. 18

  • ResearchGate. (PDF) Wittig–Madelung Indole Synthesis. 19

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. 13

  • Canadian Science Publishing. The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. 20

  • Scribd. Wittig Reaction in Alkaloid Synthesis | PDF | Organic Chemistry. 8

  • Wikipedia. Wittig reaction. 9

  • ACS Publications. Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence | Organic Letters. 21

  • ResearchGate. Reductive amination of various aldehydes using compound 7. 22

  • LOCKSS: Serve Content. A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES Yang He,a Lianlian Fan,b Haoting Zhu,a Xiaolin Li,a Pu Zhou,a and Yu Luoa*. 23

  • Wikipedia. Reductive amination. 5

  • Organic Letters. Facile Oxidation of Aldehydes to Acids and Esters with Oxone. 14

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. 15

  • ResearchGate. Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. 24

  • Synthesis of Medicinally Important Indole Derivatives: A Review. 1

  • PMC. Biomedical Importance of Indoles. 2

  • ResearchGate. Site-Selective Synthesis of Antitumor C5-Aminated Indoles via Neighboring Aldehyde Group Assisted Catellani Reaction | Request PDF. 25

  • ResearchGate. Indole-Containing Metal Complexes and Their Medicinal Applications. 3

  • PURKH. Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry.

  • Scribd. Chem. Comm., 2012, Indole 2-Aldehyde | PDF | Unit Processes | Chemical Reactions. 26

  • ACS Publications. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System | The Journal of Organic Chemistry. 27

  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. 4

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). 28

  • ResearchGate. A Practical Synthesis of 2-Substituted 5-Bromoindoles. 29

  • Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5. 30

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. 6

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. 31

  • designer-drug .com. Synthesis of 5-Bromo Indole. 32

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  • ChemicalBook. 5-Bromoindole synthesis. 34

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Application

Application Note &amp; Protocol: Synthesis and Characterization of Biologically Active Hydrazone Derivatives from Indole-3-Carbaldehydes

Abstract Indole-3-carbaldehyde serves as a privileged scaffold in medicinal chemistry, acting as a versatile starting material for a multitude of therapeutic agents.[1] Its derivatives, particularly hydrazones, have garn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole-3-carbaldehyde serves as a privileged scaffold in medicinal chemistry, acting as a versatile starting material for a multitude of therapeutic agents.[1] Its derivatives, particularly hydrazones, have garnered immense interest due to their broad and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The formation of the hydrazone linkage (a class of Schiff base) via condensation of indole-3-carbaldehyde with various hydrazides or hydrazines is a chemically robust and efficient strategy for generating molecular diversity.[1][3] This guide provides an in-depth analysis of the synthesis of indole-3-carbaldehyde hydrazone derivatives, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing their applications in drug development.

Scientific Background and Rationale

The therapeutic success of indole-based compounds stems from the unique electronic properties of the indole ring, which is a core structure in many natural products and pharmaceuticals.[4] The hydrazone moiety (-NHN=CH-) is a critical pharmacophore known to be crucial for a wide range of biological activities.[5][6] The combination of the indole nucleus and the hydrazone functional group into a single molecular entity often leads to compounds with enhanced and diverse bioactivities. These derivatives have been shown to be effective against multi-drug-resistant microbial infections and various cancer cell lines.[7][8][9]

The Chemistry of Hydrazone Formation

Reaction Mechanism: Acid-Catalyzed Condensation

The synthesis of hydrazones from indole-3-carbaldehydes is a classic condensation reaction. The process is reversible and most efficiently proceeds under mild acidic catalysis.[10]

Step 1: Protonation of the Carbonyl Oxygen. The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by Hydrazine. The terminal nitrogen atom of the hydrazine derivative, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.[10]

Step 3: Dehydration. The carbinolhydrazine intermediate undergoes acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, forming a good leaving group (water). The elimination of a water molecule leads to the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone.[10]

The overall reaction rate is pH-dependent, with the fastest rates typically observed in a mildly acidic pH range of 4-6.[10]

Reaction_Mechanism Indole Indole-3-Carbaldehyde Protonated_Indole Protonated Carbonyl Indole->Protonated_Indole + H⁺ Hydrazine Hydrazine Derivative H_plus H⁺ (Catalyst) Carbinolhydrazine Carbinolhydrazine Intermediate Protonated_Indole->Carbinolhydrazine + Hydrazine Hydrazone Hydrazone Carbinolhydrazine->Hydrazone - H₂O, - H⁺ Water H₂O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Rationale Behind Experimental Choices
  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the indole-3-carbaldehyde and many hydrazine derivatives. Its boiling point is suitable for reactions requiring gentle reflux. Other protic solvents like methanol or even glacial acetic acid (which can serve as both solvent and catalyst) are also employed.[11]

  • Catalyst: A few drops of a protic acid like glacial acetic acid are sufficient to catalyze the reaction.[12] The acid is essential for both activating the carbonyl group and facilitating the final dehydration step.[10]

  • Reaction Conditions: The reaction can be performed under various conditions, including conventional heating (reflux), microwave irradiation, or even under solvent-free conditions.[3] Microwave-assisted synthesis can significantly reduce reaction times.[3] The choice depends on the specific reactivity of the substrates and the desired efficiency.

Experimental Protocols

General Protocol for Synthesis of an Indole-3-Carbaldehyde Hydrazone

This protocol describes a general and reliable method for synthesizing hydrazone derivatives.

Materials:

  • Indole-3-carbaldehyde (1.0 equivalent)

  • Substituted Hydrazine/Hydrazide (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, isonicotinic acid hydrazide) (1.0 - 1.1 equivalents)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate with heating mantle

  • Beakers, filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve indole-3-carbaldehyde (e.g., 10 mmol) in a suitable volume of absolute ethanol (e.g., 20-30 mL).

  • To this solution, add the corresponding hydrazine derivative (e.g., 10-11 mmol).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indole-3-carbaldehyde spot is consumed (typically 2-5 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate often forms upon cooling.[1]

  • Pour the reaction mixture into a beaker containing crushed ice or cold water to facilitate complete precipitation of the product.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification: Recrystallization

The crude product can be further purified by recrystallization from a suitable solvent, commonly ethanol or an ethanol-water mixture, to yield the pure hydrazone derivative.[3]

Characterization

The structure and purity of the synthesized hydrazones must be confirmed using standard spectroscopic techniques.

  • FT-IR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic C=N (azomethine) stretching vibration band, typically in the range of 1520-1620 cm⁻¹. The disappearance of the C=O aldehyde stretch (around 1600-1645 cm⁻¹) from the starting material and the presence of an N-H stretch (around 3140-3180 cm⁻¹) are also key indicators.[13]

  • ¹H NMR Spectroscopy: Successful synthesis is indicated by the appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. The N-H proton of the indole ring often appears as a broad singlet at δ 11.0-12.5 ppm, while the hydrazone N-H proton signal can also be observed.[12][14]

  • ¹³C NMR Spectroscopy: The formation of the C=N bond is confirmed by a signal in the δ 140-150 ppm region. The disappearance of the aldehyde carbonyl carbon signal (typically > δ 185 ppm) is also a crucial piece of evidence.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the expected molecular formula.

Data Summary and Applications

Indole-3-carbaldehyde hydrazone derivatives exhibit a wide array of biological activities, making them promising candidates for drug development.

Derivative TypeBiological ActivityTarget ExamplesIC₅₀ / MIC Values
Sulfonohydrazides AnticancerMCF-7, MDA-MB-468 (Breast Cancer)8.2 - 13.2 µM[2][15]
Thiosemicarbazones Anticancer, AntimycobacterialHepG-2 (Liver), A549 (Lung)11.5 - 22.8 µM[2][16]
Aryl Hydrazones Antimicrobial, AntifungalS. aureus, MRSA, C. albicans6.25 - 100 µg/mL[5][7][8]
N-acylhydrazones Anti-inflammatory, AntiplateletCOX-1, COX-2Varies[17][18]

IC₅₀: Half maximal inhibitory concentration. MIC: Minimum Inhibitory Concentration.

Workflow Start Indole-3-Carbaldehyde + Hydrazine Derivative Synthesis Acid-Catalyzed Condensation (Protocol 3.1) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization BioAssay Biological Activity Screening (Anticancer, Antimicrobial, etc.) Characterization->BioAssay Lead Lead Compound Identification BioAssay->Lead

Caption: Workflow from synthesis to biological evaluation.

The versatility of this synthetic route allows for the creation of large libraries of compounds for high-throughput screening.[1] The derivatization of the indole nitrogen or substitution on the hydrazine's phenyl ring can be used to fine-tune the pharmacological properties of the molecules, leading to the identification of potent and selective lead compounds for various therapeutic targets.[9][15]

References

  • Özdemir, A., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. Available from: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Karger Publishers. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Available from: [Link]

  • Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • ResearchGate. (2025). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available from: [Link]

  • ResearchGate. (Year not available). Synthesis and anticancer activity study of indolyl hydrazide–hydrazones. ResearchGate. Available from: [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2022). green synthesis of new hydrazone derivatives. Available from: [Link]

  • Tokyo University of Science. (Year not available). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available from: [Link]

  • Der Pharma Chemica. (Year not available). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

  • ACS Omega. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F– Ions. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC. Available from: [Link]

  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. Available from: [Link]

  • Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications. SAGE Journals. Available from: [Link]

  • PubMed. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Available from: [Link]

  • Google Patents. (Year not available). Synthetic method for indole-3-carboxaldehyde compounds.
  • Biological Magnetic Resonance Bank. (Year not available). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Vilsmeier-Haack Formylation of 2-Substituted Indoles

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and thermodynamic bottlenecks associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and thermodynamic bottlenecks associated with the Vilsmeier-Haack formylation of sterically hindered 2-substituted indoles.

Overview & Mechanistic Insight

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (-CHO) onto electron-rich heteroaromatics[1]. While unsubstituted indoles rapidly undergo electrophilic aromatic substitution at the C-3 position to yield indole-3-carboxaldehydes, introducing a substituent at the C-2 position (e.g., a methyl or phenyl group) fundamentally alters the reaction's energy landscape.

The bulky C-2 substituent creates significant steric hindrance, obstructing the approach of the Vilsmeier reagent (the chloroiminium ion). This steric clash often leads to reduced yields, longer required reaction times, and the competitive formation of kinetic N-formylated byproducts[2]. Understanding the causality between these structural constraints and your reaction parameters is the key to optimizing your yield.

Mechanistic Pathway & Bottlenecks

Vilsmeier DMF DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent < 10°C Attack Electrophilic Attack VilsmeierReagent->Attack Indole 2-Substituted Indole Indole->Attack C3Path C-3 Attack (Sterically Hindered) Attack->C3Path NPath N-1 Attack (Unobstructed) Attack->NPath C3Product 3-Formyl-2-substituted indole (Thermodynamic Product) C3Path->C3Product Heat (85-100°C) + Basic Hydrolysis NProduct 1-Formyl-2-substituted indole (Kinetic Side-Product) NPath->NProduct Low Temp

Mechanistic divergence in the Vilsmeier-Haack formylation of 2-substituted indoles.

Frequently Asked Questions & Troubleshooting

Q1: Why is the yield of my 3-formyl-2-substituted indole significantly lower than that of unsubstituted indole? A: Unsubstituted indole rapidly undergoes formylation at the electron-rich C-3 position, routinely achieving >95% yield under mild conditions[1]. However, a C-2 substituent (like a methyl group) sterically blocks the C-3 carbon. The bulky chloroiminium ion faces a high activation energy barrier to attack this site. Consequently, if you use standard mild conditions (e.g., room temperature to 50 °C), the reaction stalls. To overcome this, you must apply thermodynamic control by heating the reaction to 85–100 °C for extended periods (3–6 hours) to drive the formation of the C-3 iminium intermediate[1].

Q2: I am detecting N-formylated byproducts (1-formyl-2-substituted indole) instead of the desired C-3 product. How can I prevent this? A: N-formylation is a kinetically favored side reaction because the indole nitrogen (N-1) is less sterically hindered than the C-3 position[2]. If your reaction temperature is too low, or if you quench the reaction prematurely, you trap this kinetic product. Because the N-formylation is reversible, maintaining the reaction at 90–100 °C allows the N-formyl intermediate to gradually isomerize or hydrolyze in favor of the more thermodynamically stable C-3 substituted iminium salt[3]. Ensure your heating phase is strictly adhered to.

Q3: My TLC shows complete consumption of the starting material, but my isolated yield after workup is poor. What went wrong? A: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium salt intermediate. This salt must be hydrolyzed during the aqueous workup to yield the final formyl group[1]. If your neutralization step is incomplete (pH < 8), the iminium salt remains intact. Because salts are highly water-soluble, your product will be lost in the aqueous layer during extraction or fail to precipitate. Always ensure the aqueous mixture is brought to a distinctly alkaline pH (8–9) using saturated Na₂CO₃ or NaOH, and allow sufficient stirring time for complete hydrolysis[1].

Q4: Should I use an external solvent or perform the reaction neat in DMF? A: While co-solvents like benzene or dichloroethane can be used, performing the reaction in anhydrous N,N-dimethylformamide (DMF) as both the reagent and the solvent consistently provides the highest practical yields and shorter residence times[4]. Excess DMF stabilizes the highly reactive chloroiminium intermediate and provides a homogenous, high-boiling medium capable of reaching the temperatures required for sterically demanding substrates.

Quantitative Data Summary

The following table benchmarks the expected yields and required conditions for indoles with varying steric profiles. Notice the shift in required temperature and time as steric bulk increases.

SubstrateReagentsTemp (°C)Time (h)Major ProductExpected Yield (%)
Indole POCl₃, DMF0 to 856Indole-3-carboxaldehyde96[1]
2-Methylindole POCl₃, DMF85 to 1004–53-Formyl-2-methylindole77–88[5],[6]
3-Methylindole *POCl₃, DMF98 to 10031-Formyl-3-methylindole71[1]

*Note: 3-Methylindole (Skatole) is included to illustrate what occurs when the C-3 position is completely blocked by a substituent; the reaction is forced to yield the N-formyl (1-formyl) kinetic product or the 2-formyl product[1],[2].

Self-Validating Experimental Protocol: Synthesis of 3-Formyl-2-methylindole

This protocol is engineered with built-in validation checkpoints to ensure successful C-3 formylation of sterically hindered indoles.

Step 1: Formation of the Vilsmeier Reagent

  • In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), add anhydrous DMF (3.0 to 5.0 equiv).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Critical Step: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise under vigorous stirring.

    • Causality & Validation: The formation of the chloroiminium salt is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal decomposition of the reagent[1]. The solution will transition to a pale yellow, viscous liquid, confirming reagent formation.

Step 2: Substrate Addition

  • Dissolve 2-methylindole (1.0 equiv) in a minimal volume of anhydrous DMF.

  • Add the indole solution dropwise to the cooled Vilsmeier reagent, maintaining the internal temperature below 10 °C.

Step 3: Thermodynamic Heating

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 85–95 °C and maintain this temperature for 4 to 5 hours.

    • Causality & Validation: This thermal energy is required to overcome the C-2 steric hindrance and drive the equilibrium from the kinetic N-formyl intermediate to the thermodynamic C-3 iminium salt[2].

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 2:1). Do not proceed until the starting material spot has completely disappeared[6].

Step 4: Hydrolysis and Neutralization

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.

  • Critical Step: Neutralize the acidic solution by slowly adding a saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH reaches 8–9.

    • Causality & Validation: The alkaline environment is mandatory to hydrolyze the water-soluble iminium salt into the target aldehyde[1]. As the pH crosses into the alkaline range, you will observe the product precipitating as a solid.

Step 5: Isolation and Purification

  • Collect the precipitated solid via vacuum filtration and wash thoroughly with cold water to remove residual DMF and inorganic salts.

  • Dry the crude product under a vacuum. If necessary, recrystallize from ethanol to obtain pure 3-formyl-2-methylindole as a crystalline solid[1].

References

  • BenchChem Technical Support Team.
  • MDPI. "Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction." MDPI.
  • Bastianelli, C., et al. "The Vilsmeier-Haack Formylation of 1,2,3-Trimethylindole." Sciencemadness.
  • Chatterjee, A., & Biswas, K. M. "Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles." Journal of Organic Chemistry.
  • Downie, I. M., et al. "ChemInform Abstract: Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride.
  • Nottingham ePrints. "TOTAL SYNTHESIS OF ARGYRIN A AND ANALOGUES THEREOF." University of Nottingham.

Sources

Optimization

Solubility issues with 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Technical Support Center: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde Executive Summary: Understanding the Molecule Welcome to the technical support hub for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde . As re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Executive Summary: Understanding the Molecule

Welcome to the technical support hub for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde . As researchers, we often treat solubility as a binary state (soluble vs. insoluble), but for this compound, it is a dynamic equilibrium driven by its rigid, planar electronic structure.[1]

The Physicochemical "Personality":

  • Core: The indole-pyridine scaffold creates a highly conjugated, planar system prone to strong

    
     stacking. This is the primary driver of its poor aqueous solubility and tendency to precipitate.
    
  • The "Handle": The pyridine nitrogen (Position 2 substituent) is a weak base (

    
    ). This is your "solubility switch"—it can be protonated to drastically improve solubility in acidic media.
    
  • The Lipophile: The 5-Bromo substituent significantly increases the partition coefficient (

    
    ), making the molecule hydrophobic.
    

Solubility Profile & Solvent Selection

Quick Reference Table: Estimated Solubility at 25°C Note: Values are empirical estimates based on structural analogs (e.g., 2-phenylindoles) and standard lipophilic weak bases.

SolventSolubility RatingEst. Conc. (mg/mL)Application Notes
DMSO Excellent 20 - 50 mg/mLRecommended for Stock Solutions. Stable at -20°C.
DMF Very Good 15 - 40 mg/mLAlternative to DMSO; easier to remove by evaporation.
Ethanol Moderate 2 - 10 mg/mLRequires heating/sonication. Good for chemical synthesis.
Water (pH 7) Poor < 0.01 mg/mLDo not use for stock preparation.
0.1 M HCl Good 5 - 15 mg/mLForms the water-soluble pyridinium salt.
Acetone Good 10 - 25 mg/mLUseful for transfer, not for biological storage.[1]

Critical Workflows (Step-by-Step Guides)

Protocol A: The "Gold Standard" Stock Preparation

Use this for biological assays (IC50, cell culture) where long-term stability is required.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 20 mM .

    • Why? Higher concentrations (e.g., 100 mM) increase the risk of "crashing out" upon freeze-thaw cycles.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35–40°C for 5 minutes.

    • Visual Check: The solution should be clear and yellow/orange. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: The "pH Switch" Technique

Use this when you strictly need an aqueous formulation (e.g., animal dosing) and can tolerate acidic vehicles.[1]

  • Suspension: Suspend the required amount of compound in water.

  • Acidification: Dropwise add 1.0 M HCl while stirring.

    • Mechanism:[2][3] The pyridine nitrogen protonates (

      
      ), breaking the crystal lattice energy.[1]
      
  • Clarification: Once dissolved, the solution can be diluted with saline or buffer.[1]

    • Warning: Raising the pH back above 6.0 will cause immediate reprecipitation.

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Use this logic to determine the correct solvent system for your specific application.

SolventSelection Start Start: What is your Application? BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay AnimalStudy In Vivo Study (Animal Dosing) Start->AnimalStudy Synthesis Chemical Synthesis (Reaction) Start->Synthesis DMSO Use DMSO Stock (Max 0.5% final conc.) BioAssay->DMSO CoSolvent Use Co-Solvent System: 5% DMSO + 40% PEG400 + Saline AnimalStudy->CoSolvent Neutral pH Req. AcidSalt Use pH Switch: Dissolve in 0.1M HCl (Pyridinium Salt Form) AnimalStudy->AcidSalt Acidic pH OK Organic Use DMF, Ethanol, or Acetonitrile Synthesis->Organic Precipitation Risk of Precipitation? DMSO->Precipitation Dilute Step-wise Dilute Step-wise Precipitation->Dilute Step-wise Yes Proceed Proceed Precipitation->Proceed No

Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints.

Figure 2: The "Step-Wise" Aqueous Dilution Workflow

Follow this to prevent "shock precipitation" when moving from DMSO to Water.

DilutionProtocol Stock 1. DMSO Stock (10 mM) Intermed 2. Intermediate Dilution (10x Conc. in Media) Stock->Intermed Dilute 1:10 with vigorous mixing Final 3. Final Assay Well (1x Conc.) Stock->Final AVOID DIRECT ADDITION Precip CRITICAL FAILURE: Direct addition causes local high conc. & precipitation Stock->Precip Intermed->Final Add to cells

Caption: Workflow to mitigate "shock precipitation" by using an intermediate dilution step.

Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock into cell culture media, and it turned cloudy immediately. What happened? A: You experienced "Solvent Shock." The hydrophobic 5-bromo-2-pyridylindole core aggregates instantly when the DMSO solvent shell is stripped away by water.

  • Fix: Do not add the 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in media (e.g., dilute 1 µL stock into 9 µL media), vortex immediately, and then add this to your final volume. This allows the compound to equilibrate more gradually.

Q2: Can I heat the solution to dissolve it? A: Yes, but with limits.

  • DMSO/DMF: You can heat up to 40–50°C to aid dissolution. The indole-aldehyde core is thermally stable at these temperatures.

  • Avoid: Boiling ethanol or water, as the aldehyde group (position 3) can be susceptible to oxidation or side reactions (e.g., Cannizzaro reaction) under harsh conditions over time.[1]

Q3: Why is the solution yellow? Is it impure? A: The yellow/orange color is normal. The extended conjugation between the indole and the pyridine ring (positions 2-3) creates a chromophore that absorbs in the UV-Vis region (likely


 nm). It is not an indication of impurity unless the color darkens significantly to brown/black (oxidation).

Q4: I need to run an NMR. Which solvent should I use? A: DMSO-


  is the best choice. It will solubilize the compound completely and prevent the aggregation broadening often seen in 

.

Q5: Is the aldehyde group reactive? A: Yes. The C-3 aldehyde is an electrophile.[4] Avoid storing the compound in solvents containing primary amines (e.g., Tris buffer) for long periods, as it may form Schiff bases (imines) [1].[1]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with Indole-3-Carboxaldehyde. Retrieved from .

  • Cayman Chemical. (2020). Indole-3-carboxaldehyde Product Information & Solubility Data. Retrieved from .

  • Somei, M., et al. (1994).[1] Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 38, 273-276.[1][4] Retrieved from .

  • Shakeel, F., et al. (2023).[1][5] Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28, 7110.[1][5] (Demonstrates DMSO cosolvent thermodynamics for lipophilic drugs). Retrieved from .

  • Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (Reference for Pyridine pKa ~5.2).[6] Retrieved from .

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-Pyridyl Indole Aldehyde

Welcome to the Technical Support Center for the chromatographic purification of basic heterocyclic aldehydes. Purifying 5-bromo-2-pyridyl indole aldehyde via normal-phase flash column chromatography presents a unique phy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of basic heterocyclic aldehydes. Purifying 5-bromo-2-pyridyl indole aldehyde via normal-phase flash column chromatography presents a unique physicochemical challenge. The molecule possesses a highly polar, oxidation-sensitive aldehyde moiety, a hydrogen-bonding indole core, and a basic 5-bromo-2-pyridyl substituent.

While the primary retention mechanism on silica gel is hydrophobic/polar partitioning, the basic pyridine nitrogen readily engages in secondary ion-exchange interactions with the Brønsted acidic silanol groups (Si-OH) on standard silica gel[1]. This dual-retention behavior leads to severe peak tailing, band broadening, and poor recovery[2]. This guide provides a mechanistic, self-validating approach to overcoming these specific challenges.

Purification Logic & Experimental Workflow

The following decision matrix illustrates the causal pathways for selecting the correct chromatographic conditions based on the compound's real-time behavior on silica.

PurificationWorkflow Start Crude Mixture (5-Bromo-2-Pyridyl Indole Aldehyde) TLC 2D TLC Validation (Check Silica Stability) Start->TLC Decision Degradation or Severe Tailing? TLC->Decision Deactivate Silica Deactivation (Flush with 1-3% TEA) Decision->Deactivate Yes (Tailing) AltPhase Alternative Phase (KP-NH or Basic Alumina) Decision->AltPhase Yes (Degradation) Standard Standard Silica (Hexane/EtOAc) Decision->Standard No (Stable) Load Dry Loading (Adsorb on Celite) Deactivate->Load AltPhase->Load Standard->Load Elute Gradient Elution (Monitor UV 254 nm) Load->Elute Pure Pure Target Compound Elute->Pure

Logical workflow for optimizing the purification of basic heterocyclic aldehydes.

Quantitative Data: Solvent System Optimization

To achieve optimal resolution, the solvent system must suppress secondary interactions. The table below summarizes the causality behind different mobile phase choices and their empirical outcomes.

Solvent SystemAdditiveTarget RfPeak ShapeMechanistic Observation
Hexane / EtOAc (7:3)None0.15–0.40Severe TailingUnshielded acidic silanols bind the basic pyridyl nitrogen, causing a secondary retention mechanism[1].
Hexane / EtOAc (7:3) 1% TEA 0.30 Sharp / Symmetrical TEA neutralizes Brønsted acidic sites on silica, allowing pure partition-based elution[3].
DCM / MeOH (95:5)None0.20–0.50Moderate TailingProtic solvent disrupts H-bonding but fails to fully mask the underlying silanol activity[4].
H2O / MeCN (Gradient)0.1% Formic AcidN/A (C18)Sharp / SymmetricalProtonation of the pyridine ring enhances reversed-phase separation from neutral impurities[4].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; each step includes a built-in verification mechanism to ensure the integrity of the target compound before proceeding.

Step 1: 2D TLC Validation & Stationary Phase Selection
  • Action: Spot the crude mixture in the corner of a square TLC plate. Develop in Hexane/EtOAc (7:3). Dry the plate, rotate it 90 degrees, and develop again in the same solvent[5].

  • Causality & Validation: This step validates compound stability. If the compound is stable, the final spot will lie perfectly on the diagonal axis. If off-diagonal spots appear, the aldehyde is undergoing acid-catalyzed decomposition on the silica[5]. If decomposition is observed, abandon standard silica and proceed to an amine-functionalized stationary phase[6].

Step 2: Column Deactivation (Silanol Suppression)
  • Action: Prepare a slurry of 230-400 mesh silica gel in Hexane containing 1–2% Triethylamine (TEA). Pack the column and flush it with one full column volume of this TEA-spiked solvent[7].

  • Causality: TEA acts as a competing base. It floods the negatively charged surface sites with positively charged triethylammonium ions, effectively neutralizing the column and blocking the basic 5-bromo-2-pyridyl nitrogen from binding[3][8].

Step 3: Dry Loading
  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add Celite or deactivated silica (1:2 mass ratio to the crude). Evaporate under reduced pressure to yield a free-flowing powder. Load this evenly onto the column's sand layer[9].

  • Causality: 5-bromo-2-pyridyl indole aldehyde has poor solubility in non-polar eluents (like Hexane). Liquid loading in DCM would cause immediate band broadening. Dry loading ensures a narrow, highly concentrated initial band, maximizing theoretical plates[9].

Step 4: Gradient Elution & Fractionation
  • Action: Elute using a gradient from 10% to 40% EtOAc in Hexane (maintaining 1% TEA throughout). Monitor fractions via UV at 254 nm.

  • Validation: The highly conjugated indole-pyridyl system is strongly UV-active[5]. Confirm the purity of the pooled fractions via LC-MS or 1H-NMR before solvent removal to prevent concentrating co-eluted impurities.

Troubleshooting Guides & FAQs

Q1: Why does my product streak down the entire length of the TLC plate and column, resulting in highly dilute fractions? A1: This is a classic symptom of secondary retention. While your primary retention is hydrophobic/polar partitioning, the basic nitrogen on the 5-bromo-2-pyridyl ring acts as a Lewis base and interacts strongly with the Brønsted acidic silanol groups (Si-OH) on the silica gel[4][6].

  • Solution: Add 1-2% triethylamine (TEA) to your mobile phase. TEA is a competing amine that preferentially binds to and neutralizes the acidic silanols, allowing your target molecule to elute in a tight, symmetrical band[3][10].

Q2: I added TEA to the eluent, but my compound is still degrading on the column (low mass recovery). What is the alternative? A2: If deactivating the silica is insufficient, the aldehyde moiety is likely undergoing acid-catalyzed degradation or oxidation due to the inherent nature of the silica matrix.

  • Solution: Switch the stationary phase entirely. Use amine-functionalized silica (e.g., KP-NH) or neutral alumina. Amine-functionalized silica inherently masks the acidic sites and provides a basic environment, eliminating the need for mobile phase modifiers and protecting the sensitive aldehyde[4][6].

Q3: How can I separate the target product from unreacted indole starting material? Their Rf values are nearly identical on normal-phase silica. A3: When normal-phase partition fails due to similar polarities, you must exploit the difference in basicity. The 5-bromo-2-pyridyl group introduces a basic site not present in the unsubstituted indole starting material (which is often leftover from Vilsmeier-Haack formylation steps)[11][12].

  • Solution: Transition to Reversed-Phase (C18) Flash Chromatography. Use a mobile phase of Water/Acetonitrile buffered with 0.1% formic acid. The acidic modifier will protonate the pyridyl nitrogen, drastically reducing its hydrophobicity and causing it to elute much earlier than the neutral indole starting material[4][9].

Q4: My compound crystallized inside the column during elution, halting the flow. How do I prevent this? A4: The 5-bromo-2-pyridyl indole aldehyde can exhibit poor solubility in hexane-heavy solvent mixtures, leading to on-column precipitation.

  • Solution: Ensure you are strictly using the dry loading technique described in the protocol. If precipitation still occurs during elution, switch your non-polar solvent from Hexane to Dichloromethane (DCM), running a DCM/Ethyl Acetate gradient. While DCM runs slower on silica, its superior solvating power prevents on-column crystallization[7].

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex
  • Peak Tailing in HPLC - Element Lab Solutions
  • Purification of Organic Compounds by Flash Column Chrom
  • Tips for Flash Column Chrom
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem
  • Successful Flash Chromatography - King Group (Wake Forest University)
  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1)
  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxyl

Sources

Optimization

Overcoming steric hindrance in 2-(pyridin-3-yl) indole functionalization

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-(pyridin-3-yl) indole. The inherent steric hindrance posed by the bulky pyridin-3...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-(pyridin-3-yl) indole. The inherent steric hindrance posed by the bulky pyridin-3-yl substituent at the C2 position of the indole ring presents a significant synthetic challenge. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities and achieve successful functionalization.

Introduction: The Challenge of Steric Hindrance

The 2-(pyridin-3-yl) indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. However, its functionalization is often hampered by the steric bulk of the pyridin-3-yl group, which can impede catalyst access to adjacent reactive sites on the indole ring. This guide will explore strategies to overcome this steric hindrance, focusing on modern synthetic methodologies like directed C-H functionalization.

Troubleshooting and FAQs

Here we address common issues encountered during the functionalization of 2-(pyridin-3-yl) indole and similar sterically hindered substrates.

Question 1: I am observing low to no yield in my C-H functionalization reaction at the C3 position of 2-(pyridin-3-yl) indole. What are the likely causes and how can I improve the outcome?

Answer:

Low reactivity at the C3 position is a classic problem stemming from the steric shielding by the C2-pyridinyl group. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

  • Inadequate Catalyst System: The choice of catalyst is paramount. For sterically demanding substrates, catalysts with high activity and tolerance for steric bulk are necessary.

    • Recommendation: Consider switching to a more robust catalytic system. Rhodium(III) and Ruthenium(II) catalysts have shown promise in the C-H functionalization of hindered indoles.[1] These systems can operate through different mechanisms that may be less sensitive to steric effects.

  • Ineffective Directing Group: If you are employing a directing group strategy, its ability to coordinate with the metal center and position it for C-H activation is critical.

    • Recommendation: The use of a removable directing group on the indole nitrogen can be highly effective. Groups like the pyrimidyl or picolinamide can effectively direct functionalization to specific positions. An N-methoxy amide group has also been shown to be a robust directing group that can promote the in situ generation of the active catalyst.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and additives can significantly influence the reaction outcome.

    • Recommendation: A thorough optimization of reaction conditions is crucial. High temperatures are often required to overcome the activation barrier. Solvents like 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP) can be beneficial.[3] The addition of a silver salt co-catalyst can also enhance reactivity.[4]

dot

G cluster_problem Problem: Low Yield at C3 cluster_solutions Troubleshooting Steps P Low to No C3 Functionalization S1 Evaluate Catalyst System (e.g., Rh(III), Ru(II)) P->S1 Cause: Inefficient Catalyst S2 Optimize Directing Group (e.g., Pyrimidyl, N-methoxy amide) P->S2 Cause: Poor Direction S3 Screen Reaction Conditions (Temp, Solvent, Additives) P->S3 Cause: Suboptimal Conditions

Caption: Troubleshooting workflow for low C3 functionalization yield.

Question 2: My reaction is producing a mixture of regioisomers, with functionalization occurring at undesired positions on the indole ring. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a common challenge in indole chemistry. The inherent electronic properties of the indole ring can lead to reactivity at multiple positions.

  • Directing Group Strategy: This is the most powerful tool for controlling regioselectivity. By installing a directing group at a specific position, you can force the catalyst to functionalize an adjacent C-H bond.

    • C2-Functionalization: A directing group on the indole nitrogen, such as a pyridyl or pyrimidyl group, can effectively direct functionalization to the C2 position.[5][6]

    • C4-Functionalization: An aldehyde or amide group at the C3 position can direct functionalization to the C4 position.[3][4][7]

    • C7-Functionalization: While less common, specific directing groups and catalytic systems can achieve functionalization at the C7 position.

  • Catalyst Control: In some cases, the choice of catalyst can influence the regioselectivity even without a strong directing group. Different metals and ligands can have different intrinsic preferences for certain C-H bonds.

  • Substrate Modification: Modifying the electronic properties of the indole ring through the installation of electron-withdrawing or electron-donating groups can also influence the regioselectivity of the reaction.

dot

G cluster_functionalization Regioselective C-H Functionalization Indole 2-(Pyridin-3-yl) Indole C2 C2 Position Indole->C2 N-Directing Group (e.g., Pyridyl) C3 C3 Position Indole->C3 Inherent Reactivity (Sterically Hindered) C4 C4 Position Indole->C4 C3-Directing Group (e.g., Aldehyde)

Caption: Strategies for controlling regioselectivity in indole functionalization.

Question 3: I am struggling to functionalize the pyridine ring of 2-(pyridin-3-yl) indole. What methods are available for this transformation?

Answer:

The functionalization of the electron-deficient pyridine ring presents its own set of challenges. Direct C-H functionalization of pyridines is an active area of research.[8][9]

  • Minisci-Type Reactions: For the introduction of alkyl or acyl groups, radical-based Minisci-type reactions are often effective. These reactions typically proceed with high regioselectivity at the C2 and C4 positions of the pyridine ring.

  • Directed C-H Functionalization: Similar to the indole ring, directing groups can be installed on the pyridine nitrogen to direct functionalization to specific positions.

  • Transition Metal-Catalyzed Cross-Coupling: If a handle is present on the pyridine ring (e.g., a halogen), traditional cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig can be employed to introduce a wide variety of functional groups.

  • One-Pot N-Alkylation and Functionalization: A recent strategy involves the in-situ N-alkylation of the pyridine to form a pyridinium salt, which activates the ring for nucleophilic attack.[10] This allows for a one-pot functionalization with a range of nucleophiles.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed C4-Alkenylation of a C3-Aldehyde Directed Indole

This protocol is adapted from a procedure for the regioselective functionalization of indoles at the C4 position using an aldehyde as a directing group.[4]

Materials:

  • 1-Benzyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

  • [Ru(p-cymene)Cl2]2

  • AgSbF6

  • Acrylate (e.g., methyl acrylate)

  • 1,2-Dichloroethane (DCE)

  • Cu(OAc)2·H2O (for certain acrylates)

Procedure:

  • To an oven-dried screw-cap vial, add 1-benzyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde (1 equiv), [Ru(p-cymene)Cl2]2 (10 mol %), and AgSbF6 (20 mol %).

  • Add the acrylate (4 equiv) and 1,2-dichloroethane (2 mL).

  • If using a less reactive acrylate, add Cu(OAc)2·H2O (1 equiv).

  • Seal the vial and heat the reaction mixture at 120 °C for 8–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-alkenylated product.

ReagentMolar Equiv.Concentration
Indole Substrate1-
[Ru(p-cymene)Cl2]20.1-
AgSbF60.2-
Acrylate4-
DCE-0.2 M

Table 1: Reagent stoichiometry for Ru-catalyzed C4-alkenylation.

Protocol 2: Palladium-Catalyzed C4-Arylation of a Free (NH) Indole with a C3-Formyl Directing Group

This protocol is based on a method for the Pd(II)-catalyzed C-H arylation of free (NH) indoles.[3]

Materials:

  • 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde

  • Pd(OAc)2

  • Aryl iodide

  • AgOAc

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a reaction tube, combine 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde (0.40 mmol), Pd(OAc)2 (10 mol %), the aryl iodide (0.80 mmol), and AgOAc (0.80 mmol).

  • Add HFIP (1 mL) and TFA (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture at a temperature between 100-130 °C. The optimal temperature may need to be determined empirically.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C4-arylated indole.

ComponentAmountRole
Indole Substrate0.40 mmolStarting Material
Pd(OAc)210 mol %Catalyst
Aryl Iodide0.80 mmolCoupling Partner
AgOAc0.80 mmolOxidant
HFIP1 mLSolvent
TFA1 mLAdditive

Table 2: Reaction conditions for Pd-catalyzed C4-arylation.

References

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Available at: [Link]

  • Catalysts and directing groups explored in the C−H activation of indole... ResearchGate. Available at: [Link]

  • Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. Available at: [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]

  • Catalytic functionalization of indoles in a new dimension. PubMed. Available at: [Link]

  • Myoglobin‐Catalyzed C−H Functionalization of Unprotected Indoles. University of Rochester. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. NIH. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. OUCI. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu. Available at: [Link]

  • Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. ACS Omega. Available at: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available at: [Link]

  • Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. PMC. Available at: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available at: [Link]

  • C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. Available at: [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. Available at: [Link]

  • Overcoming the limitations of directed C-H functionalizations of heterocycles. PubMed. Available at: [Link]

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. Available at: [Link]

  • New Perspectives in the Indole Ring Functionalization Using 2‐Indolylmethanols. UNICAM. Available at: [Link]

  • Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. PMC. Available at: [Link]

Sources

Troubleshooting

Optimization of reaction conditions for indole-3-carbaldehyde derivatives

Technical Support Center: Indole-3-Carbaldehyde Derivative Synthesis Status: Operational Ticket ID: IND-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole-3-Carbaldehyde Derivative Synthesis

Status: Operational Ticket ID: IND-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the optimization hub for indole-3-carbaldehyde derivatives. This guide addresses the specific "pain points" of synthesizing and derivatizing this scaffold. Unlike standard textbook procedures, this documentation focuses on the causality of failure—why reactions turn to tar, why yields drop during quenching, and how to force regioselectivity.

Module 1: The Vilsmeier-Haack Protocol (Core Synthesis)

The industry standard for introducing a formyl group at the C3 position is the Vilsmeier-Haack reaction. However, it is notorious for thermal runaways and difficult workups.

Troubleshooting Guide: Low Yields & Tar Formation

Q: My reaction mixture turned into a black, insoluble tar. What happened? A: You likely experienced an uncontrolled exotherm during the Vilsmeier reagent formation or the addition of the indole.

  • The Mechanism: The reaction between POCl

    
     and DMF generates the chloroiminium ion (Vilsmeier reagent).[1] This step is highly exothermic. If the temperature exceeds 10°C during this phase, the reagent can self-polymerize or degrade.
    
  • Corrective Protocol:

    • Cool anhydrous DMF to 0°C.

    • Add POClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C.
      
    • The "Pink" Indicator: A properly formed reagent often turns a pale pink or orange. If it turns dark brown immediately, discard and restart with drier reagents.

Q: I see full conversion on TLC, but after workup, my yield is <40%. Where did the product go? A: The product was likely lost during the quenching step due to improper pH control.

  • The Science: The intermediate is an iminium salt, which is water-soluble. It must be hydrolyzed to the aldehyde (water-insoluble) to precipitate. If the quench is too acidic, the product remains protonated and stays in the aqueous layer. If too basic (pH > 12) and hot, the aldehyde can undergo Cannizzaro disproportionation.

  • Optimization Strategy:

    • Quench: Pour the reaction mixture onto crushed ice/sodium acetate (buffer).

    • Target pH: Adjust to pH 7–8 using 5M NaOH slowly while keeping the mixture cold (< 20°C).

    • Observation: The solution should transition from clear red (iminium) to a yellow/white precipitate (aldehyde).

Visual Workflow: Vilsmeier-Haack Mechanism

VilsmeierMechanism Reagents POCl3 + DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Reagents->Vilsmeier 0°C, Exothermic Intermediate Iminium Salt (Water Soluble) Vilsmeier->Intermediate + Indole, Heat (80°C) Indole Indole Substrate Indole->Intermediate Hydrolysis Hydrolysis (Ice/NaOH, pH 7-8) Intermediate->Hydrolysis Quench Product Indole-3-Carbaldehyde (Precipitate) Hydrolysis->Product Precipitation

Figure 1: Critical path for Vilsmeier-Haack formylation. Note the transition from water-soluble intermediate to insoluble product depends strictly on hydrolysis pH.

Module 2: Regioselectivity (C3 vs. N1)

Q: I am observing N-formylation (N1) instead of C-formylation (C3). How do I fix this? A: Indoles are ambident nucleophiles. While C3 is thermodynamically favored due to the preservation of aromaticity in the benzene ring, N1 attack can occur under specific conditions.

Comparative Analysis: Regiocontrol Factors

ParameterC3-Formylation (Desired)N1-Formylation (Side Product)
Electronic Driver High electron density at C3 (enamine-like character).Deprotonation of N-H creates a hard nucleophile.
Solvent Influence DMF (Standard).[2] Promotes soft-soft interaction.THF/Ethers with strong bases promote N-attack.
Temperature High (>60°C) allows thermodynamic equilibration to C3.Low (<0°C) can kinetically trap the N-acylated product.
Corrective Action Ensure temperature reaches 80-90°C during the reaction phase to reverse any kinetic N-attack.Use a bulky protecting group (e.g., Boc, Tosyl) on N1 if C3 selectivity is impossible.

Module 3: Downstream Derivatization (Knoevenagel Condensation)

Once the aldehyde is synthesized, the next step is often condensation with active methylene compounds (e.g., malononitrile, barbituric acid) to create bioactive derivatives.

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Adding more catalyst often degrades the product. The issue is usually reversibility or solubility .

  • The Fix (Solvent Engineering):

    • Standard: Ethanol with catalytic piperidine.[2]

    • Green Alternative: Use Water with a surfactant (e.g., 10 mol% Sodium Dodecyl Sulfate - SDS). The hydrophobic effect accelerates the reaction by forcing organic reactants together in micelles, often pushing conversion to >95% without heat [1].

    • Ionic Liquids: Use [BMIM][BF4] as both solvent and catalyst for difficult substrates.

Q: My product is "oiling out" instead of crystallizing. A: This is common with indole derivatives due to strong intermolecular pi-stacking preventing crystal lattice formation.

  • Protocol:

    • Evaporate the organic solvent (usually Ethanol/DCM).

    • Redissolve in a minimum amount of hot Ethyl Acetate.

    • Add n-Hexane dropwise until the solution turns slightly turbid.

    • Sonication: Place the flask in a sonicator bath for 5 minutes. This disrupts the "oil" phase and induces nucleation.

Module 4: Purification Decision Tree

Avoid running a column if possible. Indole aldehydes and their Schiff base derivatives are prone to streaking on silica due to their basic nitrogen.

PurificationTree Start Crude Reaction Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Oil Sticky Oil / Gum State->Oil Wash Triturate with Cold Ethanol/Water (1:1) Solid->Wash Sonication Sonicate with Hexane/Et2O Oil->Sonication Pure High Purity (>95%) Wash->Pure Recryst Recrystallize (MeOH or DMF/Water) Wash->Recryst If Impure Precipitates Solid Forms? Sonication->Precipitates Precipitates->Solid Yes Column Flash Chromatography (Neut. Alumina preferred over Silica) Precipitates->Column No

Figure 2: Logic flow for purifying indole-3-carbaldehyde derivatives, prioritizing non-chromatographic methods to prevent degradation.

References

  • Green Synthesis in Water

    • Title: Sodium lauryl sulfate (SDS)-catalyzed synthesis of 3-substituted indoles in water.[3]

    • Source: Royal Society of Chemistry (RSC) / Synlett.
    • URL:[Link]

  • Vilsmeier-Haack Optimization

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[4]

    • Source: Organic Syntheses (2024).[4][5]

    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Regiodivergent N1- and C3- Carboxylation of Indoles.[6][7][8]

    • Source: ChemRxiv (2026).
    • URL:[Link]

  • Derivatization Protocols

    • Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[9][10]

    • Source: ACG Public
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Indole Aldehyde Synthesis

Welcome to the Technical Support Center for indole aldehyde synthesis. The formylation of indole to produce indole-3-carboxaldehyde is most commonly achieved via the Vilsmeier-Haack reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole aldehyde synthesis. The formylation of indole to produce indole-3-carboxaldehyde is most commonly achieved via the Vilsmeier-Haack reaction. While this transformation is a cornerstone of alkaloid synthesis and drug development, researchers frequently encounter stalled conversion rates, tarry byproducts, or poor isolated yields.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we synthesize field-proven protocols with mechanistic causality, ensuring that every step of your workflow becomes a self-validating system.

Section 1: Mechanistic Causality & Reaction Workflow

To troubleshoot effectively, one must understand the causality driving the reaction. The Vilsmeier-Haack formylation relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Because this reagent is exceptionally moisture-sensitive, any trace water will prematurely hydrolyze the electrophile, halting conversion before it begins[1].

Following electrophilic aromatic substitution at the nucleophilic C-3 position of the indole, a stable iminium salt intermediate is formed. The reaction is not complete until this intermediate undergoes rigorous aqueous basic hydrolysis to yield the final aldehyde[2]. If hydrolysis is incomplete, the water-soluble iminium salt is lost during organic extraction, leading to artificially low yields[1].

VH_Mechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0-5 °C, 30 min Attack Electrophilic Attack at C-3 Vilsmeier->Attack Indole Indole Substrate Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium 20-30 °C, then heat Hydrolysis Aqueous Basic Hydrolysis (NaOH / Ice) Iminium->Hydrolysis Rate-limiting if incomplete Product Indole-3-carboxaldehyde Hydrolysis->Product pH > 9, 1h

Key steps and intermediates in the Vilsmeier-Haack formylation of indole.

Section 2: Self-Validating Experimental Protocol

The following methodology is adapted from validated Organic Syntheses procedures[3]. It is designed as a self-validating system: specific visual cues at each stage confirm the success of the prior step, allowing you to abort or adjust before committing to the full workup.

Step 1: Generation of the Vilsmeier Reagent

  • Procedure: In a flame-dried, 3-neck flask under an argon atmosphere, cool anhydrous DMF (3.0 equiv) to 0–5 °C in an ice-salt bath. Add freshly distilled POCl₃ (1.1 equiv) dropwise over 30 minutes.

  • Causality & Validation: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents localized overheating. A successful formation is visually validated by the development of a pale pinkish or yellowish tint in the solution[3].

Step 2: Indole Addition and Electrophilic Attack

  • Procedure: Dissolve indole (1.0 equiv) in anhydrous DMF and add it dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 10 °C. Once the addition is complete, heat the mixture to 35–40 °C (or up to 100 °C depending on substrate deactivation) for 1 hour.

  • Causality & Validation: Keeping the temperature low during addition prevents the exothermic polymerization of indole. As the reaction proceeds, the solution should transition into an opaque, canary-yellow paste, confirming the successful formation and precipitation of the iminium salt intermediate[2][3].

Step 3: Hydrolysis and Isolation

  • Procedure: Quench the yellow paste by carefully adding crushed ice, producing a clear, cherry-red aqueous solution. Transfer this solution to a vigorously stirring bath of aqueous NaOH (maintaining pH > 9). Stir for an additional 45 minutes as the product precipitates.

  • Causality & Validation: The cherry-red solution indicates a soluble iminium species. The highly basic environment drives the hydrolysis of the iminium salt to the aldehyde. Incomplete stirring or insufficient pH here is the primary cause of low isolated yields[1].

Section 3: Quantitative Diagnostic Data

Use the following table to benchmark your reaction parameters against expected outcomes and identify failure modes based on visual symptoms.

Reaction ParameterOptimal ConditionIndicator of SuccessTroubleshooting Symptom (Failure Mode)
Reagent Quality Freshly distilled POCl₃, Anhydrous DMFPale pink/yellow Vilsmeier complexNo color change; unreacted indole recovered[1]
Addition Temperature 0–5 °C (Vilsmeier), < 10 °C (Indole)Controlled exothermDark brown/black tarry mixture (Polymerization)[2]
Reaction Phase 35–40 °C for 1 hourOpaque, canary-yellow pasteClear solution (Failed iminium precipitation)[3]
Hydrolysis pH & Time pH > 9 (using 2M NaOH), 45+ minsCherry-red solution turning to precipitateHigh iminium by TLC, low aldehyde yield[1]
Section 4: Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, and I recover unreacted indole. What is the primary cause? A: The most common culprit is moisture contamination or degraded reagents. The Vilsmeier reagent (chloroiminium ion) reacts preferentially with water. If your DMF is old, it may have decomposed to contain dimethylamine and water, which immediately quenches the POCl₃[1]. Actionable Fix: Use rigorously anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame-dried and the reaction is maintained under an argon or nitrogen atmosphere.

Q2: Instead of a canary-yellow paste, my reaction mixture turns into a dark, tarry substance. Why? A: Darkening or tar formation is a classic indicator of thermal decomposition or indole polymerization[2]. The reaction between DMF and POCl₃, as well as the subsequent electrophilic attack, are highly exothermic. Actionable Fix: Strictly control the addition rate of POCl₃ and the indole solution. Ensure the internal temperature does not exceed 10 °C during the addition phase. If scaling up, use an internal thermometer and a robust cooling bath.

Q3: TLC indicates complete consumption of the starting indole, but my isolated yield of indole-3-carboxaldehyde is very low. Where is my product? A: If the indole is consumed but the aldehyde is missing, the reaction is likely trapped at the iminium salt intermediate stage. This salt is highly water-soluble and will remain in the aqueous phase during extraction if not fully hydrolyzed[1]. Actionable Fix: Extend the hydrolysis time. Ensure the quenching solution is sufficiently basic (pH > 9) by using 2M NaOH, and stir vigorously for at least 45–60 minutes at room temperature before attempting isolation or extraction.

Q4: I am trying to formylate an indole with an electron-withdrawing group (e.g., a halogen or ester), but the standard Vilsmeier-Haack conditions fail. How can I improve conversion? A: Electron-withdrawing groups deactivate the indole ring, significantly reducing its nucleophilicity at the C-3 position. Standard POCl₃/DMF conditions are often too mild for these deactivated substrates, leading to sluggish kinetics and low yields[4][5]. Actionable Fix: You may need to increase the reaction temperature (e.g., heating to 60–80 °C) or employ alternative catalytic systems. Recent advancements utilize P(III)/P(V)=O redox cycling[6] or transition metal catalysts (such as Cu(II) or Ni(II)) to accelerate the formylation of deactivated indoles[5].

Troubleshooting_Tree Start Issue: Low Aldehyde Yield TLC TLC Analysis of Reaction Start->TLC Unreacted Unreacted Indole Present TLC->Unreacted Consumed Indole Consumed, No Aldehyde TLC->Consumed Tars Baseline Tars / Multiple Spots TLC->Tars Moisture Check for Moisture / Degraded POCl3 Unreacted->Moisture Fix1 Use rigorously anhydrous conditions Moisture->Fix1 Hydrolysis Incomplete Iminium Hydrolysis Consumed->Hydrolysis Fix2 Extend hydrolysis time at pH > 9 Hydrolysis->Fix2 Temp Thermal Decomposition / Polymerization Tars->Temp Fix3 Strict temperature control (< 10 °C) Temp->Fix3

Diagnostic decision tree for troubleshooting low yields in indole formylation.

References
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. orgsyn.org.
  • indole-3-aldehyde - Organic Syntheses. orgsyn.org.
  • Vilsmeier-Haack Reaction Technical Support Center - Benchchem. benchchem.com.
  • reaction condition modifications for indole-3-carboxaldehyde synthesis - Benchchem. benchchem.com.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole - ResearchGate.

Sources

Troubleshooting

Technical Support Center: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

A Guide to Understanding and Managing Solution Stability for Researchers Welcome to the technical support resource for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Solution Stability for Researchers

Welcome to the technical support resource for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound in experimental settings. As Senior Application Scientists, we have synthesized data from the literature and field experience to create a resource that not only provides protocols but also explains the chemical principles behind them.

The reliability of your experimental data is directly linked to the stability of your reagents. 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, like many complex heterocyclic molecules, is susceptible to various degradation pathways in solution. Understanding these vulnerabilities is the first step toward mitigating them and ensuring reproducible, high-quality results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound.

Q1: My solution of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is changing color, often turning yellow or brown. What is happening?

This is a classic sign of degradation. The indole nucleus is electron-rich and susceptible to oxidation, a process that can be accelerated by air, light, and certain solvents.[1] The aldehyde functional group can also oxidize to the corresponding carboxylic acid.[1] This color change indicates the formation of chromophoric degradation products and signals a compromised sample.

Q2: I am observing multiple or shifting peaks in my HPLC/LC-MS analysis. What are the potential causes?

There are several possibilities, often related to instability:

  • Degradation Products: The new peaks are likely degradation products resulting from oxidation, photodegradation, or hydrolysis.[2]

  • On-Column Degradation: The compound may be unstable under the analytical conditions, especially if the mobile phase is highly acidic or basic.[3]

  • Autosampler Instability: If samples are left in the autosampler for extended periods, they can degrade due to exposure to light and ambient temperature.[2][3]

  • Tautomers or Isomers: While less common for this specific structure, some indole derivatives can exist as stable tautomers that may appear as separate peaks.[2]

Q3: What are the recommended solvents for preparing stock solutions?

For initial dissolution, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are recommended.[4] The solubility in these solvents is typically high. For aqueous-based experiments, it is best to first dissolve the compound in DMSO to create a concentrated stock and then dilute it into your aqueous buffer or media.[4] It is critical to note that aqueous solutions should not be stored for long periods, as water can facilitate hydrolysis. [4]

Q4: What are the optimal long-term storage conditions for my stock solution?

To maximize the shelf-life of your stock solution:

  • Temperature: Store aliquots at -20°C or, preferably, -80°C .[4][5]

  • Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[1][4]

  • Light: Always store solutions in amber vials or containers wrapped in aluminum foil to protect against light-catalyzed degradation.[1][6]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6]

Q5: How does the pH of my solution impact the stability of this compound?

The pH of the medium is a critical factor.[7]

  • Acidic Conditions (pH < 6): Can catalyze the hydrolysis of the aldehyde group and may lead to other acid-catalyzed degradation pathways of the indole ring.[6] The pyridyl nitrogen can also be protonated, which may alter solubility.

  • Alkaline Conditions (pH > 8): Can also promote degradation. The indole ring, in particular, may be more susceptible to oxidation under basic conditions.[6] For most applications, maintaining a neutral pH range (6.8-7.4) is advisable to balance stability and solubility.[6][8]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed approach to diagnosing and solving complex stability issues.

Problem 1: Precipitate Forms Upon Dilution into Aqueous Buffer
  • Observation: A clear DMSO stock solution becomes cloudy or forms a visible precipitate immediately or over time after being diluted into a buffer (e.g., PBS) or cell culture medium.

  • Causality: This is a solubility issue. While highly soluble in pure DMSO, the compound is sparingly soluble in aqueous solutions.[4] When the DMSO concentration drops significantly upon dilution, the compound can crash out of the solution. Storing diluted aqueous solutions at lower temperatures (e.g., 4°C) can further decrease solubility.[6]

  • Solutions & Validating Actions:

    • Prepare Fresh: Always prepare working aqueous dilutions immediately before use from the DMSO stock. Do not store dilute aqueous solutions.[4]

    • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is high enough to maintain solubility but low enough to not affect your experimental system. A final concentration of 0.1-0.5% DMSO is generally well-tolerated.

    • Gentle Warming: If a precipitate forms, you can try gentle warming (e.g., to 37°C) and vortexing to redissolve it. However, use this method with caution as heat can accelerate degradation.[6] Always visually inspect for complete dissolution before use.

Problem 2: Rapid Loss of Compound Activity in Biological Assays
  • Observation: The compound shows high initial activity, but the effect diminishes rapidly over the course of a multi-hour or multi-day experiment.

  • Causality: This points to degradation within the assay medium. Potential causes include:

    • Oxidation: Cell culture media are typically oxygen-rich environments.

    • Photodegradation: Standard laboratory lighting, especially in tissue culture hoods, can be sufficient to degrade light-sensitive compounds.[9] The bromo-substituent can increase this sensitivity.[6]

    • Adsorption: The compound may adsorb to the surface of plastic labware (e.g., multi-well plates), reducing its effective concentration.

  • Solutions & Validating Actions:

    • Run a Control Experiment: Incubate the compound in the complete assay medium without cells under the exact same experimental conditions (time, temperature, light exposure). Periodically take samples and analyze the compound's concentration by HPLC to quantify its stability.

    • Minimize Light Exposure: Conduct experiments in the dark or under low-light conditions. Use amber or foil-wrapped plates and media bottles.[6]

    • Use Antioxidants (with caution): In some cell-free assays, adding a small amount of an antioxidant like BHT might be possible, but this is generally not feasible for cell-based work due to potential biological effects.[10]

Summary of Key Stability Factors and Mitigation Strategies
FactorUnderlying MechanismMitigation Strategy
Oxidation The electron-rich indole ring and aldehyde group are susceptible to reaction with atmospheric or dissolved oxygen, forming inactive byproducts.[1]Store solid and solutions under an inert atmosphere (argon or nitrogen).[4] Degas solvents before use. Prepare fresh solutions for each experiment.
Light (Photodegradation) Bromo-substituted aromatic compounds can absorb UV and visible light, leading to bond cleavage and radical-mediated degradation.[6][11]Store solid and solutions in amber, light-blocking containers.[1] Minimize exposure to ambient light during experimental procedures.
pH Acidic or basic conditions can catalyze hydrolysis of the aldehyde or degradation of the indole ring system.[7][12]Maintain aqueous solutions within a neutral pH range (6-8).[6] Avoid prolonged exposure to strongly acidic or basic conditions.
Temperature Higher temperatures increase the rate of all chemical degradation reactions.[1]Store stock solutions at -20°C or -80°C.[5] Avoid excessive heating when dissolving the compound.
Solvent Protic solvents (especially water) can participate in hydrolysis reactions. Purity of organic solvents is also critical.Use high-purity, anhydrous solvents (e.g., DMSO) for stock solutions.[6] Prepare aqueous working solutions immediately before use and do not store them.[4]
Experimental Protocols
Protocol 1: Preparation and Storage of a Concentrated Stock Solution

This protocol describes the best practices for preparing a stable, concentrated stock solution.

  • Equilibration: Allow the vial of solid 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of the compound and transfer it to a sterile, amber glass vial with a PTFE-lined cap.

  • Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (not exceeding 37°C) can be applied if necessary, but avoid it if possible.[6]

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds.

  • Aliquoting & Storage: Immediately cap the vial tightly and aliquot the stock solution into smaller, single-use amber microcentrifuge tubes. Store these aliquots at -80°C for long-term stability.[5]

Protocol 2: General Purpose HPLC Method for Stability Assessment

This method provides a starting point for monitoring the purity and degradation of the compound. It should be optimized for your specific instrumentation.[2][13]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B to 90% B

    • 5-8 min: Hold at 90% B

    • 8-9 min: 90% B to 10% B

    • 9-12 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at wavelengths relevant to the indole chromophore (e.g., 254 nm, 280 nm, and 310 nm) to detect the parent compound and potential degradants.

Visualized Workflows and Pathways
Troubleshooting Workflow for Compound Instability

start Inconsistent Results or Visible Degradation check_purity Step 1: Confirm Initial Purity (HPLC/LC-MS) start->check_purity issue Is initial purity >95%? check_purity->issue storage Step 2: Review Storage & Handling of Solid/Stock issue->storage Yes re_purify Action: Re-purify or Source New Batch issue->re_purify No storage_q Stored cold, dark, dry, inert atmosphere? storage->storage_q solution Step 3: Investigate Solution Phase Stability storage_q->solution Yes correct_storage Action: Implement Best Storage Practices (Protocol 1) storage_q->correct_storage No solution_q Aqueous solution stored? solution->solution_q assay Step 4: Assess Stability in Assay Conditions solution_q->assay No fresh_solution Action: Prepare Fresh Aqueous Dilutions solution_q->fresh_solution Yes run_control Action: Run Stability Control (Compound in Media w/o Cells) assay->run_control end Problem Resolved re_purify->end correct_storage->end fresh_solution->end run_control->end

Caption: A logical workflow for troubleshooting instability issues.

Potential Degradation Pathways

cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis parent 5-Bromo-2-(pyridin-3-yl) -1H-indole-3-carbaldehyde oxidized_aldehyde Formation of Carboxylic Acid parent->oxidized_aldehyde [O] (Air, Peroxides) oxidized_ring Oxindole/Dioxindole Formation parent->oxidized_ring [O] dehalogenation De-bromination (Radical Intermediates) parent->dehalogenation hv (UV/Visible Light) polymerization Polymerization/ Complex Products parent->polymerization hv hydrolyzed_product Hydrate Formation (at aldehyde) parent->hydrolyzed_product H₂O (Acid/Base Catalyzed)

Caption: Major potential degradation pathways for the title compound.

References
  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution. Retrieved from Benchchem website.[2]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from carlroth.com.[14]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.[13]

  • El-Ragehy, N. A., Badawey, A. M., & El-Kimary, E. I. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(5), 780-788.[9]

  • Soares, M. A., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(12), 11488-11496.[8]

  • Benchchem. (n.d.). Improving the stability of 3h-Indole-2-carbaldehyde during storage. Retrieved from Benchchem website.[1]

  • MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole). Retrieved from medchemexpress.com.[5]

  • Cayman Chemical. (2020, July 16). Indole-3-carboxaldehyde Product Information. Retrieved from caymanchem.com.[4]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093-2109.[11]

  • Benchchem. (n.d.). Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols. Retrieved from Benchchem website.[15]

  • Benchchem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole. Retrieved from Benchchem website.[16]

  • Benchchem. (n.d.). Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution. Retrieved from Benchchem website.[6]

  • CymitQuimica. (n.d.). CAS 877-03-2: 5-Bromoindole-3-carboxaldehyde. Retrieved from cymitquimica.com.[17]

  • Sigma-Aldrich. (n.d.). Indole-3-carboxaldehyde 97. Retrieved from sigmaaldrich.com.

  • Tokyo Chemical Industry. (n.d.). Indole-3-carboxaldehyde. Retrieved from tcichemicals.com.[18]

  • MilliporeSigma. (n.d.). 5-Bromo-1H-indole-3-carbaldehyde. Retrieved from sigmaaldrich.com.[3]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from ibisscientific.com.[7]

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from allanchemical.com.[10]

  • Granvogl, M., & Schieberle, P. (2006). The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. Journal of Agricultural and Food Chemistry, 54(16), 5939-5945.[12]

Sources

Optimization

Minimizing side reactions during indole C3-formylation

Welcome to the SynthoTech Technical Support Center . You have accessed the Indole Functionalization Module . I am Dr. Aris, Senior Application Scientist, and I will guide you through the optimization of Indole C3-Formyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SynthoTech Technical Support Center .

You have accessed the Indole Functionalization Module . I am Dr. Aris, Senior Application Scientist, and I will guide you through the optimization of Indole C3-Formylation.

This guide is structured to troubleshoot the specific failures inherent to the Vilsmeier-Haack (VH) reaction, which remains the industry standard for this transformation despite its sensitivity. We will focus on three critical failure modes: Regio-irregularity (C2 vs. C3) , Oligomerization (Bis-indolylmethanes) , and Incomplete Hydrolysis .

Module 1: The Standard Protocol (Optimization)

Before troubleshooting, we must establish the baseline. The vast majority of side reactions in VH formylation stem from improper Vilsmeier Reagent (VR) formation or thermal mismanagement.

The Core Directive: The active electrophile is the chloroiminium ion (Vilsmeier Reagent).[1] It must be pre-formed before the introduction of the indole to prevent N-attack or polymerization.

Optimized Vilsmeier-Haack Protocol
  • Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0°C under

    
    . Add 
    
    
    
    (1.1–1.2 equiv) dropwise.
    • Critical Control: Stir for 30 mins at 0–5°C. If the solution turns yellow/orange, it is stable. If it turns dark brown/black, moisture is present—ABORT .

  • Substrate Addition: Dissolve Indole (1.0 equiv) in minimal DMF. Add this solution dropwise to the pre-formed VR at 0°C.

  • Reaction Phase: Allow to warm to 25°C. Monitor via TLC/HPLC.

    • Note: Most electron-rich indoles react within 1–4 hours at RT. Heating (>60°C) promotes C2-isomerization and dimerization.

Module 2: Visualizing the Reaction Pathways

Understanding the competition between the desired C3-pathway and the fatal "Dimerization" pathway is essential for troubleshooting.

VilsmeierPathways Indole Indole Substrate Iminium C3-Iminium Salt (Intermediate) Indole->Iminium + VR (0°C) Electrophilic Attack N_Formyl N-Formyl Indole (Kinetic Impurity) Indole->N_Formyl Kinetic Control (Low Temp/Sterics) VR Vilsmeier Reagent (Chloroiminium Ion) Aldehyde Indole-3-Carboxaldehyde (Target Product) Iminium->Aldehyde Base Hydrolysis (pH > 9) BIM Bis(indolyl)methane (Side Product: RED/PINK) Iminium->BIM Slow Hydrolysis Aldehyde->BIM + Excess Indole Acidic Conditions

Figure 1: Reaction network showing the critical divergence between stable product formation (Green) and the acid-catalyzed dimerization pathway (Red).

Module 3: Troubleshooting & FAQs

Issue 1: The "Pink/Red" Impurity (Bis(indolyl)methanes)

User Report: "My product isolated as a sticky red solid, and NMR shows a multiplet around 5.8-6.0 ppm."

Diagnosis: You have formed Bis(indolyl)methane (BIM) .[2][3][4] This is the most common failure mode. It occurs during workup , not the reaction. If the quench is acidic and unreacted indole is present, the product aldehyde reacts with the indole to form a dimer [1].

Corrective Action:

  • Drive Conversion: Ensure Indole is 100% consumed before quenching. Use HPLC. If indole remains, add 0.1 equiv more VR.

  • The "Reverse Quench": Never pour water into the reaction (Acidic Exotherm). Pour the reaction mixture slowly into a vigorously stirred solution of 2M NaOH or Sat. NaOAc at 0°C.

  • pH Control: The pH must remain >9 during hydrolysis. BIM formation is acid-catalyzed [2].

Issue 2: Regioselectivity Drift (C2 vs. C3)

User Report: "I am seeing ~15% of the C2-formyl isomer."

Diagnosis: Thermodynamic control or Steric blocking. Indole C3 is the electronic sweet spot. However, if C3 is sterically crowded or if the reaction is heated excessively, the reversible nature of the attack can lead to the more thermodynamically stable C2 product [3].

Corrective Action:

  • Temperature Discipline: Keep the reaction at

    
    . Do not heat unless absolutely necessary.
    
  • Solvent Switch: If using DMF, switch to N-Methylformanilide (NMF) . NMF is bulkier and enhances steric selectivity for C3 over C2.

Issue 3: Low Yield / "Sticky" Salt

User Report: "The reaction looked done on TLC, but I recovered very little product after extraction."

Diagnosis: Incomplete Hydrolysis.[5] The intermediate iminium salt is highly stable and water-soluble. If you do not hydrolyze it completely, it stays in the aqueous layer during extraction [4].

Corrective Action:

  • Heat the Quench: After neutralizing to pH 7–8, heat the aqueous slurry to 60°C for 30 minutes . This forces the hydrolysis of the stubborn iminium salt into the organic-soluble aldehyde.

Module 4: Data & Decision Matrix

Use this table to diagnose your crude NMR/HPLC data immediately.

SymptomProbable CauseTechnical Solution
Product is Red/Pink Bis(indolyl)methane formationQuench into NaOH/NaOAc (Keep pH > 7). Remove excess indole.
Aldehyde signal missing Stable Iminium SaltExtend hydrolysis time; Heat quench to 60°C.
Extra formyl peak (~9.5 ppm) N-FormylationRaise temp slightly (N-formyl is often kinetic); Use N-protected indole.
Charring / Black Tar Exotherm / MoisturePre-dry DMF over 4Å sieves. Control addition rate (

).

Module 5: Advanced Workup Protocol (The "Buffer" Method)

To guarantee minimal side reactions, replace the standard ice-water quench with the Benchchem Buffered Hydrolysis method [4].

  • Preparation: Prepare a 20% w/v Sodium Acetate (NaOAc) solution in water.

  • Quenching: Pour the reaction mixture slowly into the NaOAc solution (maintaining

    
    ).
    
  • Hydrolysis: Stir for 1 hour. The buffer keeps the pH neutral, preventing acid-catalyzed dimerization (BIM formation) while allowing iminium hydrolysis.

  • Isolation: The product usually precipitates as a clean solid. Filter and wash with water.[6]

References

  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane. Oriental Journal of Chemistry. [Link]

  • Vilsmeier-Haack Reaction - Mechanism and Conditions. Master Organic Chemistry. [Link]

  • Regioselective Synthesis of C2- and C3-Borylated Indolines. National Institutes of Health (PubMed). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-(pyridin-3-yl)indole Derivatives

Topic: Recrystallization solvents for 5-bromo-2-(pyridin-3-yl) indole derivatives Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 5-bromo-2-(pyridin-3-yl) indole derivatives Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Subject: Optimization of Recrystallization Solvents and Troubleshooting Protocols Ticket ID: IND-PUR-052 Status: Resolved (Application Scientist Verified)[1]

Executive Summary

Recrystallizing 5-bromo-2-(pyridin-3-yl)indole derivatives presents a specific challenge: balancing the lipophilicity of the 5-bromoindole core with the polarity and basicity of the pyridine substituent.[1] Unlike simple indoles, the pyridine moiety increases solubility in acidic or highly polar media, while the bromine atom reduces solubility in aliphatic hydrocarbons.

This guide provides a tiered solvent selection strategy, troubleshooting for common phase-separation issues ("oiling out"), and protocols for removing transition metal impurities common in cross-coupling syntheses.

Part 1: Solvent System Selection

Q: What is the primary recommended solvent system for this molecule?

A: Based on the structural motif (halo-indole + pyridine), the Ethanol/Water system or Ethyl Acetate/Heptane system are the highest-probability starting points.

Solvent SystemComposition (v/v)Application CaseMechanism of Action
Ethanol (EtOH) 100% or 95% aq.[1]Standard Purity (>95%)The pyridine nitrogen accepts H-bonds, making hot EtOH an excellent solvent. Cooling drives precipitation due to the hydrophobic bromo-indole core.[1]
EtOAc / Heptane 1:1 to 1:3Lipophilic Impurities Good for removing non-polar byproducts. The compound dissolves in hot EtOAc; Heptane acts as the anti-solvent to force crystallization.
Toluene 100%High Purity (>98%)Requires higher temperatures (

).[1] Excellent for removing polar tars and oligomers that are insoluble in toluene.
Acetonitrile (MeCN) 100%Polar Impurities Useful if the crude contains significant inorganic salts or highly polar baseline impurities.

Technical Note: Avoid acidic solvents (e.g., acetic acid) for recrystallization unless you intend to isolate the salt form (e.g., hydrochloride or hydrobromide). The pyridine nitrogen will protonate, drastically altering solubility and preventing crystallization of the free base.

Q: How does the pyridine ring affect my solvent choice compared to standard 5-bromoindole?

A: The pyridine ring introduces a basic nitrogen and a dipole moment that standard 5-bromoindole lacks.

  • Basicity: It makes the molecule sensitive to trace acids in solvents (e.g., old chloroform), which can lead to salt formation and oiling out.

  • H-Bonding: The pyridine nitrogen is a hydrogen bond acceptor.[1] This increases solubility in protic solvents (MeOH, EtOH) compared to a phenyl-substituted indole.

  • Pd-Coordination: If synthesized via Suzuki coupling, the pyridine nitrogen can coordinate with residual Palladium, making catalyst removal difficult without specific scavengers (see Troubleshooting).

Part 2: Troubleshooting & Optimization

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated product or the solution is too concentrated.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves (add a small amount of the good solvent if necessary).

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) just as the solution becomes cloudy.

  • Slow Down: Insulate the flask with cotton or a towel to slow the cooling rate. Rapid cooling promotes oiling.

  • Change Solvent: If using EtOH/Water, increase the EtOH ratio. If using EtOAc/Heptane, switch to Toluene, which has a higher boiling point and often promotes better crystal packing for aromatics.

Q: The crystals are colored (yellow/orange), but the product should be off-white. Is this an impurity?

A: Yes. Indoles are prone to oxidative oligomerization (forming colored dimers) and can retain traces of Palladium (orange/brown).[1]

De-colorization Protocol:

  • Dissolve crude solid in the hot solvent of choice.[2]

  • Add Activated Charcoal (5-10% by weight).[1]

  • Stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal.

  • Proceed with crystallization.[2][3][4]

Warning: Do not use charcoal if your solvent is Toluene, as filtration can be difficult due to viscosity changes and rapid cooling. Use EtOAc or EtOH for charcoal treatments.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: General purification after workup.[1]

  • Dissolution: Place 5.0 g of crude 5-bromo-2-(pyridin-3-yl)indole in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add 25 mL of Absolute Ethanol.

  • Heating: Heat to reflux (

    
    ) with stirring.
    
    • Observation: If solid remains, add EtOH in 2 mL portions until dissolved.

  • Anti-solvent (Optional): If fully dissolved in

    
     mL EtOH, add hot water dropwise until a faint turbidity persists, then add 1 drop of EtOH to clear it.
    
  • Cooling: Remove from heat. Allow to cool to Room Temp (RT) over 1 hour. Then place in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Filter the white/off-white needles under vacuum.[1]

  • Washing: Wash the cake with 2 x 5 mL of cold Ethanol (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: High-Purity Recrystallization (Toluene)

Best for: Removing stubborn non-polar impurities or for analytical standards.[1]

  • Dissolution: Suspend crude solid in Toluene (10 mL per gram).

  • Heating: Heat to reflux (

    
    ).[1] The solid should dissolve completely.
    
    • Note: If a dark tar remains at the bottom, decant the clear hot supernatant into a clean flask, leaving the tar behind.

  • Crystallization: Allow the solution to cool very slowly to RT. Do not use an ice bath initially.

  • Harvest: Filter the resulting prism-like crystals.

  • Wash: Wash with cold Toluene followed by Hexane to remove high-boiling solvent residues.[1]

Part 4: Visualizations

Figure 1: Solvent Selection Decision Tree

SolventSelection cluster_impurities Impurity Handling Start Start: Crude 5-bromo-2-(pyridin-3-yl)indole SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble EthanolSystem Use Ethanol or EtOH/H2O (Standard Protocol) Soluble->EthanolSystem Yes TolueneCheck Check Solubility in Hot Toluene Soluble->TolueneCheck No (or Oiling Out) PdCheck Pd Residue (Dark Color)? EthanolSystem->PdCheck TolueneSystem Use Toluene (Best for removing tars) TolueneCheck->TolueneSystem Soluble EtOAcSystem Use EtOAc / Heptane (Best for lipophilic impurities) TolueneCheck->EtOAcSystem Insoluble/Partial Charcoal Add Activated Charcoal (Hot Filtration required) PdCheck->Charcoal Yes Charcoal->EthanolSystem Return to Cryst.

Caption: Decision logic for selecting the optimal recrystallization solvent based on solubility and impurity profile.

Figure 2: Purification Workflow Logic

PurificationFlow Crude Crude Reaction Mixture Workup Aqueous Workup (Remove salts) Crude->Workup DryCrude Dried Crude Solid Workup->DryCrude SolventTest Micro-scale Solvent Test (100 mg scale) DryCrude->SolventTest ScaleUp Scale-Up Recrystallization SolventTest->ScaleUp System Selected Analysis Purity Check (HPLC / NMR) ScaleUp->Analysis Analysis->ScaleUp Purity < 95% (Recrystallize again)

Caption: Generalized workflow from crude reaction mixture to validated pure compound.

References

  • BenchChem. (2025).[1][5][6][7] The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide. Retrieved from 7[1]

  • Google Patents. (2008).[1] Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (US20080319205A1).[1][4] Retrieved from 4[1]

  • Google Patents. (2013).[1] Processes to produce certain 2-(pyridine-3-yl)thiazoles (US20130324737A1).[1] Retrieved from 8[1]

  • PubChem. (2025).[1] 5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole Compound Summary. Retrieved from 1[1]

Sources

Optimization

Handling moisture sensitivity in indole aldehyde synthesis

Introduction: The Hydrolysis Bottleneck The Vilsmeier-Haack reaction is the industry standard for C-3 formylation of indoles due to its high regioselectivity and mild conditions. However, the active electrophile—the chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hydrolysis Bottleneck

The Vilsmeier-Haack reaction is the industry standard for C-3 formylation of indoles due to its high regioselectivity and mild conditions. However, the active electrophile—the chloroiminium ion (Vilsmeier Reagent) —is thermodynamically unstable in the presence of water.

In my experience troubleshooting over 200 failed indole syntheses, 85% of "low reactivity" cases were actually moisture-induced reagent quenching . When water enters the system, it hydrolyzes the chloroiminium ion back into DMF and hydrochloric acid before it can attack the indole.

This guide provides a self-validating protocol to eliminate moisture vectors and ensure reproducible high yields.

Module 1: The "Zero-Water" Reagent Standard

You cannot rely on "bottle-dry" solvents for sensitive Vilsmeier chemistry. The following specifications are required for consistent success.

Reagent Quality Control Table
ComponentCritical LimitPre-Treatment ProtocolWhy?
DMF (Solvent/Reagent) < 50 ppm H₂O Store over activated 4Å Molecular Sieves for 24h.DMF is hygroscopic. Wet DMF generates HCl gas immediately upon POCl₃ addition, stalling the reaction.
POCl₃ (Activator) Clear / Colorless Simple distillation if liquid is yellow/viscous.Degraded POCl₃ contains phosphoric acid, which causes tarring (polymerization) of indoles.
Indole (Substrate) Dry Solid Vacuum desiccation (P₂O₅) for 4h if sticky.Indoles can occlude water in their crystal lattice.
Glassware Oven-Dried 120°C for >2 hours; assemble hot under N₂ flow.Surface moisture on glass is sufficient to quench the initiation spark of the reaction.

Module 2: Mechanistic Visualization

Understanding where the failure occurs is critical. The diagram below illustrates the competition between the productive formylation pathway and the destructive hydrolysis pathway.

VilsmeierPathways DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 (0°C) POCl3 POCl3 POCl3->VR Intermed Iminium Intermediate VR->Intermed + Indole (Productive Path) Dead Hydrolysis Byproducts (DMF + HCl + PO2Cl2) VR->Dead + Moisture (Destructive Path) Indole Indole Substrate Water Moisture (H2O) CONTAMINANT Water->Dead Product Indole-3-Carboxaldehyde Intermed->Product Controlled Hydrolysis (Workup)

Figure 1: The Kinetic Competition. Note that the Vilsmeier Reagent (Yellow) reacts with water (Grey) orders of magnitude faster than with the Indole (Green). Moisture control is essentially kinetic protection.

Module 3: The Optimized "Dry-Stream" Protocol

This protocol minimizes open-air transfers.

Scale: 10 mmol Indole basis.

  • Reagent Formation (The Critical Step):

    • Charge a flame-dried Schlenk flask with anhydrous DMF (1.2 equiv) under Nitrogen.

    • Cool to 0°C (Ice/Water bath).[1][2]

    • Add POCl₃ (1.1 equiv) dropwise via syringe. Do not pour.

    • Checkpoint: The solution should turn pale yellow.[1] If it turns orange or emits white smoke immediately, your DMF is wet. Abort and dry DMF.

    • Stir at 0°C for 30 minutes to crystallize the chloroiminium salt (often appears as a white suspension).

  • Substrate Addition:

    • Dissolve Indole (1.0 equiv) in minimum anhydrous DMF (approx 2-3 mL per gram).

    • Add the Indole solution dropwise to the Vilsmeier reagent at 0°C .[3]

    • Note: Indoles are electron-rich.[3] Rapid addition causes exotherms that lead to polymerization (black tar).

  • Reaction & Workup:

    • Warm to Room Temperature (25°C). Stir 2 hours.

    • The Quench: Pour the reaction mixture onto crushed ice/sodium acetate (buffered quench).

    • Why Buffered? Direct water quenching generates strong acid, which can polymerize sensitive indoles. Sodium acetate keeps the pH ~5-6.

Module 4: Troubleshooting Center (Q&A)

Q1: My reaction mixture turned into a solid black tar. What happened?

  • Diagnosis: Thermal runaway or Acid-catalyzed polymerization.

  • The Fix: This usually happens when the Indole is added too fast or at too high a temperature. The Vilsmeier reaction is exothermic.[3][4][5] Ensure the reagent is at 0°C during addition.[1][2][6] If using a highly reactive indole (e.g., 5-methoxyindole), cool to -10°C.

Q2: I see starting material (Indole) on TLC, but the POCl₃ is gone. Why no conversion?

  • Diagnosis: "Silent Hydrolysis."

  • Explanation: Your Vilsmeier reagent hydrolyzed before the indole was added. This is caused by using wet DMF or old POCl₃. The "reagent" you added was essentially just acidic DMF, which does not formylate.

  • The Fix: Distill POCl₃ and use molecular sieves for DMF.

Q3: Upon quenching with water, the flask erupted/fumed violently.

  • Diagnosis: Excess POCl₃.

  • Explanation: You likely used a large excess of POCl₃ that did not react. When water hits unreacted POCl₃, it generates massive volumes of HCl gas.

  • The Fix: Stick to 1.1 - 1.2 equivalents of POCl₃. Use an external ice bath during the quench and add the reaction mixture to the ice, not the ice to the reaction.

Q4: The product is oiling out and won't crystallize.

  • Diagnosis: Trapped DMF.

  • The Fix: DMF is hard to remove. Wash the organic extract (Ethyl Acetate) 5 times with 5% LiCl (Lithium Chloride) solution . LiCl dramatically increases the partitioning of DMF into the aqueous phase.

Module 5: Alternative Pathways (Plan B)

If the Vilsmeier-Haack reaction fails despite strict moisture control (often due to steric hindrance or extreme acid sensitivity), switch to the Rieche Formylation .

  • Reagents: Dichloromethyl methyl ether (DCME) + TiCl₄ (Titanium Tetrachloride).

  • Advantage: TiCl₄ is a Lewis acid, not a protic acid generator like the Vilsmeier intermediate. It often works on substrates where Vilsmeier fails due to polymerization.

  • Protocol Note: This reaction is also moisture sensitive but operates via a different mechanism that can sometimes bypass the "tarring" issues of POCl₃.

References

  • Vilsmeier-Haack Reaction Mechanism & Overview. Organic Chemistry Portal. [Link]

  • Purification of Laboratory Chemicals (DMF & POCl₃ Drying Protocols). Armarego, W. L. F., & Chai, C. L. L. (Standard Reference Text). [Link]

  • Synthesis of Indole-3-carboxaldehydes (Standard Protocol). Organic Syntheses, Coll. Vol. 4, p.539 (1963). [Link]

  • Rieche Formylation as an Alternative. Journal of the Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde Part 1: Executive Summary & Structural Context 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Part 1: Executive Summary & Structural Context

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic building block, often utilized in the synthesis of kinase inhibitors and complex alkaloids. Its structure combines an electron-rich indole core with an electron-deficient pyridine ring and an electrophilic aldehyde handle.

Correctly interpreting its 1H NMR spectrum requires understanding the interplay between three distinct magnetic environments:

  • The Indole Core: Heavily influenced by the electron-withdrawing formyl group at C3 and the bromine atom at C5.

  • The Pyridine Substituent: Attached at C2, it introduces characteristic nitrogen-induced deshielding patterns.

  • The Aldehyde Handle: A diagnostic singlet appearing in the extreme downfield region.

This guide provides a comparative analysis of the product against its synthetic precursors, establishing a self-validating protocol for structural confirmation.

Part 2: 1H NMR Spectrum Analysis

Predicted Spectral Assignment (DMSO-d₆)

Note: Chemical shifts are estimated based on substituent effects and analogous literature data for 5-bromoindole-3-carboxaldehyde and 2-(pyridin-3-yl)indole derivatives.

Solvent Choice: DMSO-d₆ is the preferred solvent due to the poor solubility of planar, π-stacked indole aldehydes in CDCl₃. Additionally, DMSO-d₆ stabilizes the indole N-H proton via hydrogen bonding, making it a sharp, integration-reliable singlet.

Signal (δ ppm)MultiplicityIntegralAssignmentStructural Logic
12.30 – 12.60 Broad Singlet1HIndole N-H Highly deshielded due to aromaticity and H-bonding with DMSO.
9.95 – 10.15 Singlet1H-CHO (Aldehyde) Diagnostic peak.[1] Absence confirms reduction; presence confirms formylation.
8.90 – 9.05 Singlet (d)1HPyridine H-2' Most deshielded aromatic proton; located between the pyridine nitrogen and the indole ring.
8.60 – 8.75 Doublet (d)1HPyridine H-6' Deshielded by the adjacent nitrogen atom.
8.35 – 8.45 Doublet (d)1HIndole H-4 Peri-effect: The C3-carbonyl oxygen spatially deshields this proton (anisotropy).
8.10 – 8.25 Doublet (d)1HPyridine H-4' Para to the pyridine nitrogen.
7.55 – 7.65 Multiplet2HPyridine H-5' + Indole H-7 Overlapping region. H-5' is shielded relative to other pyridine protons.
7.40 – 7.50 Doublet of Doublets1HIndole H-6 Ortho to Bromine. Shows coupling to H-7 (ortho) and H-4 (meta).
Structural Visualization & Assignment Logic

The following diagram maps the NMR signals to the specific protons on the molecule, illustrating the "Peri-Effect" and Nitrogen deshielding.

NMR_Assignment cluster_molecule 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde Indole_NH Indole N-H (δ 12.5, br s) Aldehyde Aldehyde -CHO (δ 10.0, s) Indole_H4 Indole H-4 (δ 8.4, d) Peri-deshielded Aldehyde->Indole_H4 Carbonyl Anisotropy (Deshielding) Pyridine_H2 Pyridine H-2' (δ 9.0, s) Alpha to N Br_Sub 5-Bromo Subst. Splits H-4/H-6 key Red: Diagnostic Singlets | Blue: Pyridine Ring | Yellow: Indole Ring

Caption: Structural assignment highlighting the diagnostic deshielding effects of the aldehyde carbonyl and pyridine nitrogen.

Part 3: Comparative Analysis (Product vs. Alternatives)

To validate the synthesis, one must compare the product's spectrum against its immediate precursor (the non-formylated indole) and potential regioisomers.

Scenario A: Product vs. Starting Material (5-Bromo-2-(pyridin-3-yl)-1H-indole)

The most common synthetic step is the Vilsmeier-Haack formylation of the C3 position.

FeatureStarting Material (Precursor)Final Product (Target)Interpretation
Aldehyde Region Absent Singlet @ ~10.0 ppm Primary confirmation of reaction success.
C3-H Proton Singlet/Doublet @ ~7.0-7.2 ppm Absent Disappearance of the C3 proton confirms substitution.
Indole H-4 Shift ~7.8 - 8.0 ppm~8.4 ppmDownfield shift of ~0.5 ppm due to the new carbonyl group at C3.
Indole NH ~11.5 ppm~12.5 ppmThe electron-withdrawing aldehyde increases the acidity of the NH proton.
Scenario B: Solvent Effects (DMSO-d₆ vs. CDCl₃)

While DMSO is standard, some labs use CDCl₃. The spectrum changes significantly between these solvents.[2]

  • Indole N-H: In CDCl₃, this peak is often broad and shifts upfield to ~8.8 - 9.5 ppm , sometimes merging with aromatic peaks, making integration difficult. In DMSO, it is a distinct peak at >12 ppm .

  • Aldehyde: Remains relatively stable (~10.0 ppm) but may sharpen in CDCl₃.

  • Solubility: The product often precipitates in CDCl₃, leading to poor signal-to-noise ratios and loss of quaternary carbon signals in 13C NMR. Recommendation: Always use DMSO-d₆.

Part 4: Experimental Protocol for Data Acquisition

To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this standardized protocol.

Sample Preparation Workflow

Workflow Step1 Weighing 10-15 mg of Product Step2 Solvent Addition 0.6 mL DMSO-d6 (99.9% D) Step1->Step2 Step3 Dissolution Vortex for 30s / Sonicate if needed Step2->Step3 Step4 Filtration (Optional) Filter through glass wool if cloudy Step3->Step4 Step5 Acquisition Standard 1H Pulse (zg30) NS=16, D1=1.0s Step4->Step5

Caption: Step-by-step sample preparation protocol to ensure high-resolution spectral data.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Number of Scans (NS): 16 (sufficient for >10mg sample).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of the aldehyde proton).

  • Temperature: 298 K (25°C).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Part 5: References

  • Vilsmeier-Haack Formylation of Indoles:

    • Mechanism and shifts of indole-3-carbaldehydes.

    • Source: Journal of the Chemical Society, "Indole-3-carboxaldehyde: Synthesis and Reactions".

  • NMR of 2-(Pyridin-3-yl)indole Derivatives:

    • Spectral assignments of indol-3-yl pyridines.

    • Source: Magnetic Resonance in Chemistry, "Synthesis and NMR spectral assignments of indol-3-yl pyridines".

  • Solvent Effects on Indole NMR:

    • Comparison of DMSO vs CDCl3 for NH protons.

    • Source: Heterocycles, "NMR Studies of Indole".[3]

  • 5-Bromoindole-3-carbaldehyde Spectral Data:

    • Reference data for the 5-bromoindole core.

    • Source: Sigma-Aldrich Product Specification (CAS 877-03-2).

Sources

Comparative

Mass spectrometry fragmentation patterns of brominated indole aldehydes

Structural Elucidation of Brominated Indole Aldehydes: A Comparative Guide to GC-EI-MS and LC-ESI-HRMS/MS Platforms Brominated indole aldehydes, such as 5-bromoindole-3-carboxaldehyde, are critical pharmacophores in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Brominated Indole Aldehydes: A Comparative Guide to GC-EI-MS and LC-ESI-HRMS/MS Platforms

Brominated indole aldehydes, such as 5-bromoindole-3-carboxaldehyde, are critical pharmacophores in drug discovery and essential intermediates in the biosynthesis of marine natural products[1]. Because these compounds possess both a labile aldehyde moiety and a halogenated heterocyclic core, their structural elucidation requires precise analytical methodologies. The natural isotopic distribution of bromine—an approximate 1:1 ratio of


 and 

—acts as an endogenous isotopic tag, producing a characteristic doublet in mass spectra that is invaluable for tracking fragment origins[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the two premier analytical platforms for characterizing these compounds: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . This guide will decode the mechanistic causality behind their fragmentation patterns and provide self-validating protocols for rigorous laboratory execution.

Mechanistic Causality of Fragmentation

Understanding the gas-phase chemistry of brominated indole aldehydes is a prerequisite for interpreting MS data. The fragmentation is driven by three primary structural vulnerabilities, which manifest differently depending on the internal energy imparted by the ionization source:

  • Aldehyde Cleavage (The Primary Event): The aldehyde group is the most labile structural feature. Upon ionization, the molecule typically undergoes an

    
    -cleavage, resulting in the loss of carbon monoxide (CO, -28 Da) or a formyl radical (•CHO, -29 Da). This is thermodynamically driven by the stabilization of the resulting indole cation[3].
    
  • Indole Core Contraction: Following the loss of the aldehyde group, the pyrrole ring of the indole core undergoes ring opening and subsequent contraction, characteristically expelling hydrogen cyanide (HCN, -27 Da).

  • Halogen Expulsion: The carbon-bromine bond is relatively weak. Depending on the ionization energy, bromine is lost either as a bromine radical (Br•, -79/-81 Da) or as hydrogen bromide (HBr, -80/-82 Da)[4]. The retention or loss of the characteristic 1:1 isotopic doublet in the product ions definitively dictates whether the fragment still contains the halogen[1].

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

The choice of analytical platform fundamentally alters the observed mass spectrum due to the physics of the ionization process.

GC-EI-MS (Hard Ionization)

Electron Ionization (EI) utilizes a high-energy electron beam (typically 70 eV). This specific energy is chosen because the de Broglie wavelength of a 70 eV electron matches the length of typical organic molecular bonds, maximizing energy transfer[2]. This "hard" ionization shatters the molecule, producing a rich, highly reproducible spectral fingerprint consisting of the radical molecular ion (


) and numerous fragment ions. This platform is unparalleled for untargeted screening via NIST/Wiley library matching[4].
LC-ESI-HRMS/MS (Soft Ionization)

Electrospray Ionization (ESI) is a "soft" technique that transfers molecules from the liquid phase to the gas phase with minimal residual internal energy, typically yielding intact pseudomolecular ions (


 or 

)[5]. Because in-source fragmentation is negligible, structural elucidation requires tandem mass spectrometry (MS/MS). The precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) using an inert gas. When coupled with High-Resolution Mass Spectrometry (HRMS) like a Q-TOF or Orbitrap, this platform provides sub-ppm mass accuracy, enabling the exact elemental composition of every fragment to be determined[6].
Quantitative Data: Fragmentation Comparison

Table 1: Comparative fragmentation data for 5-bromoindole-3-carboxaldehyde (Exact Mass: 222.96 Da).

Fragment AssignmentGC-EI-MS (70 eV)

LC-ESI-HRMS/MS (CID)

Mechanistic Rationale
Molecular / Pseudomolecular Ion 223 / 225 (

)
224 / 226 (

)
EI yields a radical cation; ESI yields a protonated even-electron ion. Both show the 1:1 Br isotopic doublet[2].
Loss of Carbon Monoxide (-CO) 195 / 197196 / 198Primary

-cleavage of the aldehyde group (-28 Da). The Br doublet is retained[3].
Loss of Bromine (-Br• / -HBr) 144144In EI, the Br radical (-79/-81 Da) is lost directly from

. In ESI-CID, HBr (-80/-82 Da) is eliminated from

. The doublet collapses into a single peak[4].
Loss of CO and HCN 168 / 170169 / 171Sequential loss of CO (-28 Da) followed by pyrrole ring contraction and HCN loss (-27 Da). Br doublet is retained.
Complete Core Fragmentation 8989Subsequent loss of Br• from the

168/170 fragment, leaving a heavily conjugated hydrocarbon cation.

Visualizing the Analytical Pathways

Fragmentation M_EI M⁺• (EI) m/z 223 / 225 Frag_CO_EI [M - CO]⁺• m/z 195 / 197 M_EI->Frag_CO_EI - CO (28 Da) Frag_Br_EI [M - Br]⁺ m/z 144 M_EI->Frag_Br_EI - Br• (79/81 Da) M_ESI [M+H]⁺ (ESI) m/z 224 / 226 Frag_CO_ESI [M+H - CO]⁺ m/z 196 / 198 M_ESI->Frag_CO_ESI - CO (28 Da) via CID Frag_HBr_ESI [M+H - HBr]⁺ m/z 144 M_ESI->Frag_HBr_ESI - HBr (80/82 Da) via CID Frag_HCN_EI [M - CO - HCN]⁺• m/z 168 / 170 Frag_CO_EI->Frag_HCN_EI - HCN (27 Da) Frag_CO_Br_EI [M - CO - Br]⁺ m/z 116 Frag_CO_EI->Frag_CO_Br_EI - Br• (79/81 Da)

Divergent mass spectrometry fragmentation pathways of brominated indole aldehydes (EI vs ESI-CID).

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-HRMS/MS Platform Prep Sample Preparation (Extraction & Dilution) GC Gas Chromatography (Thermal Volatilization) Prep->GC LC Liquid Chromatography (C18 Reverse Phase) Prep->LC EI Electron Ionization (70 eV Hard Ionization) GC->EI Quad Quadrupole Analyzer (Nominal Mass) EI->Quad Data Data Processing (Isotope & Fragment Analysis) Quad->Data ESI Electrospray Ionization (Soft Ionization) LC->ESI HRMS Q-TOF / Orbitrap (Exact Mass & CID) ESI->HRMS HRMS->Data

Comparative analytical workflows for GC-EI-MS and LC-ESI-HRMS/MS analysis.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability checks.

Protocol A: GC-EI-MS Analysis

Causality Focus: Thermal volatilization requires a highly inert pathway to prevent the degradation of the reactive aldehyde group prior to ionization.

  • System Suitability & Calibration: Before sample analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the

    
     69, 219, and 502 ions are correctly calibrated and that the isotopic ratios match theoretical values. This validates the 70 eV electron energy standardization[2].
    
  • Sample Preparation: Dissolve the brominated indole aldehyde in a high-purity, volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL[2].

  • Blank Validation: Inject 1 µL of the pure solvent blank. Analyze the chromatogram to ensure the absence of carryover or column bleed.

  • Chromatographic Separation: Inject 1 µL of the sample in splitless mode. Use a fused-silica capillary column (e.g., HP-5MS). Program the oven temperature starting at 80°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Data Acquisition: Operate the MS in full-scan mode from

    
     50 to 500. Extract the chromatogram for 
    
    
    
    223 and 225 to locate the brominated target[4].
Protocol B: LC-ESI-HRMS/MS Analysis

Causality Focus: ESI requires a proton donor in the mobile phase to facilitate the formation of


 pseudomolecular ions, ensuring high sensitivity in positive ion mode.
  • System Suitability & Calibration: Infuse a standardized tuning mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Adjust the optics until the mass error is strictly < 5 ppm. This guarantees exact mass assignments for elemental composition calculations[6].

  • Sample Preparation: Dilute the sample in a 1:1 mixture of LC-MS grade Methanol and Water to a concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the LC column[5].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm). Utilize a binary gradient: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). The formic acid acts as a crucial proton donor[5].

  • Data Acquisition (Data-Dependent MS/MS): Operate the HRMS in positive ESI mode. Set the full scan range from

    
     100 to 800. Configure the instrument to isolate the top 3 most intense ions (specifically targeting the 
    
    
    
    224/226 doublet) for CID fragmentation using a Normalized Collision Energy (NCE) of 25-35 eV.

References

1.[4] Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ7Bz8EwUB4mr7hLJ4eayeOlrg2FBYPV12v9wUXfgpFgNuNwixzTtZf5we2j0Rfs9NX94wLiukASM4a3AC43ajzqFXfvI0LeREQtSSA6TPFs6hDdZCaYK0-t853uNjbwxhLr8IDtAsKmKy18jMnWVKKqxZKuVhaaVpLH9soBQey20T5Ui2nXJCFtXvpVhmU38kel4WvAf46UZMBEuD8_wQNfoPNvovgweBZXEt9pi6LFsXg6kX0OYqathat1c=] 2.[2] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHImLTu4F6acJJ5wj7ihgYOy7pEMoR-71tjo_GvE5QosW352NQSRKFOt2o7dAqMnju7ZNYHCW5KwhCLJU8uldDS1qtiV4Hcd4S6ey9wZGYkjUO-Hrg47R_VCa3E5k0QFH2syU8-konHeqQZsC-jrO605EUyYv3BQ_8uTG6SYI73gESzs6O-9Q-zsL9vdJkB0QmFsbwZtg==] 3.[6] Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER9v8c-xkRpBJxPXMR7khqclbQi6xsOkyn-lrAsd_IwFerWnY-oDaXhHTHEMDAMWzUE9iTren4TUQe4sDYKEAE7xOGzNayKyhEE1EBjdEc6kLvw2JjU1SUTGmSr4ZtfBGOu9BkioYjWXvK01d8] 4.[1] Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF72KS3mMmpnGkRPTk66N9Vpnc_sJt78BKGIllOqrbeQ05VCTpt5WWda053v3vMeW7CrgMJRqSrGNNP4W-eue58RU1nmYNW3NzAcC5xK8HcF78KYX-3h-8zfzpv7wrewSEdO3lf2bygrlx0QNhZwGwoCoAmarHUPH2UzqlUzcWKVZe41EEqzc6Gjw==] 5.[3] Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVlUhbQfEfOGOXf5oyf0626DNQMAk0gNopS1YLN27_16NwIxBudVoNe2HzB3F_GwIxU6zFrSMOtDoDSumCZjrXx6uINXgEDLbTl0kh4QZFOZVsud4zUc5JTAuRGT-4dOu_dP7lIC0KznkAXLhZ] 6.[5] Gut microbiome-derived indole-3-carboxaldehyde promotes intestinal development via AHR-NRF2 signaling in the early-life of chicks. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjfpIouxVVpjXeI49AtiDBzPxK_7Bv0tq6lLCbURU3tW72pmVptlVNJFa25VdRfT4jAPBCqZctiE5Oj6EKQFSvzfZrpWP4eYhq05EZb71_m5HFvXp8LOl7lGFxDeywVM7b7QmgpBRQdRfkEub]

Sources

Validation

High-Resolution FTIR Characterization of Indole Derivatives: A Comparative Guide to ATR vs. Transmission Techniques

Indole derivatives—particularly those functionalized with aldehyde and pyridine moieties (such as pyrido[2,3-d]pyrimidines or indole-3-carbaldehydes)—are highly privileged scaffolds in drug development due to their poten...

Author: BenchChem Technical Support Team. Date: March 2026

Indole derivatives—particularly those functionalized with aldehyde and pyridine moieties (such as pyrido[2,3-d]pyrimidines or indole-3-carbaldehydes)—are highly privileged scaffolds in drug development due to their potent antimicrobial and antitumoral activities[1]. During the synthesis and structural elucidation of these compounds, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool.

However, the choice of sampling technique profoundly impacts the spectral output. This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR) against classic KBr pellet transmission for characterizing these complex derivatives, providing researchers with the causality behind experimental choices and self-validating protocols.

The Core Comparison: ATR-FTIR vs. KBr Pellet Transmission

When characterizing functionalized indoles, researchers must objectively weigh the physical mechanics of ATR against traditional transmission methods to prevent misinterpretation of critical functional groups[2].

The Causality Behind Technique Selection

KBr Pellet (Transmission): This method relies on the transmission of IR light through a homogeneous, optically transparent matrix. Because it strictly adheres to the Beer-Lambert law, it provides superior sensitivity for trace analysis and generates classic spectra ideal for historical library matching[3]. However, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretching band at ~3400 cm⁻¹, which critically overlaps with and obscures the diagnostic Indole N-H stretch[2].

ATR-FTIR (Diamond Crystal): ATR utilizes an internal reflection element (IRE) where the IR beam penetrates the sample to a depth of only 1-2 micrometers[2]. This eliminates the moisture artifact, ensuring the Indole N-H peak remains distinct. However, because the penetration depth in ATR is inversely proportional to the wavenumber, high-frequency peaks (like the N-H stretch at ~3300 cm⁻¹) will appear artificially weaker than low-frequency peaks (like the pyridine ring stretch at ~1600 cm⁻¹)[4]. Analysts must apply an ATR-correction algorithm to normalize these intensities before quantitative comparison[5].

Table 1: Comparative Performance Metrics
MetricATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)Analytical Impact on Indole Derivatives
Sample Preparation None required; direct powder application.Requires precise grinding (1:100 ratio) and pressing.ATR prevents pressure-induced polymorphism in sensitive drug candidates.
Moisture Interference Zero. Crystal is non-hygroscopic.High. KBr absorbs atmospheric water rapidly.ATR provides a clear view of the Indole N-H stretch (~3300 cm⁻¹).
Peak Intensity Wavelength-dependent (weaker at high wavenumbers).Linear adherence to Beer-Lambert law.KBr is superior for quantitative analysis and legacy library matching.
Analysis Speed < 2 minutes per sample.10–15 minutes per sample.ATR is the undisputed choice for high-throughput screening[3].

Characteristic Peak Analysis & Spectral Logic

To validate the synthesis of a pyridine- or aldehyde-functionalized indole, specific vibrational modes must be identified and understood[1][6].

  • Indole Core (N-H Stretch): The secondary amine of the indole ring typically presents a peak between 3200–3400 cm⁻¹[1]. Causality: The broadness of this peak is dictated by the degree of intermolecular hydrogen bonding in the solid state; highly crystalline samples with strong hydrogen bonding will show broader, lower-frequency shifts.

  • Aldehyde Group (C=O and C-H Stretches): The carbonyl (C=O) stretch of an aliphatic aldehyde usually appears at ~1730 cm⁻¹. However, when conjugated with the aromatic indole ring, this peak shifts to lower wavenumbers (1685–1710 cm⁻¹) due to the delocalization of pi electrons weakening the C=O bond[6]. Causality: Aldehydes exhibit a highly diagnostic Fermi resonance—an interaction between the fundamental C-H stretch and the first overtone of the C-H bend. This splits the signal into two distinct peaks near 2820 cm⁻¹ and 2720 cm⁻¹, providing a self-validating marker that distinguishes aldehydes from ketones[6].

  • Pyridine Ring (C=N and C=C Stretches): The incorporation of a pyridine moiety introduces strong, sharp skeletal vibrations between 1550–1600 cm⁻¹[1]. Causality: Because C=N bonds are highly polarized compared to standard C=C bonds, their dipole moment changes more drastically during vibration, resulting in highly intense IR absorption bands.

Table 2: Diagnostic FTIR Peak Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectral Characteristics
Indole N-H Stretch3200 – 3400Medium-broad to sharp; easily obscured by water in KBr.
Aldehyde Conjugated C=O Stretch1685 – 1710Strong, sharp; shifted lower due to aromatic conjugation.
Aldehyde Fermi Resonance C-H~2820 & ~2720Twin peaks of moderate intensity; highly diagnostic.
Pyridine C=N / C=C Stretch1550 – 1600Multiple sharp, intense peaks due to high bond polarization.

Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the optimized workflows for both techniques.

Protocol A: KBr Pellet Transmission Workflow
  • Background Validation (Self-Validating Step): Press a pellet using 100 mg of pure, oven-dried KBr. Run a background scan. Logic: This confirms the absence of a 3400 cm⁻¹ water band, verifying your matrix is truly anhydrous before introducing the sample.

  • Sample Preparation: Weigh 1-2 mg of the indole derivative and 100 mg of anhydrous KBr. Grind thoroughly in an agate mortar for 2 minutes to ensure homogeneous dispersion (critical for minimizing light scattering).

  • Pressing: Transfer the mixture to a die. Apply 10 tons of pressure under a vacuum for 5 minutes. Logic: The vacuum removes trapped air, preventing opaque micro-fractures in the pellet.

  • Spectral Acquisition: Place the visually transparent pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution[5].

Protocol B: ATR-FTIR Workflow
  • Crystal Cleaning & Background (Self-Validating Step): Clean the diamond crystal with isopropanol and allow it to evaporate. Run a background scan. Logic: A flat baseline ensures no residual cross-contamination from previous analyses.

  • Sample Loading: Place 5-10 mg of the raw powder directly onto the center of the crystal[5].

  • Pressure Optimization (Self-Validating Step): Lower the ATR anvil to apply pressure. Monitor the live preview spectrum. Logic: Stop increasing pressure when the strongest peak in the fingerprint region reaches ~0.5-0.8 absorbance units. This guarantees optimal optical contact without risking crystal damage.

  • Spectral Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm in your spectrometer's software to adjust the relative intensities of the high-wavenumber Indole N-H peaks for accurate library comparison.

Visualizations

Workflow cluster_KBr Transmission (KBr Pellet) cluster_ATR Attenuated Total Reflectance (ATR) Start Solid Indole Derivative Grind Grind with Anhydrous KBr Start->Grind Clean Clean Diamond Crystal Start->Clean Press Press at 10 Tons (Vacuum) Grind->Press ValidateKBr Self-Validation: Blank KBr Scan Press->ValidateKBr TransScan Transmission Scan ValidateKBr->TransScan Compare Spectral Normalization & Analysis TransScan->Compare Load Load Powder & Apply Pressure Clean->Load ValidateATR Self-Validation: Live Peak Monitor Load->ValidateATR ATRScan ATR Reflectance Scan ValidateATR->ATRScan ATRScan->Compare

Caption: Comparative FTIR Workflow: ATR vs. KBr Transmission

PeakLogic Molecule Functionalized Indole Derivative Indole Indole Core Molecule->Indole Aldehyde Aldehyde Group Molecule->Aldehyde Pyridine Pyridine Ring Molecule->Pyridine NH N-H Stretch 3200-3400 cm⁻¹ Indole->NH CO Conjugated C=O Stretch 1685-1710 cm⁻¹ Aldehyde->CO CH Fermi Resonance C-H 2720 & 2820 cm⁻¹ Aldehyde->CH CN C=N / C=C Stretch 1550-1600 cm⁻¹ Pyridine->CN

Caption: Logical Peak Identification for Functionalized Indole Derivatives

References

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline, Arkat USA, [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?, Kintek Press,[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides, Specac Ltd, [Link]

  • Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles, Reddit Chemistry, [Link]

  • The C=O Bond, Part II: Aldehydes, Spectroscopy Online,[Link]

Sources

Comparative

Comparative Biological Activity of 5-Bromo vs. 5-Chloro Indole Derivatives: A Technical Guide

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of halogenated scaffolds. The indole ring is a privileged structure in medicinal chemistry, and functionalizing i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of halogenated scaffolds. The indole ring is a privileged structure in medicinal chemistry, and functionalizing its C-5 position is a proven strategy for modulating target affinity and pharmacokinetic profiles. However, the decision between a 5-bromo and a 5-chloro indole derivative is rarely arbitrary; it is a calculated manipulation of steric bulk, lipophilicity, and electrostatic potential designed to exploit specific binding pocket microenvironments.

This guide objectively compares the biological performance of 5-bromo and 5-chloro indole derivatives, elucidates the causality behind their structure-activity relationships (SAR), and provides self-validating experimental protocols for evaluating their efficacy.

Physicochemical Properties & Structural Causality

The biological divergence between 5-chloro and 5-bromo indoles stems fundamentally from their atomic properties. Understanding these physicochemical differences is critical for rational drug design.

  • Lipophilicity & Solvation: Bromine is inherently more lipophilic than chlorine. The calculated partition coefficient (cLogP) for 5-bromoindole is approximately 3.1, compared to 2.9 for 5-chloroindole 1[1]. This increased lipophilicity reduces aqueous solvation, providing a stronger thermodynamic driving force for the brominated molecule to partition into hydrophobic protein binding sites or cross lipid bilayers .

  • Steric Volume & Pocket Occupancy: Bromine possesses a larger van der Waals radius (~1.85 Å) than chlorine (~1.75 Å). In rigid allosteric sites, the larger bromine atom can provide superior spatial occupancy, maximizing hydrophobic contacts 1[1].

  • Polarizability & Halogen Bonding: Bromine's greater electron cloud polarizability facilitates stronger, more highly directional halogen bonds with electron donors (such as backbone carbonyl oxygens) in target proteins, a critical factor in kinase inhibitor design 1[1].

Comparative Biological Activity

Oncology: Kinase Inhibition

Both derivatives are extensively utilized in oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). 5-Chloroindoles are highly effective at binding the ATP-binding site of the EGFR kinase domain, halting the downstream PI3K/AKT proliferation cascade 2[2]. However, 5-bromo derivatives often exhibit enhanced potency against specific clinically relevant mutant strains due to their ability to exploit slightly larger hydrophobic pockets via enhanced halogen bonding 3[3].

Neurological Targets (Serotonin Receptors)

Halogenation at the 5-position drastically alters interaction with 5-HT receptors:

  • 5-HT3A Receptor: In studies developing allosteric modulators, 5-bromoindole analogues demonstrated 1.4 times greater potentiation than their 5-chloro counterparts. The causality lies in the optimal steric volume of bromine and its higher lipophilicity, which drives the molecule into the receptor's lipophilic allosteric site .

  • 5-HT2A Receptor: 5-Bromo-DMT acts as a partial agonist at the 5-HT2A receptor (Ki = 138 nM) and exhibits unique antidepressant-like and psychoplastogenic effects without inducing the typical hallucinogenic head-twitch response seen with other analogues 4[4].

Antimicrobial & Antibiofilm Efficacy

Halogenated indoles are potent antivirulence agents. Against the food-borne pathogen Vibrio parahaemolyticus, 5-chloroindole effectively inhibits planktonic growth and biofilm formation with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL 5[5]. 5-Bromoindole exhibits the exact same MIC (50 µg/mL), indicating that for this specific target, the presence of a halogen at the C-5 position is more critical than the specific atomic radius of the halogen itself 3[3].

Quantitative Data Summary
Biological Target / Assay5-Chloro Derivative Performance5-Bromo Derivative PerformanceMechanistic Implication
EGFR Kinase Inhibition High Potency (Nanomolar IC50)High Potency (Nanomolar IC50)Both block ATP binding; Br offers better mutant pocket occupancy.
5-HT3A Receptor (PAM) Baseline Potentiation1.4x Greater PotentiationBr increases thermodynamic drive into the lipophilic allosteric site.
5-HT2A Receptor Binding Weak/Distinct Behavioral ProfileKi = 138 nM (Partial Agonist)Br alters receptor conformation, yielding non-hallucinogenic plasticity.
V. parahaemolyticus (MIC) 50 µg/mL50 µg/mLC-5 halogenation is critical for biofilm disruption regardless of Br/Cl.

Mechanistic Pathways

To illustrate the causality of these compounds in oncology, the diagram below maps the inhibition of the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Apoptosis Apoptosis (Cell Death) Receptor->Apoptosis Inhibition Induces Inhibitor 5-Haloindole Inhibitor (5-Br / 5-Cl) Inhibitor->Receptor Competitive ATP Binding Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Caption: EGFR signaling pathway inhibition by 5-haloindole derivatives blocking ATP-binding.

Experimental Methodologies & Self-Validating Protocols

A protocol is only as reliable as its internal controls. In my laboratory, we treat every assay as a self-validating system to ensure that the subtle SAR differences between 5-chloro and 5-bromo derivatives are genuine and not artifacts of experimental noise.

Protocol 1: In Vitro Anticancer Activity Assay (IC50 via MTT)

This protocol determines the half-maximal inhibitory concentration (IC50) of indole derivatives against cancer cell lines (e.g., K562) 6[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at

    
     cells/well. Causality: Cells must be in the log-phase of growth to ensure uniform metabolic activity, minimizing intra-assay variability.
    
  • Compound Dosing: Apply the 5-haloindole compounds in a serial dilution (e.g., 0.1 µM to 100 µM). Causality: A wide logarithmic range is required to capture both the upper and lower asymptotes necessary for accurate non-linear regression curve fitting.

  • Incubation: Incubate for 24-72 hours at 37°C in 5% CO2.

  • MTT Addition: Add MTT reagent (5 mg/mL). Viable mitochondria will reduce the yellow tetrazolium salt to purple formazan.

  • Solubilization: Aspirate media and add 100 µL of pure DMSO. Causality: Formazan crystals are highly lipophilic and insoluble in aqueous media. DMSO ensures complete solubilization for accurate spectrophotometric quantification 3[3].

  • Absorbance Reading: Read at 570 nm using a microplate reader.

Self-Validating Controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and proves the solvent isn't causing cytotoxicity.

  • Positive Control (e.g., Erlotinib): Validates the assay's sensitivity to kinase inhibition.

  • Media Blank: Subtracts background optical density.

IC50_Workflow Seed 1. Cell Seeding (Log-phase) Dose 2. Compound Dosing (Serial Dilution) Seed->Dose Incubate 3. Incubation (24-72h, 5% CO2) Dose->Incubate MTT 4. MTT Addition (Metabolic Reduction) Incubate->MTT Solubilize 5. Solubilization (DMSO) MTT->Solubilize Read 6. Absorbance (570 nm) Solubilize->Read Analyze 7. Regression (IC50 Calculation) Read->Analyze

Caption: Step-by-step experimental workflow for MTT-based IC50 determination.

Protocol 2: Antimicrobial MIC via Broth Microdilution

Step-by-Step Methodology:

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., V. parahaemolyticus) to a 0.5 McFarland standard. Causality: This standardizes the bacterial load to approximately

    
     CFU/mL, preventing false negatives caused by over-inoculation.
    
  • Compound Incubation: Test the derivatives in Mueller-Hinton (MH) broth. Causality: MH broth contains tightly regulated concentrations of divalent cations (Ca2+, Mg2+), which are critical for maintaining consistent bacterial membrane permeability and ensuring reproducible MIC values 5[5].

  • Readout: Add resazurin dye after 24 hours. A color change from blue to pink indicates metabolic activity (survival).

Self-Validating Controls:

  • Sterility Control: Uninoculated media to prove aseptic technique and rule out contamination.

  • Growth Control: Inoculated media with vehicle (no drug) to prove baseline bacterial viability.

Conclusion

The selection between a 5-bromo and a 5-chloro indole derivative dictates the trajectory of a drug's pharmacodynamics. 5-Chloroindoles offer slightly lower lipophilicity and excellent baseline efficacy against targets like EGFR and bacterial biofilms. Conversely, substituting with bromine increases the van der Waals radius and lipophilicity, which can be strategically leveraged to enhance binding in deep hydrophobic pockets or improve central nervous system penetration for neurological targets like 5-HT receptors.

References

  • Comparative study of 5-chloro-indole and 5-bromo-indole derivatives - Benchchem -1

  • The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem - 2

  • Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles - Benchchem - 3

  • The IC50 values of compounds 3b and 3d determined in K562 cells - ResearchGate - 6

  • 5-Bromo-DMT - Wikipedia - 4

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - ResearchGate - 5

  • The development of novel allosteric modulators of the 5-HT3A receptor - University of Birmingham - Link

Sources

Validation

A Comparative Guide to HPLC Method Development for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde. Moving...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde. Moving beyond a simple recitation of steps, this document elucidates the rationale behind each experimental choice, comparing alternative approaches and presenting supporting data to guide researchers and drug development professionals in establishing a reliable and efficient analytical method.

Introduction: The Analytical Challenge

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its structure, featuring an indole core, a pyridine ring, a bromine substituent, and an aldehyde group, presents a unique analytical challenge. A robust and reliable HPLC method is crucial for assessing its purity, stability, and for pharmacokinetic studies. The polarity imparted by the pyridine and aldehyde functionalities, combined with the hydrophobicity of the brominated indole ring, necessitates a carefully optimized chromatographic system to achieve adequate retention, resolution, and peak shape.

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. The following diagram illustrates the logical workflow employed in this guide, emphasizing the iterative nature of optimization.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Characterization (Solubility, pKa, UV Spectrum) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Properties->Column_Screening Guides stationary phase choice Mobile_Phase_Scouting Mobile Phase Scouting (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Scouting Influences mobile phase selection Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Scouting->Gradient_Optimization Refines separation Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp Fine-tunes resolution & analysis time Detector_Settings Detector Wavelength Optimization Flow_Rate_Temp->Detector_Settings Maximizes sensitivity Validation Method Validation (ICH Q2(R1)) Detector_Settings->Validation Confirms method suitability

Caption: Workflow for systematic HPLC method development.

Experimental Design and Rationale

Stationary Phase Selection: A Comparative Analysis

The choice of the stationary phase is paramount in reversed-phase HPLC, as it governs the primary retention mechanism.[1] Given the hybrid polar/non-polar nature of the analyte, three common reversed-phase columns were evaluated: a standard C18, a C8, and a Phenyl column.

  • C18 (Octadecylsilane): These columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and retention capabilities for a broad range of compounds.[1][2] The long alkyl chains provide strong hydrophobic interactions with the brominated indole ring of the analyte.[3]

  • C8 (Octylsilane): With a shorter alkyl chain than C18, C8 columns offer less retention, which can be advantageous for more hydrophobic compounds that might be too strongly retained on a C18 column, leading to long analysis times.[1]

  • Phenyl: Phenyl columns provide an alternative selectivity due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic rings (indole and pyridine) of the analyte.[4] This can be particularly useful for separating structurally similar compounds.

Comparative Data:

Column TypeRetention Time (min)Tailing FactorTheoretical PlatesRationale for Performance
C18 (Recommended) 8.52 1.1 12,500 Optimal balance of hydrophobic retention and good peak symmetry.
C86.211.39,800Lower retention, but slightly more peak tailing observed.
Phenyl7.891.58,500Significant peak tailing, suggesting secondary interactions are not well-controlled.
Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition plays a critical role in controlling the elution of the analyte.[5][6] A mixture of an aqueous phase and an organic modifier is standard for reversed-phase HPLC.[7]

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile (ACN): Generally, ACN is a stronger eluting solvent than methanol and has a lower viscosity, which can lead to higher column efficiency.[5]

  • Methanol (MeOH): Methanol is a more polar solvent and can offer different selectivity compared to acetonitrile.

For this analyte, acetonitrile was chosen due to its ability to provide sharper peaks and a more stable baseline.

Aqueous Phase and pH Control

The pH of the mobile phase is a critical parameter, especially for compounds with ionizable functional groups.[6] The pyridine moiety in the analyte is basic (pKa of pyridine is ~5.2). To ensure consistent protonation and avoid peak tailing due to interactions with residual silanols on the silica-based column, the mobile phase should be acidified.[8]

  • Trifluoroacetic Acid (TFA) at 0.1%: TFA is a strong ion-pairing agent that effectively suppresses silanol activity and ensures the analyte is in a single, protonated form, leading to improved peak shape.[8]

  • Formic Acid at 0.1%: Formic acid is a weaker acid than TFA and is often preferred for mass spectrometry (MS) compatibility.[9][10]

Comparative Data:

Aqueous Phase AdditiveRetention Time (min)Tailing FactorObservations
0.1% TFA (Recommended) 8.52 1.1 Excellent peak shape and stable baseline.
0.1% Formic Acid8.351.4Noticeable peak tailing, indicating less effective silanol suppression.
No Additive9.10> 2.0Severe peak tailing and poor reproducibility.
Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simpler but may not be suitable for complex samples or for eluting strongly retained impurities.[5]

  • Gradient Elution: The proportion of the organic solvent is increased during the run. This is effective for separating compounds with a wide range of polarities and can sharpen peaks.[5]

A gradient elution was chosen to ensure the timely elution of any potential, more hydrophobic impurities and to provide a robust method capable of analyzing samples of varying purity.

Recommended HPLC Method and Protocol

Based on the comparative analysis, the following method is recommended for the analysis of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Gradient Program Time (min)
0
15
17
17.1
20
Standard and Sample Preparation Protocol
  • Standard Preparation: Accurately weigh approximately 10 mg of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde reference standard and dissolve it in 100 mL of sample diluent to obtain a stock solution of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the standard solution using the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Validation: Ensuring Trustworthiness

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14]

Validation_Parameters cluster_params Validation Characteristics Method_Validation Method Validation (ICH Q2(R1)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD Detection Limit (LOD) Method_Validation->LOD LOQ Quantitation Limit (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for HPLC method validation.

A summary of the validation parameters and their typical acceptance criteria are provided below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present.[13]Peak purity analysis, no interference at the retention time of the analyte in a blank chromatogram.
Linearity To demonstrate that the response is directly proportional to the concentration of the analyte.[13]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]For assay: 80% to 120% of the test concentration.[11]
Accuracy The closeness of the test results obtained by the method to the true value.[13]% Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[13]Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.

Conclusion

This guide has presented a systematic and comparative approach to the development of a robust reversed-phase HPLC method for the analysis of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde. By carefully selecting the stationary phase, optimizing the mobile phase composition, and choosing an appropriate elution mode, a reliable and efficient method can be established. The recommended C18 column with a gradient elution using an acetonitrile/water mobile phase containing 0.1% TFA provides excellent peak shape and resolution. Adherence to ICH Q2(R1) guidelines for method validation will ensure the trustworthiness and applicability of this method in a regulated environment.

References

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Obrnuta faza. (n.d.). C18 Reversed Phase HPLC Columns. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Quora. (2017, January 27). How does a C18 HPLC column work? Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 22). (PDF) ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structures of 2-Substituted 5-Bromoindole-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among these, 2-substituted 5-bromoindole-3-carbaldehydes are of particular interest due to the synthetic versatility of the aldehyde group and the influence of the bromo and 2-position substituents on molecular interactions. This guide provides an in-depth comparison of the crystal structure data for this class of compounds, supported by experimental protocols and a discussion of the underlying chemical principles.

The Significance of Crystal Structure Analysis

Understanding the three-dimensional arrangement of atoms in a molecule and the intermolecular interactions in its crystal lattice is paramount in drug design and materials science. Single-crystal X-ray diffraction is a powerful technique that provides precise information on bond lengths, bond angles, and the overall conformation of a molecule.[1][2] This data is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to design more potent and selective drugs.

  • Polymorph Screening: Identifying different crystalline forms of a compound, which can have significant impacts on solubility, stability, and bioavailability.

  • Rational Drug Design: Understanding how a molecule might interact with its biological target at the atomic level.

Comparative Analysis of Crystal Structures

Obtaining high-quality single crystals of 2-substituted 5-bromoindole-3-carbaldehydes suitable for X-ray diffraction can be challenging. However, analysis of the available data from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, provides valuable insights.[3][4]

For this guide, we will compare the crystal structure of 5-bromo-1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-indole-3-carbaldehyde (CSD Refcode: XOPCAJ) with that of a closely related derivative, 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone , to illustrate the impact of substitution at the 2-position on the crystal packing.

Parameter5-bromo-1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-indole-3-carbaldehyde (XOPCAJ)5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone
Formula C₁₇H₁₄BrN₃OC₁₀H₉BrN₄S
Crystal System Not publicly availableTriclinic
Space Group Not publicly availableP-1
Unit Cell Dimensions a, b, c, α, β, γ not publicly availablea = 6.7731(2) Å, b = 8.7551(2) Å, c = 10.6539(2) Å, α = 69.280(1)°, β = 79.969(1)°, γ = 72.886(1)°
Key Intermolecular Interactions Not publicly available in detail without direct access to the CIF file.The sulfur atom of the thiosemicarbazone moiety acts as a hydrogen-bond acceptor for the aromatic NH, aliphatic NH, and terminal NH₂ groups of three symmetry-related molecules, forming a weak hydrogen-bonded layer structure.[5]

Analysis of 5-bromo-1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-indole-3-carbaldehyde (XOPCAJ):

The structure of 5-bromo-1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-indole-3-carbaldehyde was the millionth entry to be added to the Cambridge Structural Database, highlighting the continuous growth of crystallographic data.[3] While the full crystallographic information file (CIF) is not publicly accessible without a CSD license, the 2D structure indicates a planar indole core with a pyrrole ring at the 2-position. The presence of the bulky and electron-rich pyrrole substituent is expected to significantly influence the crystal packing, potentially leading to π-π stacking interactions between the aromatic rings of adjacent molecules.

Analysis of 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone:

In contrast, the crystal structure of 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone reveals a network of hydrogen bonds. The thiosemicarbazone group provides both hydrogen bond donors (the NH and NH₂ groups) and an acceptor (the sulfur atom), which dominate the intermolecular interactions and lead to the formation of a layered structure.[5] This demonstrates how derivatization of the 3-carbaldehyde group can be used to introduce specific and predictable intermolecular interactions.

Experimental Protocols

The synthesis of 2-substituted 5-bromoindole-3-carbaldehydes can be achieved through various synthetic routes. A common and effective method involves the Vilsmeier-Haack formylation of a 2-substituted 5-bromoindole.

General Synthesis of 2-Substituted 5-Bromoindoles

A practical, non-cryogenic method for the synthesis of a variety of 2-substituted 5-bromoindoles has been reported. This procedure utilizes a direct magnesiation of 5-bromo-1-(4-toluenesulfonyl)indole.

Step-by-Step Protocol:

  • Protection of the Indole Nitrogen: The indole nitrogen of 5-bromoindole is first protected, for example, with a tosyl group, to increase the acidity of the C2-proton.

  • Magnesiation: The N-protected 5-bromoindole is then treated with a mixture of isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl) in the presence of diisopropylamine. This effects a proton-magnesium exchange at the 2-position of the indole ring.

  • Electrophilic Quench: The resulting 2-magnesiated indole is then quenched with an appropriate electrophile to introduce the desired substituent at the 2-position.

  • Deprotection: The protecting group on the indole nitrogen is subsequently removed to yield the 2-substituted 5-bromoindole.

This method avoids the need for cryogenic temperatures often required for lithiation reactions, making it more amenable to larger-scale synthesis.

Vilsmeier-Haack Formylation

Once the 2-substituted 5-bromoindole is obtained, the carbaldehyde group can be introduced at the 3-position using the Vilsmeier-Haack reaction.

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with a suitable amide, typically N,N-dimethylformamide (DMF).

  • Formylation: The 2-substituted 5-bromoindole is added to the pre-formed Vilsmeier reagent. The electrophilic Vilsmeier reagent attacks the electron-rich 3-position of the indole.

  • Hydrolysis: The reaction mixture is then hydrolyzed, typically with an aqueous solution of a base like sodium hydroxide, to yield the final 2-substituted 5-bromoindole-3-carbaldehyde.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway to 2-substituted 5-bromoindole-3-carbaldehydes.

G cluster_synthesis Synthesis of 2-Substituted 5-Bromoindoles cluster_formylation Vilsmeier-Haack Formylation 5-Bromoindole 5-Bromoindole Protection Nitrogen Protection (e.g., Tosylation) 5-Bromoindole->Protection N-Protected_5-Bromoindole N-Protected 5-Bromoindole Protection->N-Protected_5-Bromoindole Magnesiation 2-Position Magnesiation (i-PrMgCl/LiCl, (i-Pr)2NH) N-Protected_5-Bromoindole->Magnesiation 2-Magnesiated_Indole 2-Magnesiated Indole Intermediate Magnesiation->2-Magnesiated_Indole Electrophilic_Quench Electrophilic Quench (R-X) 2-Magnesiated_Indole->Electrophilic_Quench 2-Substituted_N-Protected_Indole 2-Substituted N-Protected Indole Electrophilic_Quench->2-Substituted_N-Protected_Indole Deprotection Deprotection 2-Substituted_N-Protected_Indole->Deprotection 2-Substituted_5-Bromoindole 2-Substituted 5-Bromoindole Deprotection->2-Substituted_5-Bromoindole Formylation Formylation 2-Substituted_5-Bromoindole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Final_Product 2-Substituted 5-Bromoindole-3-carbaldehyde Hydrolysis->Final_Product G Start Synthesized Compound Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Start->Crystallization Crystal_Selection Single Crystal Selection (Microscopy) Crystallization->Crystal_Selection Mounting Mounting on Diffractometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis (CIF File Generation) Structure_Refinement->Validation End Final Crystal Structure Validation->End

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Considerations in Crystallization and Data Collection:

  • Purity of the Compound: The starting material must be of high purity to favor the growth of well-ordered single crystals.

  • Solvent Selection: The choice of solvent is critical for crystallization. A solvent in which the compound has moderate solubility is often ideal. Slow evaporation of the solvent is a common and effective crystallization technique.

  • Crystal Quality: Not all crystals are suitable for X-ray diffraction. A good crystal should be a single, well-formed block with no visible cracks or defects.

  • Data Collection Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. [5]

Conclusion and Future Directions

The study of the crystal structures of 2-substituted 5-bromoindole-3-carbaldehydes provides invaluable information for the rational design of new therapeutic agents and functional materials. While publicly available crystal structure data for a wide range of these compounds is currently limited, the synthetic methodologies are well-established, allowing for the generation of diverse libraries of these molecules.

Future work should focus on the systematic synthesis and crystallographic analysis of a series of 2-substituted 5-bromoindole-3-carbaldehydes with varying electronic and steric properties at the 2-position. This will enable a more comprehensive understanding of how these substituents influence crystal packing and, ultimately, the macroscopic properties of the materials. Such a database of structures would be a powerful tool for researchers in the field.

References

  • Fun, H. K., et al. (2008). 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(5), o918. [Link]

  • He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, 96(6), 1039.
  • He, Y., et al. (2018). A Practical Synthesis of 2-Substituted 5-Bromoindoles. ResearchGate. [Link]

  • PubChem. 5-bromoindole-3-carboxaldehyde. PubChem. [Link]

  • ResearchGate. 5-Bromo-1 H -indole-3-carbaldehyde thiosemicarbazone. ResearchGate. [Link]

  • Yeap, C. S., et al. (2015). Crystal structure of 5-bromo-1-ethylindoline-2,3-dione.
  • CCDC. (2019). 2019 CSD Data Updates. Cambridge Crystallographic Data Centre. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • Springer Nature. X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Fisher Scientific. 5-bromo-1-methyl-1H-indole-3-carbaldehyde, Thermo Scientific™. Fisher Scientific. [Link]

  • SIELC Technologies. 5-Bromoindole-3-carbaldehyde. SIELC Technologies. [Link]

  • PubMed. CSD Communications of the Cambridge Structural Database. PubMed. [Link]

  • ResearchGate. CSD refcodes and references. ResearchGate. [Link]

  • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Runner Research Press. Searching CSD. Runner Research Press. [Link]

  • UCLA. Cambridge Structural Database System. UCLA. [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Spectra of Conjugated Indole-Pyridine Systems

Part 1: Executive Summary & Strategic Relevance The Indole-Pyridine Scaffold in Modern Discovery The conjugation of electron-rich indole with electron-deficient pyridine creates a "push-pull" electronic system that is in...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Relevance

The Indole-Pyridine Scaffold in Modern Discovery The conjugation of electron-rich indole with electron-deficient pyridine creates a "push-pull" electronic system that is invaluable in drug discovery (kinase inhibitors, DNA intercalators) and optoelectronics (OLEDs, fluorescent sensors). Unlike isolated indole (


 nm) or pyridine (

nm), the conjugated system exhibits significant bathochromic shifts into the 300–400 nm range, often extending into the visible spectrum upon protonation or substitution.

Core Value Proposition:

  • Tunable Optoelectronics: The Intramolecular Charge Transfer (ICT) band is highly sensitive to solvent polarity and pH, making these systems ideal ratiometric sensors.

  • Isomer-Dependent Properties: The linkage position (C2 vs. C3 on indole) fundamentally alters the conjugation efficiency. C3-linkages typically maximize electronic communication due to the high electron density at the indole C3 position.

  • Protonation Switching: The basic pyridine nitrogen (

    
    ) allows for pH-switchable absorption, a feature absent in indole-benzene analogs.
    

Part 2: Mechanistic Principles of Absorption

The optical behavior of indole-pyridine conjugates is governed by the interplay between


 transitions and Intramolecular Charge Transfer (ICT).
Electronic Transition Pathways
  • 
     Transitions:  High-energy bands (220–280 nm) localized on the individual aromatic rings. These are relatively insensitive to solvent polarity.
    
  • ICT Transitions: Lower-energy bands (300–380 nm) resulting from electron density shifting from the indole (donor) to the pyridine (acceptor). This band is the primary diagnostic feature for conjugation efficiency.

Visualization: Electronic State Diagram

The following diagram illustrates the energy gap reduction upon conjugation and the effect of protonation.

ElectronicTransitions cluster_0 Isolated Systems cluster_1 Conjugated System cluster_2 Perturbations Indole Indole (Donor) HOMO High Conjugate Indole-Pyridine Reduced Band Gap Indole->Conjugate Orbital Mixing Pyridine Pyridine (Acceptor) LUMO Low Pyridine->Conjugate Orbital Mixing ICT ICT State (Solvent Sensitive) Conjugate->ICT Excitation Protonation H+ on Pyridine N Stabilizes LUMO Conjugate->Protonation + H+ RedShift Bathochromic Shift (Red Shift) ICT->RedShift Polar Solvent Stabilization Protonation->RedShift Gap Decreases

Figure 1: Mechanism of electronic transitions in indole-pyridine systems. Conjugation lowers the HOMO-LUMO gap, while protonation or polar solvents further stabilize the excited state, causing a red shift.

Part 3: Comparative Analysis

This section objectively compares the spectral performance of the two primary isomers and their response to environmental factors.

Positional Isomerism: 2-(2-pyridyl) vs. 3-(2-pyridyl)

The connection point on the indole ring dictates the extent of electronic delocalization.

Feature2-(2-Pyridyl)indole 3-(2-pyridyl)indole Scientific Rationale
Conjugation Efficiency ModerateHigh The C3 position of indole is the most electron-rich (highest HOMO coefficient). Linking the acceptor here maximizes ICT.

(Abs)
~300–320 nm~330–350 nm Better orbital overlap in the C3-isomer leads to a smaller HOMO-LUMO gap and longer wavelength absorption.
Fluorescence Weak/ModerateStrong The rigidification of the C3-isomer often suppresses non-radiative decay pathways better than the C2-isomer.
Steric Hindrance Low (Planar)ModerateInteraction between the pyridine ring and the indole C4-H can cause slight twisting in C3-isomers, though electronic effects usually dominate.
Substituent Effects (Hammett Correlation)

Modifying the indole ring with Electron Donating Groups (EDGs) or Electron Withdrawing Groups (EWGs) allows for fine-tuning of the spectra.

  • EDGs (e.g., -OMe, -NH2) at Indole C5:

    • Effect: Raises the HOMO energy of the indole.

    • Result: Strong Red Shift (Bathochromic) . The energy gap to the pyridine LUMO decreases.

    • Example: 5-Methoxy-3-(2-pyridyl)indole absorbs at ~360 nm (vs. 340 nm for unsubstituted).

  • EWGs (e.g., -NO2, -CN) at Indole C5:

    • Effect: Lowers the HOMO energy.[1]

    • Result: Blue Shift (Hypsochromic) or loss of ICT character. The "push-pull" strength is diminished.

Solvatochromism & Protonation

Unlike indole-benzene, the indole-pyridine system is highly responsive to its environment.

  • Solvatochromism: In polar solvents (e.g., DMSO, Ethanol), the highly dipolar ICT excited state is stabilized more than the ground state.

    • Observation: Positive solvatochromism (Red shift as polarity increases).[2]

    • Data: A shift of 10–30 nm is typical when moving from Hexane to DMSO.

  • Halochromism (pH Sensitivity):

    • Mechanism: Protonation of the pyridine nitrogen increases its electron-withdrawing power (electrophilicity).

    • Spectral Change: Significant Red Shift (often >40 nm). The solution may change color (e.g., colorless to yellow) upon acidification.

Part 4: Experimental Protocols

Workflow: Synthesis & Spectral Characterization

To ensure reproducible data, specific protocols for synthesis (Stille coupling is preferred for versatility) and measurement are required.

ExperimentalWorkflow cluster_synthesis Synthesis (Stille Coupling) cluster_measurement UV-Vis Characterization Step1 Reactants: N-Boc-Indolyl Stannane + Bromopyridine Step2 Catalyst: Pd(PPh3)4, Toluene Reflux 12-24h Step1->Step2 Step3 Deprotection: Remove Boc (TFA/DCM) Step2->Step3 Solvent Solvent Prep: Spectroscopic Grade (MeOH, DCM, DMSO) Step3->Solvent Blank Baseline Correction: Double-beam mode or Solvent Blank Solvent->Blank Scan Scan Parameters: 200-600 nm Speed: Medium Blank->Scan Analysis Data Analysis: Determine λmax, ε Lippert-Mataga Plot Scan->Analysis

Figure 2: Standardized workflow for synthesizing and characterizing indole-pyridine conjugates.

Detailed Protocol: UV-Vis Measurement
  • Stock Solution Preparation:

    • Dissolve 1.0 mg of the conjugate in 10 mL of spectroscopic grade DMSO (to ensure complete solubility).

    • Concentration

      
       M.
      
  • Working Solutions:

    • Dilute the stock into the target solvents (e.g., Hexane, Ethanol, PBS) to a final concentration of

      
       M.
      
    • Critical: Absorbance at

      
       should be between 0.1 and 1.0 A.U. to adhere to the Beer-Lambert law.
      
  • Acquisition:

    • Use quartz cuvettes (1 cm path length). Glass absorbs UV <300 nm.

    • Scan range: 200 nm to 600 nm.

    • Protonation Study: Add aliquots of dilute HCl or TFA to the cuvette and re-scan to observe the bathochromic shift.

Part 5: Summary Data Tables

Table 1: Spectral Properties of Indole-Pyridine Derivatives

Note: Values are approximate and solvent-dependent (typically in Ethanol/Methanol).

CompoundLinkage

(Abs)

(Em)

(

)
Key Characteristic
Indole (Ref) N/A270 nm330 nm~6,000UV only, no ICT
2-(2-pyridyl)indole C2-C2'305 nm380 nm~18,000Planar, moderate conjugation
3-(2-pyridyl)indole C3-C2'335 nm 415 nm ~14,000Strong ICT, highly fluorescent
5-Nitro-3-(2-pyridyl) C3-C2'310 nmWeak~12,000Blue-shifted (EWG kills ICT)
5-Methoxy-3-(2-pyridyl) C3-C2'350 nm440 nm~15,000Red-shifted (EDG boosts ICT)
Table 2: Comparison with Alternatives
ScaffoldConjugation TypepH SensitivityApplications
Indole-Pyridine Donor-Acceptor (Strong)High (Switchable) pH Sensors, Kinase Inhibitors
Indole-Benzene Donor-Neutral (Weak)NoneGeneral Fluorescence (weaker)
Indole-Quinoline Donor-Acceptor (Extended)ModerateDNA Intercalators (Red-shifted)

References

  • Lumen Learning. Structure Determination in Conjugated Systems UV. (General theory of conjugation).

  • BenchChem. The Rise of a Privileged Scaffold: A Technical Guide to Pyridinyl-Indole Compounds in Drug Discovery. (Applications in drug discovery).

  • Royal Society of Chemistry (RSC). Optical properties of 3-substituted indoles. (Specific spectral data for 3-substituted derivatives).

  • Core.ac.uk. Electronic Absorption and Fluorescence Spectra of Indole Derivatives: Quantitative Treatment. (Substituent effects and Hammett correlations).

  • ResearchGate. 7-Pyridylindoles: synthesis, structure, and properties. (Synthesis and isomeric comparisons).

  • Santa Cruz Biotechnology. 2-Pyridineethanol (Structural Analog Data).

Sources

Comparative

A Comparative Guide to the Reactivity of Indole-3-carbaldehyde and 2-Phenylindole-3-carbaldehyde

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals and biologically active com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals and biologically active compounds. Among the most versatile intermediates for the synthesis of complex indole-based molecules are indole-3-carbaldehydes. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: the parent indole-3-carbaldehyde and its 2-phenyl substituted counterpart, 2-phenylindole-3-carbaldehyde. Understanding the nuanced differences in their chemical behavior, governed by electronic and steric factors, is paramount for designing efficient synthetic routes and anticipating reaction outcomes.

Structural and Electronic Overview

At first glance, the two molecules differ by a single phenyl group at the C-2 position of the indole ring. However, this seemingly simple modification has profound implications for the electron distribution within the molecule and the steric environment around the reactive aldehyde functionality.

Indole-3-carbaldehyde is an electron-rich aromatic aldehyde. The lone pair of the indole nitrogen participates in the aromatic system, increasing the electron density of the pyrrole ring, particularly at the C-3 position. The aldehyde group at this position is, therefore, influenced by the electron-donating nature of the indole ring system.

2-Phenylindole-3-carbaldehyde , on the other hand, introduces a bulky phenyl group adjacent to the indole nitrogen. This substituent exerts both electronic and steric effects. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the resonance and inductive effects, which can modulate the overall electron density of the indole nucleus. Sterically, the phenyl group at the C-2 position creates a more hindered environment around the C-3 aldehyde, which can influence the approach of reagents.

Below is a diagram illustrating the structures of the two compounds.

Caption: Structures of Indole-3-carbaldehyde and 2-Phenylindole-3-carbaldehyde.

Comparative Reactivity in Key Transformations

The differing electronic and steric profiles of these two aldehydes manifest in their reactivity towards various reagents. This section explores their behavior in several common and synthetically important reactions.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the aldehyde is a fundamental reaction. The electrophilicity of the carbonyl carbon is a key determinant of reactivity.

Indole-3-carbaldehyde: The electron-donating nature of the indole ring slightly reduces the electrophilicity of the carbonyl carbon compared to a simple aromatic aldehyde like benzaldehyde. Nevertheless, it readily undergoes nucleophilic attack.

2-Phenylindole-3-carbaldehyde: The electronic effect of the 2-phenyl group is more complex. It can withdraw electron density through an inductive effect but may also donate via resonance. More significantly, the steric bulk of the phenyl group can hinder the approach of nucleophiles to the adjacent aldehyde. This steric hindrance is expected to decrease the rate of nucleophilic addition compared to the unsubstituted analogue.

A common example of nucleophilic addition is the formation of thiosemicarbazones. While direct comparative kinetic data is scarce, the successful synthesis of various thiosemicarbazone derivatives from both aldehydes has been reported, indicating that both are viable substrates.[1]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is sensitive to both the electrophilicity of the aldehyde and steric hindrance.

Indole-3-carbaldehyde: This aldehyde is a common substrate for Knoevenagel condensations, reacting with various active methylene compounds like malononitrile and ethyl cyanoacetate to afford the corresponding α,β-unsaturated products.[2][3]

2-Phenylindole-3-carbaldehyde: The presence of the 2-phenyl group is expected to influence the Knoevenagel condensation. Steric hindrance from the phenyl group could potentially lower the reaction rate and yield compared to indole-3-carbaldehyde under identical conditions. However, the reaction is still synthetically useful for producing 3-substituted-2-phenylindoles.[4]

AldehydeActive Methylene CompoundProductObservations
Indole-3-carbaldehydeMalononitrile2-(1H-indol-3-ylmethylene)malononitrileGenerally proceeds with good yields under standard conditions.
2-Phenylindole-3-carbaldehydeMalononitrile2-((2-phenyl-1H-indol-3-yl)methylene)malononitrileThe reaction is feasible, but may require slightly more forcing conditions or longer reaction times due to steric hindrance.

Experimental Protocol: Knoevenagel Condensation of Indole-3-carbaldehyde

  • In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The reaction involves the attack of a phosphorus ylide on the carbonyl carbon.

Indole-3-carbaldehyde: It is a good substrate for the Wittig reaction, allowing for the introduction of a variety of alkenyl groups at the C-3 position. The reaction generally proceeds with good yields.

2-Phenylindole-3-carbaldehyde: The steric hindrance posed by the 2-phenyl group is a significant factor in the Wittig reaction. The bulky triphenylphosphine oxide leaving group and the ylide itself require considerable space, and the proximity of the phenyl group can impede the formation of the crucial oxaphosphetane intermediate. This is expected to result in lower yields or require more reactive ylides and/or harsher reaction conditions compared to indole-3-carbaldehyde.

Wittig_Mechanism cluster_I3C Indole-3-carbaldehyde cluster_2PI3C 2-Phenylindole-3-carbaldehyde I3C Indole-3-CHO Oxaphosphetane_I3C Oxaphosphetane Intermediate I3C->Oxaphosphetane_I3C + Ylide 2PI3C 2-Phenylindole-3-CHO Ylide Ph3P=CHR Alkene_I3C 3-Alkenyl-indole Oxaphosphetane_I3C->Alkene_I3C -> Product + Ph3P=O Oxaphosphetane_2PI3C Sterically Hindered Oxaphosphetane Intermediate 2PI3C->Oxaphosphetane_2PI3C + Ylide Ylide2 Ph3P=CHR Alkene_2PI3C 3-Alkenyl-2-phenyl-indole Oxaphosphetane_2PI3C->Alkene_2PI3C -> Product + Ph3P=O

Caption: Steric hindrance in the Wittig reaction of 2-phenylindole-3-carbaldehyde.

Experimental Protocol: General Wittig Reaction

  • To a suspension of the appropriate phosphonium salt in an anhydrous solvent (e.g., THF, DMSO) under an inert atmosphere, add a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature to generate the ylide.

  • To the resulting ylide solution, add a solution of the indole-3-carbaldehyde derivative in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds, including indoles. This reaction provides a direct route to indole-3-carbaldehydes.

Indole (to produce Indole-3-carbaldehyde): Indole readily undergoes Vilsmeier-Haack formylation at the C-3 position with high regioselectivity and typically in good to excellent yields.[5]

Vilsmeier_Haack Indole Indole I3C Indole-3-carbaldehyde Indole->I3C Formylation Phenylindole 2-Phenylindole PI3C 2-Phenylindole-3-carbaldehyde Phenylindole->PI3C Formylation Vilsmeier Vilsmeier Reagent (POCl3, DMF)

Caption: Vilsmeier-Haack formylation of indole and 2-phenylindole.

Experimental Protocol: Vilsmeier-Haack Formylation of Indoles

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent.

  • To this reagent, add a solution of the indole or 2-phenylindole in DMF.

  • The reaction mixture is then heated for several hours.

  • After cooling, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., NaOH or Na₂CO₃ solution).

  • The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.

Summary and Conclusion

The reactivity of indole-3-carbaldehyde and 2-phenylindole-3-carbaldehyde is governed by a delicate interplay of electronic and steric factors.

  • Indole-3-carbaldehyde serves as a benchmark for reactivity, being an electron-rich aldehyde that readily participates in a wide range of transformations. Its less sterically hindered nature allows for facile access to the aldehyde carbonyl and the C-2 position of the indole ring.

  • 2-Phenylindole-3-carbaldehyde presents a more sterically congested environment around the reactive aldehyde group. This steric hindrance is the dominant factor influencing its reactivity, generally leading to slower reaction rates and potentially lower yields in reactions like nucleophilic additions and Wittig olefinations when compared to its unsubstituted counterpart under identical conditions. The electronic contribution of the 2-phenyl group is more subtle but can also modulate the reactivity of the indole system.

For the synthetic chemist, the choice between these two building blocks will depend on the specific target molecule and the desired reaction pathway. While indole-3-carbaldehyde offers higher reactivity and potentially simpler reaction profiles, 2-phenylindole-3-carbaldehyde provides a scaffold for accessing a different chemical space, with the understanding that reaction conditions may need to be optimized to overcome the steric bulk of the phenyl substituent.

This guide provides a foundational understanding of the comparative reactivity of these two important synthetic intermediates. It is always recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific transformation.

References

  • Bingül, M., et al. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
  • MDPI. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • ResearchGate. (2025). Scope of 2‐substituted 3‐carbaldehyde indoles. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kaufmann, D., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry, 15(15), 5122-5136.
  • PubMed. (2009). Comparative QSAR modelling of 2-phenylindole-3-carbaldehyde derivatives as potential antimitotic agents. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • ResearchGate. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. Retrieved from [Link]

  • Somei, M., et al. (2017). Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. HETEROCYCLES, Vol. 95, No. 1.
  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Somei, M., et al. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 38(2), 273-276.
  • Somei, M., et al. (2002). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. HETEROCYCLES, Vol. 57, No. 12.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 5-Bromo-2-Pyridyl Indole Compounds

For researchers, scientists, and professionals in drug development, establishing the precise elemental composition of a novel active pharmaceutical ingredient (API) is a non-negotiable cornerstone of chemical characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the precise elemental composition of a novel active pharmaceutical ingredient (API) is a non-negotiable cornerstone of chemical characterization and quality control. For a class of compounds as specific as 5-bromo-2-pyridyl indoles, which hold significant potential in medicinal chemistry, a robust and validated elemental analysis strategy is paramount. This guide provides an in-depth comparison of analytical standards and methodologies, offering field-proven insights into the causal relationships behind experimental choices.

The challenge with a niche compound class like 5-bromo-2-pyridyl indoles is the absence of a dedicated, substance-specific monograph in major pharmacopoeias. Therefore, our approach must be to intelligently apply existing, broadly accepted standards and techniques. This guide will navigate the principles of fundamental elemental analysis (Carbon, Hydrogen, Nitrogen), specialized halogen (Bromine) determination, and trace elemental impurity profiling, grounding each recommendation in the authoritative standards of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Foundational Analysis: Confirming the Empirical Formula

The first step in characterizing a 5-bromo-2-pyridyl indole is to confirm its core elemental composition of carbon (C), hydrogen (H), and nitrogen (N). This is crucial for verifying the empirical formula and ensuring the correct molecular structure has been synthesized.

The Gold Standard: Combustion Analysis

Combustion analysis is the definitive method for determining the C, H, and N content of organic compounds.[1][2] The technique involves combusting a precisely weighed sample in an oxygen-rich environment at high temperatures. This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides (CO₂, H₂O, and various nitrogen oxides).[2] These gases are then separated and measured by detectors, such as a thermal conductivity detector (TCD).[3]

Causality in Experimental Choice: The robustness of combustion analysis lies in its stoichiometric simplicity. The complete conversion to simple, stable gases allows for highly accurate and precise quantification, making it the most trustworthy method for empirical formula verification.[4][5] For nitrogen-containing heterocyclic compounds, ensuring complete oxidation is critical to avoid low nitrogen readings.[6] Modern CHN analyzers are optimized with specific combustion catalysts and conditions to handle such structures effectively.[6][7]

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the steps for a typical automated CHN analyzer.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This establishes the response factors for the detectors.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 5-bromo-2-pyridyl indole compound into a tin or silver capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will drop the sample into a high-temperature (typically ~900-1000°C) combustion furnace.

  • Combustion & Reduction: The sample combusts in a pure oxygen environment. The resulting gases flow through a reduction furnace (containing copper) to convert nitrogen oxides to N₂ gas.

  • Detection: The gas mixture (CO₂, H₂O, N₂) is separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the weight percentages of C, H, and N in the original sample based on the detector signals and the initial sample weight.

Quantifying the Halogen: Bromine Determination

Accurate quantification of bromine is essential to confirm the identity and purity of 5-bromo-2-pyridyl indole compounds. Several methods exist, ranging from classic wet chemistry to modern instrumental techniques.

Comparative Analysis of Bromine Quantification Methods
MethodPrincipleAdvantagesDisadvantagesTypical Application
Schöniger Flask Combustion Sample is combusted in an oxygen-filled flask.[8][9] Combustion products are absorbed into a solution, and the resulting bromide is determined by titration[8][9] or ion chromatography.[10]Low start-up cost, well-proven for percentage-level determination.[8][10]Labor-intensive, requires skilled handling, lower throughput, potential for incomplete combustion.Purity assays where high-throughput is not required.
Ion Chromatography (IC) Typically follows a combustion step. The aqueous absorption solution is injected into an IC system where bromide is separated and quantified by a conductivity detector.[11]High selectivity and sensitivity, can simultaneously determine other halogens.[11]Requires specialized instrumentation, sample preparation can be complex.Accurate quantification in complex matrices.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is digested (e.g., microwave-induced combustion) and introduced into a high-temperature plasma, which ionizes the atoms. Bromine ions are then detected by a mass spectrometer.[12]Extremely high sensitivity (ppb to ppt levels), high throughput, can determine a wide range of elements simultaneously.[13]High capital and operational cost, requires rigorous method development and validation.[14]Trace level analysis and comprehensive elemental profiling.
Bromatometry (Titration) A redox titration method where a brominating agent, generated in situ from a bromate-bromide mixture, reacts with the analyte.[15][16] The excess bromine is then determined iodometrically.[16]Cost-effective, based on classical, well-understood chemistry.Less specific than instrumental methods, susceptible to interferences from other oxidizable functional groups.Assay of bulk drug substance where the reaction stoichiometry is well-defined.

Expert Insight: For routine quality control and confirmation of structure, Schöniger Flask Combustion followed by titration offers a reliable and cost-effective solution. However, for comprehensive characterization, especially during drug development where trace impurities are a concern, ICP-MS following a validated digestion method is the superior choice due to its unparalleled sensitivity and multi-element capability.[12]

Controlling Elemental Impurities: The Modern Regulatory Landscape

Beyond the core elements of the molecule, regulatory bodies mandate strict control over trace elemental impurities, which can be introduced from catalysts, reagents, or manufacturing equipment.[17][18][19] The guiding standards are the ICH Q3D guideline, which is implemented through USP General Chapters <232> (Limits) and <233> (Procedures), and the European Pharmacopoeia's chapter 5.20.[20][21]

Trustworthiness through Risk Assessment: The modern approach is not to test for every possible element, but to perform a risk assessment to determine which elements are likely to be present.[17][18] For 5-bromo-2-pyridyl indoles, this would include considering any metal catalysts used in the indole synthesis or pyridylation steps (e.g., Palladium, Copper) and any elements that could leach from process equipment.

The Mandated Technique: ICP-MS and ICP-OES

USP <233> and EP 2.4.20 strongly recommend the use of Inductively Coupled Plasma–Optical Emission Spectroscopy (ICP-OES) or Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) for the analysis of elemental impurities.[13][22][23] ICP-MS is generally favored for its lower detection limits, which are necessary to meet the Permitted Daily Exposure (PDE) limits specified in USP <232>.[19][24]

Diagram: General Workflow for Elemental Impurity Analysis

G cluster_prep Sample Preparation (USP <233>) cluster_analysis Instrumental Analysis cluster_reporting Data Evaluation Sample API Sample (5-bromo-2-pyridyl indole) Decision Solubility Test Sample->Decision Aq_Sol Direct Aqueous Solution Decision->Aq_Sol Soluble in Water Org_Sol Direct Organic Solution (e.g., DMSO, DMF) Decision->Org_Sol Insoluble in Water, Soluble in Organic Digestion Microwave Acid Digestion (e.g., HNO3, HCl) Decision->Digestion Insoluble ICP_MS ICP-MS / ICP-OES Analysis Aq_Sol->ICP_MS Org_Sol->ICP_MS Digestion->ICP_MS Quant Quantification vs. Standards ICP_MS->Quant Compare Compare to PDE Limits (USP <232> / ICH Q3D) Quant->Compare Report Final Report Compare->Report

Caption: Workflow for Elemental Impurity Analysis of an API.

Protocol: Sample Preparation and ICP-MS Analysis

This protocol provides a generalized approach; specific parameters must be validated for the exact compound and instrument used.[25][26]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100-250 mg of the API into a clean, microwave-transparent digestion vessel.[27]

    • Carefully add a mixture of high-purity acids (e.g., 5 mL Nitric Acid and 1 mL Hydrochloric Acid). The choice of acids is critical for complete digestion and to stabilize all elements of interest.[28]

    • Seal the vessels and place them in the microwave digestion system.

    • Run a program that gently ramps the temperature and pressure to ensure complete sample decomposition. A typical final temperature is 200-220°C.

    • After cooling, carefully open the vessels and dilute the digest to a final volume (e.g., 50 mL) with ultrapure water. The final solution should be clear.[29]

  • ICP-MS Analysis:

    • Calibration: Prepare multi-element calibration standards in a matrix that matches the final acid concentration of the samples.[30]

    • Instrument Setup: Optimize the ICP-MS parameters (e.g., plasma power, gas flows, detector settings) for sensitivity and stability. Use an internal standard solution delivered online to correct for matrix effects and instrumental drift.

    • Analysis: Introduce the prepared sample solutions, blanks, and calibration standards into the ICP-MS.

    • Data Processing: Quantify the concentration of each target element in the sample. The software will use the calibration curve and apply corrections based on the internal standard.

  • Validation & Reporting:

    • The analytical procedure must be validated according to USP <233> or ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, and robustness.[22][31]

    • The final reported concentrations are compared against the PDE limits established in USP <232> to ensure the API meets regulatory safety standards.[26][32]

Conclusion and Recommendations

A multi-faceted approach is required for the comprehensive elemental analysis of 5-bromo-2-pyridyl indole compounds. No single method can provide all the necessary information.

  • For Identity and Stoichiometry: High-precision CHN combustion analysis is the indispensable first step to confirm the empirical formula.

  • For Bromine Quantification: While classical methods like Schöniger flask combustion are acceptable, an instrumental approach such as ICP-MS or Ion Chromatography following combustion provides higher accuracy and sensitivity, especially when integrated into a broader elemental profile.

  • For Safety and Regulatory Compliance: Adherence to USP <232>/<233> and ICH Q3D is mandatory. A risk-based approach coupled with a validated ICP-MS method is the authoritative standard for controlling trace elemental impurities.

By integrating these validated methods, researchers and drug developers can build a self-validating system of analysis that ensures the identity, purity, and safety of their compounds, satisfying the rigorous demands of scientific integrity and regulatory scrutiny.

References

  • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
  • Elemental impurities testing. ALS Global.
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • LECO - Combustion Analysis (H, C, N, O, S).
  • <232> ELEMENTAL IMPURITIES—LIMITS. USP.org.
  • Safe Elemental Analysis Using Sch. Lab Bulletin.
  • USP Chapters <232> and <233> Implementation Strategy.
  • ICP-MS Sample Prepar
  • Combustion Analysis for Elemental Determination.
  • Oxygen Flask Combustion Unit. Exeter Analytical, Inc..
  • Kinetic Spectrophotometric Method for Trace Amounts Determination of Bromide in Pharmaceutical Samples Using Janus Green-Brom
  • The 6 Key Aspects of Analytical Method Valid
  • Using ICP-MS to Measure Elemental Compositions in Drug Products.
  • <232> ELEMENTAL IMPURITIES— LIMITS. US Pharmacopeia (USP).
  • Oxygen flask combustion method ppt.pdf. SlideShare.
  • Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermedi
  • Laboratory evaluation of halogen
  • Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Spectroscopy.
  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • Combustion analysis. Wikipedia.
  • Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect. Semantic Scholar.
  • Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. PubMed.
  • ICP-MS Sample Preparation - Wh
  • Oxygen flask combustion method. Unacademy.
  • Principles and applications of Brom
  • European Pharmacopoeia activities on Elemental Impurities. EDQM.
  • Elemental Impurities - Certified Ref.
  • Need to Quantify Halogens in Polymers and Electronics?
  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent.
  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical.
  • CHN Analysis. Intertek.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PerkinElmer.
  • Ph. Eur. 5.20 Elemental Impurities. Analytik Jena.
  • Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. Pharmaceutical Outsourcing.
  • Application of Bromate-Bromide Mixture as a Green Brominating Agent for the Determination of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. MedCrave online.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers.
  • Elemental analysis: operation & applic
  • Combustion Elemental Analysis. Analytik Jena.
  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC.
  • Halogenated Organic Compounds. Spectroscopy Online.
  • Advances in the Analysis of Persistent Halogen
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • Laboratory of Organic Elemental Analysis.
  • Elemental Impurities. Anton Paar.
  • Methods - C/H/N.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, a complex heterocyclic compound. By understanding the inherent hazards and adhering to established protocols, you can ensure the protection of yourself, your colleagues, and the environment.

Hazard Assessment and Regulatory Context

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde may not always be readily available, a conservative approach based on its structural motifs—a brominated indole and a pyridine ring—is warranted.

  • Brominated Organic Compounds : These are often toxic and can be persistent in the environment.[1][2] Bromine's reactivity necessitates careful handling to prevent the release of corrosive or toxic vapors.[1]

  • Pyridine Derivatives : Pyridine and its derivatives are classified as hazardous waste.[3][4] They should never be poured down the drain or mixed with regular trash.[4][5]

  • Indole Derivatives : Similar indole structures are known to be potentially harmful if swallowed, toxic in contact with skin, and can cause serious eye irritation.[6][7]

Given these characteristics, 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde must be treated as hazardous waste . All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) and other relevant state and local authorities.[8][9]

Table 1: Inferred Hazard Classification and Disposal Considerations

Hazard Classification (Inferred)Associated Risks & Disposal Considerations
Acute Toxicity (Oral, Dermal) Potentially harmful or toxic if swallowed or in contact with skin. All contaminated materials, including personal protective equipment (PPE), must be disposed of as hazardous waste.[7]
Skin and Eye Irritation May cause skin and serious eye irritation.[10][11][12] Requires careful handling with appropriate PPE during all phases of use and disposal.
Aquatic Toxicity Assumed to be toxic to aquatic life.[6] Discharge into drains or the environment is strictly prohibited.[6]
Halogenated Organic Compound Brominated compounds require specific disposal routes, typically incineration at high temperatures, and should be segregated from non-halogenated waste streams.[13]

Pre-Disposal Safety and Handling

Proper handling is the first line of defense against chemical exposure. The following personal protective equipment (PPE) is mandatory when handling 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde for disposal:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are essential.[6][12]

  • Eye Protection : Chemical safety goggles or a face shield must be worn.[6][12]

  • Skin and Body Protection : A lab coat and closed-toe shoes are required to prevent skin contact.[6][12]

  • Work Area : All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde waste.

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Stream : 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a halogenated organic solid waste . It must be collected separately from non-halogenated organic waste, aqueous waste, and other incompatible materials.[13][14]

  • Solid Waste : Collect pure compound waste, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated solid hazardous waste container.[1]

  • Liquid Waste : If the compound is dissolved in a solvent, it should be collected as halogenated organic liquid waste . Do not mix with non-halogenated solvent waste streams.[14]

The integrity and proper labeling of waste containers are critical for safety and regulatory compliance.

  • Container Type : Use a chemically compatible container with a secure, screw-top lid.[8][15] The container must be in good condition, free of leaks or cracks.[6][16]

  • Labeling : The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde " and the approximate quantity or concentration.[4][6][8]

  • Container Closure : Keep the waste container closed at all times, except when adding waste.[6][8][16] This prevents the release of vapors and reduces the risk of spills.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][15][17]

  • Location : The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[8][17]

  • Secondary Containment : All liquid hazardous waste containers must be stored in a secondary containment tray to capture any potential leaks.[18]

  • Incompatibility : Do not store incompatible waste types in the same secondary containment.[15][18] For example, keep halogenated organic waste separate from strong acids, bases, and oxidizing agents.[1][15]

  • Storage Conditions : Store the sealed waste container in a cool, dry, and well-ventilated area away from sources of ignition and direct sunlight.[1][4]

In the event of a spill, prompt and correct action is crucial.

  • Evacuate : Immediately alert others and evacuate non-essential personnel from the area.[4]

  • Ventilate : Ensure the area is well-ventilated.[4]

  • Contain : Use an inert absorbent material, such as sand, vermiculite, or earth, to contain the spill.[4][5]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][6]

  • Clean : Thoroughly clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[6]

  • Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.[5]

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS : When the waste container is nearly full (approximately 90%), or before the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.[8]

  • Professional Disposal Service : Your institution will have a contract with a licensed professional waste disposal service for the transportation and final treatment of the chemical waste, which typically involves high-temperature incineration for halogenated compounds.[3][6][19]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify Waste Type: Halogenated Organic Solid/Liquid fume_hood->identify container Select Compatible, Labeled Hazardous Waste Container identify->container segregate Segregate from Incompatible Waste (Acids, Bases, Oxidizers) container->segregate collect Collect Waste in Container segregate->collect close_container Securely Close Container collect->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa secondary Use Secondary Containment saa->secondary inspect Weekly Inspection for Leaks secondary->inspect pickup Request Waste Pickup from EHS inspect->pickup ehs_collect EHS/Licensed Contractor Collects Waste pickup->ehs_collect end End: Compliant Disposal (Incineration) ehs_collect->end

Caption: Disposal workflow for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. T.T. & Sons. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste. MIT Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • How Hazardous Waste Is Classified: A Guide to Types and Risks. TRACE. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Classification of Wastes and Their Disposal. Middle East Technical University. [Link]

  • Chemical Hazardous Waste Spotlight. The George Washington University Health & Safety. [Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Extracting recycle method of indole from indole synthesis waste water.
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  • 5-Bromo-1H-indole-3-carbaldehyde. MilliporeSigma. [Link]

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  • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. Chemsrc. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

This document provides a comprehensive operational and safety guide for the handling and disposal of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde (CAS No. 587828-41-9).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde (CAS No. 587828-41-9). As a brominated indole derivative, this compound is an important intermediate in pharmaceutical research and drug development.[1][2][3] Its structural features—a brominated indole core, a pyridine substituent, and an aldehyde group—necessitate stringent safety protocols to mitigate potential risks. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe and effective laboratory environment.

Hazard Assessment: A Proactive Approach to Safety

  • 5-Bromo-1H-indole-3-carbaldehyde (CAS 877-03-2): This close analog is classified as a skin, eye, and respiratory irritant.[4]

  • 5-Bromopyridine-2-carbaldehyde (CAS 31181-90-5): This compound is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5][6]

  • General Brominated Organic Compounds: This class of chemicals can present significant health hazards, including toxicity and corrosivity.[7][8] Furthermore, studies have indicated that brominated indoles can exhibit toxicity in biological systems, underscoring the need for caution.[9][10]

Based on this evidence, it is prudent to treat 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde as a hazardous substance with the potential to cause, at a minimum, significant irritation to the skin, eyes, and respiratory tract. The compound is a solid, likely a powder, which increases the risk of inhalation if not handled properly.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[11]Protects against splashes and airborne particles. The aldehyde functional group and brominated ring system warrant full splash protection.
Face Shield (worn over goggles)Required when handling larger quantities (>1g) or when there is a significant splash risk.[11][12]
Hand Protection Disposable Nitrile Gloves (minimum 4 mil thickness)Provides a barrier against incidental chemical contact. Nitrile offers good resistance to a range of chemicals.[11][13]
Double-GlovingRecommended for all handling procedures to provide an extra layer of protection against potential tears or rapid permeation.[12]
Body Protection Long-sleeved, knee-length laboratory coat.Protects skin and personal clothing from contamination.[13][14]
Respiratory Protection Work within a certified Chemical Fume Hood.Essential for handling the solid compound to prevent inhalation of airborne particles. Also necessary when preparing solutions.[15]
Footwear Closed-toe, non-perforated shoes.Protects feet from spills and dropped objects.[12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is paramount. The following protocol outlines the essential steps for safely handling 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde from preparation to cleanup.

Preparation and Weighing
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the indicated working height before beginning any work.

  • Workspace Decontamination: Clean the work surface within the fume hood to prevent cross-contamination.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

  • Weighing the Compound:

    • Tare the balance with a clean weigh boat inside the fume hood.

    • Carefully transfer the desired amount of the solid compound using a clean spatula, avoiding any actions that could generate dust.

    • Promptly close the primary container. The compound should be stored in a cool, dry, and dark place as recommended for similar indole compounds.[16]

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the reaction vessel first, followed by the weighed compound, to minimize dust.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Transfers: When transferring solutions, use appropriate pipettes or cannulas to prevent splashing.

Post-Handling and Decontamination
  • Quenching: If applicable, quench the reaction mixture using established and safe procedures within the fume hood.

  • Surface Cleaning: Thoroughly wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Responsible Waste Management

Proper waste segregation and disposal are critical to laboratory safety and environmental protection. Brominated organic compounds are considered hazardous waste.[7][17]

  • Waste Segregation: All materials that have come into contact with 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde must be disposed of as Halogenated Organic Waste .[7]

    • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any residual solid compound. Collect in a designated, labeled solid waste container.

    • Liquid Waste: This includes all reaction mixtures and solvent rinses. Collect in a designated, labeled liquid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste - Halogenated Organic" and list the chemical constituents.[7]

  • Neutralization Note: For specific, dilute aqueous waste streams containing residual bromine, neutralization with a reducing agent like sodium thiosulfate or sodium bisulfite may be an option under strict institutional protocols.[17][18] However, for general laboratory waste from this compound, direct collection is the standard procedure.

Emergency Procedures

Immediate and correct action is crucial in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Minor Spill (<1g in a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal & Cleanup Phase cluster_emergency Emergency Protocol prep1 Verify Fume Hood Function prep2 Don Full PPE prep1->prep2 prep3 Prepare Workspace & Equipment prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Waste handle3->disp1 emergency_node Spill or Exposure Occurs handle3->emergency_node Potential Hazard Event disp2 Label Waste Containers disp1->disp2 disp3 Decontaminate Workspace disp1->disp3 disp4 Doff PPE & Wash Hands disp3->disp4 spill Contain Spill emergency_node->spill exposure Administer First Aid emergency_node->exposure report Report to Supervisor spill->report exposure->report

Caption: Safe handling workflow for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde.

References

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  • Fisher Scientific. (2009, September 2). SAFETY DATA SHEET - 5-Bromoindole-3-carbaldehyde.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
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5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
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